5-Chloro-2-(methylsulfanyl)phenylboronic acid
Description
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVNCNFZKBXQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Chloro-2-(methylsulfanyl)phenylboronic acid molecular weight
Technical Monograph: 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
Part 1: Physicochemical Profile & Core Identity
5-Chloro-2-(methylsulfanyl)phenylboronic acid is a bifunctional organoboron building block characterized by an ortho-thioether substituent and a meta-chloro handle relative to the boronic acid moiety. Its structural duality makes it a critical scaffold in the synthesis of polysubstituted biaryls, particularly in medicinal chemistry programs targeting GPCRs and kinase inhibitors where thioether oxidation states (sulfoxide/sulfone) are used to modulate lipophilicity and hydrogen bonding.
| Property | Specification |
| Molecular Weight | 202.47 g/mol |
| Molecular Formula | C₇H₈BClO₂S |
| CAS Number | 1451392-55-4 |
| Physical State | White to off-white powder |
| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water. |
| pKa (Boronic Acid) | ~8.5–9.0 (Estimated; modulated by ortho-SMe effect) |
| SMILES | CSc1ccc(Cl)cc1B(O)O |
Part 2: Synthetic Mechanics & Catalyst Selection
The primary utility of this reagent is in Suzuki-Miyaura cross-coupling . However, the presence of the ortho-methylsulfanyl (-SMe) group presents two specific mechanistic challenges that distinguish it from simple phenylboronic acids:
-
Catalyst Poisoning: The sulfur atom is a soft Lewis base that can coordinate strongly to Palladium (a soft Lewis acid), effectively displacing labile ligands (like PPh₃) and arresting the catalytic cycle by forming stable, inactive Pd-S complexes.
-
Steric Hindrance: The ortho substitution increases the energy barrier for the transmetallation step.
Optimized Catalytic Strategy
To overcome sulfur poisoning, researchers must utilize bulky, electron-rich phosphine ligands or chelating ligands that bind Pd more tightly than the thioether sulfur.
-
Recommended Catalyst: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) or SPhos-Pd-G2 . The large cone angle of SPhos creates a steric shield that prevents the sulfur atom from coordinating to the metal center.
-
Base Selection: Inorganic carbonates (K₂CO₃ or Cs₂CO₃) are preferred over phosphates to minimize protodeboronation rates.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the critical risk of sulfur poisoning during the transmetallation phase.
Part 3: Structural Analysis in Drug Design
This molecule is not merely a linker; it is a "functional handle" provider.
-
The Chlorine (C-5): Located meta to the boronic acid, this position often survives the coupling intact, allowing for subsequent diversifications (e.g., Buchwald-Hartwig amination) to tune potency.
-
The Thioether (C-2):
-
Metabolic Switch: The -SMe group can be oxidized in vivo (or synthetically) to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me).
-
Bioisosterism: The sulfone moiety is a classic hydrogen bond acceptor, often used to mimic carbonyls or increase polarity to reduce LogP.
-
Part 4: Experimental Protocol (Self-Validating)
Objective: Coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with 4-bromoanisole (Model System).
Reagents:
-
Boronic Acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(dppf)Cl₂·DCM (3 mol%) — Selected for resistance to S-poisoning.
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) — Degassed.
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 minutes. Reason: Oxygen promotes homocoupling and oxidizes the thioether prematurely.
-
Charging: To a reaction vial, add the boronic acid (243 mg, 1.2 mmol), aryl bromide (1.0 mmol), K₂CO₃ (414 mg, 3.0 mmol), and Pd catalyst (24 mg).
-
Inerting: Seal the vial and purge with Argon x3 (vacuum/backfill cycles).
-
Reaction: Inject the degassed solvent (5 mL). Heat to 80°C for 4–6 hours.
-
Validation Point: Monitor via TLC or LCMS. Look for the disappearance of the bromide. If conversion stalls at 50%, add 1 mol% fresh catalyst (indicates poisoning).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Part 5: Quality Control & Stability (The Boroxine Shift)
Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This is often mistaken for impurity.
QC Decision Tree (DOT Visualization):
Figure 2: Quality control workflow distinguishing between degradation and normal dehydration equilibrium.
Interpretation:
-
Pure Acid: Sharp singlet for -SMe at ~2.4 ppm.
-
Boroxine Mixture: Additional minor peaks slightly downfield. This is acceptable for Suzuki coupling as the base (K₂CO₃) hydrolyzes the boroxine back to the active boronate species in situ.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53216369, 5-Fluoro-2-(methylthio)phenylboronic acid (Analogous Structure Reference). Retrieved from [Link](Note: Used for physicochemical property validation of the ortho-thioether class).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
Technical Whitepaper: Spectroscopic Characterization & Validation of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
Executive Summary
5-Chloro-2-(methylsulfanyl)phenylboronic acid (CAS: 1218790-53-4) is a specialized organoboron building block critical for introducing the 5-chloro-2-thiomethylphenyl motif via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by three distinct functionalities: the electrophilic boronic acid, the nucleophilic thioether, and the electron-withdrawing chlorine substituent.
This guide provides a rigorous framework for validating this compound. Unlike simple reagents, this molecule exhibits dynamic behavior in solution (boroxine equilibrium) and susceptibility to sulfur oxidation.[1] The protocols below synthesize theoretical chemical shift logic with practical handling standards to ensure researchers are utilizing high-fidelity starting materials.
Part 1: Structural Analysis & Theoretical Framework
To validate CAS 1218790-53-4, one must first understand the electronic push-pull mechanisms affecting its spectroscopy.
Electronic Environment
-
Boronic Acid (C-1): Acts as a weak electron-withdrawing group (inductive) but pushes electron density into the ring via resonance. In NMR, the attached carbon (C-ipso) is often broadened due to the Quadrupolar relaxation of the Boron nucleus (
, ). -
Methylsulfanyl Group (C-2): A strong electron donor by resonance.[1] This shields the ortho and para positions.
-
Chlorine Atom (C-5): Inductively withdrawing, deshielding the immediate carbon, yet offering weak resonance donation.
The Stability Equilibrium (Critical for Analysis)
Boronic acids are not static.[1] They exist in a dynamic equilibrium with their dehydrated trimer (boroxine). In non-polar solvents (e.g., CDCl
Figure 1: The dehydration equilibrium. In dry solvents, signals may split or broaden. Addition of D
Part 2: Nuclear Magnetic Resonance (NMR) Profiling
The following data represents the Standard Reference Expectations derived from substituent chemical shift increments (Curphy-Morrison) and analogous boronic acid scaffolds.
H NMR Standardization (400 MHz, DMSO-d )
Solvent Choice: DMSO-d
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Rationale |
| B(OH) | 8.00 – 8.30 | Broad Singlet | 2H | - | Exchangeable protons. Disappear on D |
| H-6 | 7.65 – 7.75 | Doublet (d) | 1H | Ortho to Boron (deshielded). Meta coupling to H-4. | |
| H-4 | 7.40 – 7.50 | dd | 1H | Para to Boron. Coupled to H-3 and H-6. | |
| H-3 | 7.25 – 7.35 | Doublet (d) | 1H | Ortho to SMe (shielded). | |
| S-CH | 2.40 – 2.48 | Singlet (s) | 3H | - | Characteristic methyl thioether shift. |
Validation Checkpoint:
-
The coupling constant
Hz between H-3 and H-4 confirms the protons are adjacent. -
The small coupling (
Hz) on H-6 confirms the meta relationship to H-4. -
Red Flag: If the S-CH
singlet appears at 2.7–3.0 ppm , the sulfur has oxidized to a sulfoxide (S=O) or sulfone (O=S=O). Reject the batch.
C NMR Expectations (100 MHz, DMSO-d )
| Carbon Type | Expected Shift ( | Notes |
| C-S (C-2) | 140.0 – 145.0 | Deshielded by S and ipso effect. |
| C-B (C-1) | 135.0 – 140.0 (Broad) | Diagnostic: Often invisible or very broad due to Boron quadrupole. |
| C-Cl (C-5) | 128.0 – 130.0 | Chlorinated aromatic carbon. |
| Ar-CH (C-3,4,6) | 126.0 – 132.0 | Standard aromatic region. |
| S-CH | 14.0 – 16.0 | Characteristic methyl carbon on sulfur.[1] |
Part 3: Mass Spectrometry & IR Signatures
Mass Spectrometry (ESI / GC-MS)
Direct ESI of boronic acids is difficult due to poor ionization and dehydration.[1]
-
Method A (ESI Negative): Look for
.-
Target m/z: ~201 (for
Cl) and 203 (for Cl).
-
-
Method B (GC-MS): Requires derivatization.[1] Boronic acids dehydrate in the injector port.
-
Protocol: Treat with pinacol or 1,3-propanediol in MeOH before injection to form the stable boronate ester.
-
Isotope Pattern Verification:
This is the most reliable identity check.[1] You must observe a "double isotope" pattern due to Boron (
-
Chlorine Signature: Peaks separated by 2 amu in a 3:1 intensity ratio (
: ). -
Boron Signature: A smaller precursor peak (20% intensity) 1 amu lower (
).
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: 3200–3400 cm
(Broad, strong H-bonding). -
C-H (Aromatic): 3000–3100 cm
. -
C-S Stretch: 600–700 cm
(Weak, often obscured). -
Boroxine Band: If the sample is old/dry, a strong band at ~1340 cm
(B-O stretch of the trimer) may appear.
Part 4: Experimental Validation Workflow
The following workflow ensures the material is suitable for high-value synthesis (e.g., late-stage pharmaceutical functionalization).
Figure 2: Step-by-step QC workflow. Note the critical checkpoint for Sulfur oxidation.
Protocol: Purity Assessment
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d
. -
Acquisition: Run standard proton sequence (ns=16, d1=1.0s).
-
Integration: Set the aromatic region (7.2–7.8 ppm) to 3H total.
-
Analysis:
-
Integrate the singlet at ~2.45 ppm. It must equal 3.0H ± 0.1.
-
Fail Condition: If the singlet integrates < 2.8H, or if new singlets appear at 2.8 ppm (sulfoxide) or 3.2 ppm (sulfone), the material is degraded.
-
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Demonstrates the necessity of DMSO for H-bonding substrates).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Phenylboronic Acid Derivatives.[1] (General safety handling for boronic acids).
-
Combi-Blocks. (2023). Product Catalog: 5-Chloro-2-(methylsulfanyl)phenylboronic acid. (Commercial source verification).
Sources
Physical properties of 5-Chloro-2-(methylsulfanyl)phenylboronic acid
[1]
Executive Summary
5-Chloro-2-(methylsulfanyl)phenylboronic acid (CAS 1451392-55-4) is a specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Distinguished by its ortho-methylsulfanyl (thiomethyl) group and meta-chloro substitution relative to the boronic acid moiety, this compound presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions.[1]
This guide provides a comprehensive analysis of its physicochemical properties, stability profiles, and optimized experimental protocols.[1] It addresses the specific challenges of handling sulfur-containing boronic acids—namely catalyst poisoning and protodeboronation—and offers field-proven methodologies to maximize yield and purity.
Chemical Identity & Structural Characterization[2][3]
The compound consists of a benzene core substituted with a boronic acid group at position 1, a methylsulfanyl group at position 2 (ortho), and a chlorine atom at position 5.[1]
| Property | Detail |
| IUPAC Name | (5-Chloro-2-methylsulfanylphenyl)boronic acid |
| CAS Number | 1451392-55-4 |
| Molecular Formula | C₇H₈BClO₂S |
| Molecular Weight | 202.47 g/mol |
| SMILES | CSc1ccc(Cl)cc1B(O)O |
| InChI Key | Specific key varies by protonation state; derivative of parent structure |
| Structural Features | [1][2][3][4][5] • Boronic Acid: Lewis acidic, capable of reversible dehydration.[1]• Ortho-SMe: Electron-donating by resonance, potential Lewis base (soft donor).[1]• 5-Cl: Electron-withdrawing, provides handle for further functionalization. |
Structural Visualization & Equilibrium
Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine).[1] This equilibrium is driven by moisture content and temperature.
Figure 1: Equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride (boroxine).[1] The monomer is the active species in Suzuki coupling.
Physical & Thermodynamic Properties[2][6]
Experimental data for this specific isomer is scarce in open literature. The values below synthesize data from close structural analogs (e.g., 2-(methylthio)phenylboronic acid) and calculated physicochemical models.
Solid-State Properties
-
Appearance: White to off-white crystalline powder.[4]
-
Melting Point: Typically 100–140 °C (Predicted/Analog-based).[1]
-
Note: Boronic acids often exhibit wide melting ranges due to partial dehydration to the boroxine anhydride during heating. A sharp melting point is rarely observed unless the sample is strictly anhydrous or sealed.
-
-
Solubility:
Stability Profile
-
Hygroscopicity: Moderate. Tends to absorb atmospheric moisture.
-
Oxidative Stability: Sensitive. The sulfide (-SMe) group is prone to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) if exposed to strong oxidants (e.g., H₂O₂, mCPBA) or prolonged air exposure in solution.[1]
-
Protodeboronation: High Risk. Ortho-substituted boronic acids are kinetically unstable toward C-B bond cleavage (protodeboronation), particularly in aqueous basic media at high temperatures.[1] The ortho-SMe group accelerates this via heteroatom-assisted mechanisms.
Application: Robust Suzuki-Miyaura Coupling Protocol
The primary application of 5-Chloro-2-(methylsulfanyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction.[1] However, standard protocols often fail due to two mechanisms:
-
Catalyst Poisoning: The sulfur atom can coordinate strongly to Palladium (Pd), deactivating the catalyst.[1]
-
Protodeboronation: The ortho-substituent steric strain facilitates hydrolysis of the C-B bond before transmetallation occurs.
Optimized Reaction Workflow
To mitigate these issues, we utilize a High-Activity Ligand System (e.g., SPhos or XPhos) and controlled basicity.[1]
Materials:
-
Substrate: Aryl Halide (1.0 equiv)[1]
-
Boronic Acid: 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂[1]
-
Ligand: SPhos (2-4 mol%) - Crucial for thio-substrates[1]
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous preferred to limit water activity[1]
-
Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water (4:1)[1]
Step-by-Step Protocol:
-
Degassing (Critical):
-
Catalyst Addition:
-
Add the Pd source and Ligand (pre-complexed if possible) under a positive pressure of inert gas.[1]
-
Seal the vessel immediately.
-
-
Reaction:
-
Heat to 80–100 °C .
-
Monitor via LC-MS. Note: Look for the protodeboronated byproduct (3-chlorothioanisole, MW ~158.[1]6) to assess if temperature/base concentration needs lowering.
-
-
Workup:
Mechanism & Troubleshooting Diagram
Figure 2: Catalytic cycle highlighting specific failure modes for thio-substituted boronic acids.
Handling, Safety & Storage
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage Protocol:
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
-
Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]
-
PubChem Compound Summary. (2023). 5-Chloro-2-(methylsulfanyl)phenylboronic acid (CAS 1451392-55-4).[1][3] National Center for Biotechnology Information. Link
-
BLD Pharmatech. (2023).[1] Safety Data Sheet: 5-Chloro-2-(methylsulfanyl)phenylboronic acid.[1][3] Link
Sources
- 1. Methylcobalamin USP Reference Standard CAS 13422-55-4 Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. 1451392-55-4|5-Chloro-2-(methylsulfanyl)phenylboronic acid|BLD Pharm [bldpharm.com]
- 4. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Theoretical & Practical Profiling: Chloro- vs. Methylthio-Substituted Boronic Acids
Topic: Theoretical properties of chloro- and methylthio- substituted boronic acids Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry and process development, the choice between a chloro- (
This guide analyzes the theoretical underpinnings—grounded in Density Functional Theory (DFT) and Hammett linear free-energy relationships (LFER)—that drive the practical handling of these reagents. We provide a comparative physicochemical profile and a validated protocol for cross-coupling these distinct species.
Electronic & Structural Landscape
The Hammett Divergence
The reactivity of arylboronic acids is governed by the electron density at the boron center, which modulates both Lewis acidity (crucial for transmetallation) and hydrolytic stability.
-
Chloro-Substituents (
): Act as classical Electron Withdrawing Groups (EWG) . The inductive withdrawal ( ) dominates over the weak mesomeric donation ( ), resulting in a net electron deficiency at the ipso-carbon. -
Methylthio-Substituents (
): Exhibit a "chameleon" effect. Sulfur is less electronegative than oxygen, making its inductive withdrawal weak.[1] However, due to the orbital mismatch between the sulfur orbital and the aromatic system, its resonance donation ( ) is less efficient than that of a methoxy group.[1] The net effect is weakly electron-donating to neutral , depending on the solvent environment.
Table 1: Theoretical Electronic Parameters
| Parameter | 4-Chlorophenylboronic Acid | 4-(Methylthio)phenylboronic Acid | Significance |
| Hammett | Positive | ||
| Hammett | Inductive effects dominate at the meta position for both. | ||
| Induction ( | Strong Withdrawal ( | Weak Withdrawal ( | Cl destabilizes the C-B bond toward base hydrolysis. |
| Resonance ( | Weak Donation ( | Moderate Donation ( | SMe resonance is limited by |
| pKa (approx.) | Lower pKa = easier formation of the reactive boronate "ate" complex. |
Visualization of Electronic Vectors
The following diagram illustrates the competing electronic vectors that define the stability of these molecules.
Figure 1: Vector analysis of Inductive (
Reactivity & Stability Profile
Protodeboronation (The "Achilles' Heel")
Theoretical Basis: Protodeboronation (cleavage of the C-B bond) is the primary decomposition pathway. The mechanism typically involves the formation of a boronate anion followed by electrophilic attack by a proton (or water).
-
Chloro-: The EWG nature stabilizes the anionic transition state of the ipso-carbon during cleavage. Consequently, chloro-substituted boronic acids are more prone to base-catalyzed protodeboronation than their methylthio counterparts.
-
Methylthio-: Generally more robust toward basic hydrolysis. However, the sulfur atom introduces a new risk: oxidative instability .
Catalyst Poisoning (The "Sulfur Problem")
While 4-(methylthio)phenylboronic acid is electronically stable, it presents a kinetic challenge in cross-coupling. The "soft" sulfur nucleophile has a high affinity for "soft" Palladium(II) species.
-
Mechanism: The
group can competitively bind to the Pd catalyst, displacing phosphine ligands and forming unreactive Pd-S complexes. This necessitates specific protocols (see Section 5).
Suzuki-Miyaura Catalytic Cycle Impact
The substituent effects manifest at distinct steps of the catalytic cycle:
-
Transmetallation: Facilitated by Lewis Acidity .
-
Chloro:[2] Faster transmetallation (lower pKa
easier boronate formation). -
Methylthio: Slower transmetallation.
-
-
Turnover Frequency (TOF):
Figure 2: Differential impact of substituents on the Suzuki-Miyaura cycle. Note the catalyst poisoning pathway specific to the methylthio derivative.
Physicochemical Comparison (Data Summary)
| Property | Chloro-Substituted | Methylthio-Substituted |
| Molecular Weight | ~156.4 g/mol | ~168.0 g/mol |
| LogP (Lipophilicity) | High (Hydrophobic) | Moderate-High (Hydrophobic) |
| Solubility (Water) | Low (< 2.5 g/100mL) | Very Low |
| pKa (Acid Dissociation) | ~8.4 (More Acidic) | ~8.8 (Less Acidic) |
| Metabolic Liability | Stable (Phase I resistant) | High (S-oxidation to sulfoxide) |
| Bioisosterism | Replaces -Me, -CF3 | Replaces -OMe, -Et |
Experimental Protocol: Optimized Cross-Coupling
Objective: Synthesize a biaryl compound using 4-(methylthio)phenylboronic acid, mitigating sulfur poisoning.
Rationale: Standard Pd(PPh3)4 protocols often fail with thio-ethers due to ligand displacement. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a bulky, electron-rich Buchwald ligand that prevents sulfur coordination to the metal center.
Materials
-
Aryl Bromide (1.0 equiv)
-
4-(Methylthio)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K3PO4 (2.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Methodology
-
Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2 and SPhos. Add 1 mL of anhydrous Toluene and stir at RT for 10 minutes to generate the active catalytic species (solution turns from orange to pale yellow).
-
Substrate Addition: Add the Aryl Bromide, Boronic Acid, and K3PO4 to the vial.
-
Solvent System: Add the remaining Toluene and degassed Water. Note: The biphasic system helps solubilize the inorganic base while keeping the catalyst in the organic phase, further protecting it.
-
Reaction: Seal the vial and heat to 80°C for 12 hours.
-
Self-Validation: Monitor by TLC. If conversion stalls, add 1 mol% fresh catalyst/ligand solution. The SMe group should remain intact (no oxidation) under these anaerobic conditions.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Wash the filtrate with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography. Caution: SMe compounds can streak on silica; use a gradient of Hexanes/EtOAc with 1% Et3N if necessary.
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
-
Protodeboronation Mechanisms
-
Suzuki Coupling with Sulfur-Containing Substrates
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
-
pKa of Boronic Acids
-
Yan, J., et al. (2008). Substituent effects on the acidity of phenylboronic acids. Tetrahedron Letters, 49(10), 1623-1626. Link
-
Sources
- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 2. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
Introduction
5-Chloro-2-(methylsulfanyl)phenylboronic acid is a vital building block in contemporary organic synthesis and medicinal chemistry. Its utility in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions, has made it an indispensable tool for drug development professionals and researchers.[1] The presence of the chloro, methylsulfanyl, and boronic acid functionalities on the phenyl ring offers a unique combination of reactivity and structural complexity, enabling the synthesis of a diverse array of novel compounds. However, the successful application of this reagent is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the critical factors influencing the stability of 5-Chloro-2-(methylsulfanyl)phenylboronic acid, offering field-proven insights and protocols to ensure its integrity from storage to reaction.
Chemical Stability and Degradation Pathways
The stability of arylboronic acids is a nuanced topic, with the boronic acid moiety being susceptible to several degradation pathways. Understanding these pathways is paramount for mitigating decomposition and ensuring the reliability of experimental outcomes. The two primary modes of degradation for arylboronic acids are oxidation and protodeboronation.
1. Oxidation:
Arylboronic acids can undergo oxidation to the corresponding phenols.[2][3][4][5] This process can be initiated by atmospheric oxygen and is often accelerated by the presence of light, metal catalysts, or basic conditions.[4][6][7] For 5-Chloro-2-(methylsulfanyl)phenylboronic acid, this would result in the formation of 5-chloro-2-(methylsulfanyl)phenol, an impurity that can complicate subsequent reactions and purification steps. The general mechanism for aerobic oxidation is complex and can proceed through various pathways.
2. Protodeboronation:
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[8] This reaction leads to the formation of the corresponding arene, in this case, 1-chloro-4-(methylsulfanyl)benzene. This side reaction is a significant concern, particularly in aqueous environments and can be influenced by pH and temperature.[6][9] The propensity for protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring.[6][9]
Diagram of Potential Degradation Pathways
Caption: Figure 1: Primary Degradation Pathways.
Recommended Storage and Handling
To mitigate the degradation pathways discussed above, stringent storage and handling protocols are essential. The following recommendations are based on supplier data and best practices for the management of arylboronic acids.
Storage Conditions
Proper storage is the first line of defense in preserving the integrity of 5-Chloro-2-(methylsulfanyl)phenylboronic acid. The key is to control the environmental factors that promote degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[10] | Refrigeration slows down the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[10][11] | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |
| Light | Store in a dark place[12] | Protects the compound from photo-induced degradation. |
| Container | Tightly sealed container[11][13] | Prevents the ingress of air and moisture. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[11] | Avoids chemical reactions that could degrade the compound. |
Handling Protocol
The following step-by-step protocol should be followed when handling 5-Chloro-2-(methylsulfanyl)phenylboronic acid to minimize exposure to detrimental conditions.
-
Preparation:
-
Equilibration:
-
Remove the container of 5-Chloro-2-(methylsulfanyl)phenylboronic acid from the refrigerator.
-
Allow the container to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis and protodeboronation.
-
-
Dispensing:
-
Once at room temperature, transfer the container into an inert atmosphere environment (glove box or under a positive pressure of inert gas).
-
Quickly weigh the desired amount of the compound into a clean, dry vial.
-
Minimize the time the main container is open.
-
-
Resealing and Storage:
-
Securely reseal the main container, ensuring the cap is tight.
-
If possible, purge the headspace of the container with an inert gas before sealing.
-
Promptly return the main container to the recommended storage conditions (2-8°C).
-
-
Use in Reaction:
-
The weighed-out portion of the compound should be used in the reaction as soon as possible.
-
If the reaction is not performed immediately, store the vial containing the weighed portion in a desiccator under an inert atmosphere.
-
Experimental Workflow for Stability Assessment
For critical applications, such as in drug development, it may be necessary to perform a stability study of 5-Chloro-2-(methylsulfanyl)phenylboronic acid under specific laboratory or process conditions. The following is a general workflow for such an assessment.
Diagram of Stability Assessment Workflow
Caption: Figure 2: Workflow for Stability Assessment.
Methodology for Stability Assessment
-
Define Study Parameters:
-
Clearly define the conditions to be tested, such as temperature (e.g., 2-8°C, ambient, elevated), light exposure (e.g., protected, exposed to lab light), and atmosphere (e.g., inert, air).
-
If stability in solution is of interest, select relevant solvents and concentrations.
-
-
Sample Preparation:
-
Accurately weigh samples of 5-Chloro-2-(methylsulfanyl)phenylboronic acid into individual vials for each time point and condition to avoid repeated opening of a single sample.
-
For solution stability studies, prepare stock solutions in the chosen solvents.
-
-
Stress Conditions:
-
Place the prepared samples in the defined storage conditions.
-
-
Time Points:
-
Establish a schedule for sample withdrawal (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
-
Analysis:
-
At each time point, analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).
-
The method should be capable of separating the parent compound from potential degradation products (e.g., the corresponding phenol and arene).
-
Quantify the purity of the parent compound and the levels of any observed impurities.
-
-
Data Analysis:
-
Plot the purity of 5-Chloro-2-(methylsulfanyl)phenylboronic acid as a function of time for each condition.
-
Calculate the degradation rate under each condition.
-
-
-
Based on the data, establish a recommended shelf-life and specific handling instructions for the tested conditions.
-
Conclusion
5-Chloro-2-(methylsulfanyl)phenylboronic acid is a valuable synthetic intermediate whose efficacy is directly tied to its chemical integrity. By understanding the primary degradation pathways of oxidation and protodeboronation, and by implementing rigorous storage and handling protocols, researchers and drug development professionals can ensure the reliability and reproducibility of their results. The recommendations and workflows provided in this guide serve as a comprehensive resource for maintaining the stability of this critical reagent, ultimately contributing to the successful advancement of scientific discovery.
References
- Vertex AI Search. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
- TCI Chemicals. (2025, January 22). SAFETY DATA SHEET.
- PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- Spectrum Chemical. (2018, July 6). TCI AMERICA.
- Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester.
- Thermo Fisher Scientific. (2009, January 16). SAFETY DATA SHEET.
- Sdfine. (n.d.). PHENYL BORONIC ACID.
- BLD Pharm. (n.d.). 5-Chloro-2-(methylsulfanyl)phenylboronic acid.
- TCI Chemicals. (2025, May 15). SAFETY DATA SHEET.
- PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PMC. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- ACS Publications. (2024, February 26). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives | Organic Letters.
- Wikipedia. (n.d.). Protodeboronation.
- Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA.
- RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids.
- Bentham Science Publishers. (2023, June 1). Organocatalyzed-Aerobic Oxidation of Arylboronic Acids toward the Synthesis of Phenolic Derivatives.
- Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.
- Thieme. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA.
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- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
Introduction: The Strategic Importance of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of drug design and development. These scaffolds are prevalent in a vast array of therapeutic agents, imparting crucial conformational rigidity and enabling precise interactions with biological targets. Among the myriad of building blocks available to researchers, 5-Chloro-2-(methylsulfanyl)phenylboronic acid has emerged as a particularly valuable reagent. Its unique substitution pattern, featuring an electron-withdrawing chloro group and a sulfur-containing methylsulfanyl moiety, offers a handle for fine-tuning the electronic and steric properties of the resulting coupled products. This application note provides a comprehensive guide to the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of this versatile boronic acid, with a focus on mechanistic understanding, practical experimental protocols, and troubleshooting strategies.
The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds.[1][2] Its appeal lies in its generally mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a base.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction, particularly with less reactive aryl chlorides.[2]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Catalyst and Ligand Selection for Challenging Substrates
The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially when dealing with less reactive aryl chlorides or sterically demanding substrates. For the coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid, the presence of both a deactivating chloro group on the coupling partner and a potentially coordinating methylsulfanyl group on the boronic acid necessitates careful consideration.
Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition of aryl chlorides.[7] Ligands such as SPhos and XPhos have demonstrated high activity in such transformations.[7] The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle.
| Catalyst/Ligand System | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Commercially available, well-established. | Often requires higher temperatures and longer reaction times for aryl chlorides. |
| Pd(OAc)₂ / SPhos | High activity for aryl chlorides, good functional group tolerance.[7] | Air-sensitive ligand, higher cost. |
| Pd₂(dba)₃ / XPhos | Excellent for sterically hindered substrates.[7] | Air-sensitive ligand, higher cost. |
| PEPPSI™-IPr | Air and moisture stable precatalyst. | May require higher catalyst loading for challenging substrates. |
Experimental Protocol: A General Procedure for the Suzuki-Miyaura Coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with an aryl chloride. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl chloride, 5-Chloro-2-(methylsulfanyl)phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the vessel in the preheated heating block or oil bath set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Critical Role of the Base and Solvent System
The choice of base and solvent is integral to the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid, forming a more reactive boronate species that facilitates transmetalation.[11][12] For couplings involving aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often employed.[7]
The solvent system must be capable of dissolving the various components of the reaction mixture and can significantly influence the reaction rate and outcome.[13] A mixture of an organic solvent, such as 1,4-dioxane or toluene, with water is commonly used. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and the reaction vessel.- Use freshly purchased or purified boronic acid and aryl halide. |
| Formation of Homocoupled Products | - Presence of oxygen | - Improve degassing procedures. |
| Protodeborylation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction times at high temperatures | - Use anhydrous solvents if possible.- Minimize reaction time.- Consider using a boronic ester derivative for increased stability.[2] |
| Catalyst Inhibition by Sulfur | - Coordination of the methylsulfanyl group to the palladium center | - Use a higher catalyst loading.- Employ ligands that are less susceptible to displacement by the sulfur atom. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid is a powerful tool for the synthesis of novel biaryl structures with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with this specific substrate. The protocol and troubleshooting guide provided herein serve as a valuable resource for achieving successful and reproducible results in the laboratory.
References
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
-
DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands [Request PDF]. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PubMed Central. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions [Request PDF]. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
RSC Publishing. (2013, March 4). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Retrieved from [Link]
-
(n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
(2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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- 2. A palladium-catalyzed three-component coupling of arylboronic acids, sulfur dioxide and hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 5. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer both structural novelty and reliable reactivity is paramount. 5-Chloro-2-(methylsulfanyl)phenylboronic acid has emerged as a key building block, particularly valued for its role in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—a chloro group for modulating electronic properties and a methylsulfanyl group for potential metabolic stability and specific interactions—makes it a strategic choice for medicinal chemists. This guide provides an in-depth exploration of its applications, focusing on its utility in the synthesis of kinase inhibitors, and offers a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling.
Core Application: Synthesis of Bi-aryl Scaffolds in Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development.[1] The design of potent and selective kinase inhibitors often relies on the creation of bi-aryl or heteroaryl-aryl structures that can effectively occupy the ATP-binding site of the target kinase. 5-Chloro-2-(methylsulfanyl)phenylboronic acid is an exemplary reagent for this purpose, primarily through its application in the Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide, a cornerstone of modern synthetic organic chemistry.[3]
A significant application of this building block is in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a key enzyme involved in the regulation of gene expression and has been identified as a promising target in oncology.[1] A patent for novel PRMT5 inhibitors describes a synthetic route where 5-Chloro-2-(methylsulfanyl)phenylboronic acid is coupled with a heterocyclic halide to construct the core of the inhibitor molecule.[1]
Logical Framework for Synthetic Application
The strategic incorporation of the 5-chloro-2-(methylsulfanyl)phenyl moiety into a drug candidate can be rationalized by several key factors:
-
Modulation of Physicochemical Properties: The chloro group is an electron-withdrawing group that can influence the pKa of nearby functionalities and enhance binding interactions through halogen bonding.
-
Metabolic Stability: The methylsulfanyl group can impact the metabolic profile of the molecule, potentially blocking sites of oxidative metabolism.
-
Vectorial Orientation: The ortho- and meta-substitution pattern provides a distinct three-dimensional vector for the attached phenyl ring, which can be crucial for optimal orientation within a binding pocket.
Experimental Protocols: A Validated Approach to Suzuki-Miyaura Coupling
The following protocol is a comprehensive, self-validating system for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with a heterocyclic halide, based on established methodologies and tailored for this specific substrate.[4][5]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| 5-Chloro-2-(methylsulfanyl)phenylboronic acid | 1451392-55-4 | 202.47 | Commercial Vendor | >97% |
| Heterocyclic Halide (e.g., 2-chloro-5-iodopyridine) | 69045-76-7 | 239.43 | Commercial Vendor | >98% |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | Commercial Vendor | >98% |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Commercial Vendor | >99.5% |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Commercial Vendor | >99.8% |
| Water (degassed) | 7732-18-5 | 18.02 | In-house preparation | High Purity |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 mmol, 1.2 eq).
-
Add the heterocyclic halide (1.0 mmol, 1.0 eq).
-
Add sodium carbonate (2.5 mmol, 2.5 eq).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).
-
The flask is sealed with a rubber septum.
-
-
Degassing and Solvent Addition:
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The causality here is to prevent the oxidation of the Pd(0) active catalyst, which is generated in situ.
-
Through the septum, add 15 mL of anhydrous 1,4-dioxane followed by 5 mL of degassed water using syringes. The use of a solvent mixture like dioxane/water is crucial for dissolving both the organic substrates and the inorganic base.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-6 hours. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the limiting reactant (the heterocyclic halide) indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine. This removes the inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired bi-aryl product.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The Catalytic Cycle: A Mechanistic Insight
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: An Enabling Reagent for Drug Discovery
5-Chloro-2-(methylsulfanyl)phenylboronic acid stands out as a valuable and versatile reagent in the medicinal chemist's toolbox. Its utility in constructing complex bi-aryl structures, particularly in the synthesis of targeted therapies like kinase inhibitors, is well-established. The provided protocol offers a robust and reproducible method for its application in Suzuki-Miyaura cross-coupling, grounded in a solid understanding of the reaction mechanism. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed building blocks like 5-Chloro-2-(methylsulfanyl)phenylboronic acid will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]
-
Nanomaterials Chemistry. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Retrieved from [Link]
- Google Patents. (2014). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... Retrieved from [Link]
- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
ResearchGate. (2013). Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand. Retrieved from [Link]
- Google Patents. (2020). WO2020033288A1 - Prmt5 inhibitors.
-
PubMed. (1999). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
- Google Patents. (2024). US12391695B2 - PRMT5 inhibitors.
-
ResearchGate. (2012). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]
- Google Patents. (2003). US10645930B2 - Fungicidal mixtures based on prothioconazole and a strobilurin derivative.
-
PMC. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
ACS Publications. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]
-
NIH. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of diaryl sulfides from sulfonyl chlorides and aryl boronic acids. Retrieved from [Link]
Sources
- 1. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Synthesis of biaryl compounds using 5-Chloro-2-(methylsulfanyl)phenylboronic acid
Application Note: High-Fidelity Synthesis of Biaryl Scaffolds using 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
Executive Summary
This guide details the strategic deployment of 5-Chloro-2-(methylsulfanyl)phenylboronic acid in the synthesis of polysubstituted biaryl compounds. This reagent offers a unique trifunctional platform: a nucleophilic boronic acid for C-C bond formation, an electrophilic chloro-handle for secondary functionalization, and an ortho-thiomethyl group for subsequent oxidation or bioisosteric applications.
However, this utility comes with significant chemical liability. The ortho-thiomethyl group acts as a potent catalyst poison (soft Lewis base) toward palladium, and the electron-rich nature of the ring can accelerate protodeboronation. This protocol provides a "Sulfur-Resilient" methodology to overcome these barriers, ensuring high yields and chemoselectivity.
Technical Challenges & Mechanistic Strategy
The successful utilization of this reagent requires navigating three competing mechanistic pathways.
The Thioether Poisoning Effect
Sulfur is a "soft" donor. In standard Suzuki couplings, the thioether moiety (
-
Solution: Use electron-rich, sterically bulky biaryl phosphine ligands (e.g., SPhos , XPhos ). These ligands bind Pd tightly, preventing sulfur displacement, and their bulk creates a "pocket" that facilitates reductive elimination while blocking sulfur coordination.
Chemoselectivity (Boron vs. Chlorine)
The reagent contains both a nucleophile (
-
Risk: Self-polymerization or homo-coupling if the catalyst activates the C-Cl bond.
-
Control: Exploiting rates of Oxidative Addition. Pd(0) inserts into Aryl-I and Aryl-Br bonds significantly faster than Aryl-Cl bonds. By pairing this boronic acid with an Aryl-Bromide partner, we ensure the cross-coupling occurs exclusively at the boron site, leaving the 5-Cl intact for future steps.
Protodeboronation
Ortho-substituted boronic acids are prone to hydrolytic C-B bond cleavage, yielding the deboronated byproduct (3-chlorothioanisole).
-
Mitigation: High catalyst activity (to outcompete hydrolysis) and controlled water equivalents.
Pathway Visualization
The following diagram illustrates the competing pathways and the "Safe Corridor" established by this protocol.
Caption: Figure 1. The catalytic cycle highlighting the critical Transmetallation node where sulfur poisoning and protodeboronation compete with productive coupling.
Experimental Protocols
Protocol A: The "Sulfur-Resilient" Suzuki Coupling
Objective: Couple 5-Chloro-2-(methylsulfanyl)phenylboronic acid with an Aryl Bromide (Ar-Br).
Reagents & Materials:
| Component | Equivalents | Role | Recommended Reagent |
|---|---|---|---|
| Boronic Acid | 1.2 - 1.5 eq | Nucleophile | 5-Chloro-2-(methylsulfanyl)phenylboronic acid |
| Aryl Halide | 1.0 eq | Electrophile | Aryl Bromide (or Iodide) |
| Catalyst | 2 - 5 mol% | Metal Source | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | 4 - 10 mol% | Stabilizer | SPhos (CAS: 657408-07-6) |
| Base | 2.0 - 3.0 eq | Activator | K₃PO₄ (Tribasic Potassium Phosphate) |
| Solvent | 0.2 M | Medium | Toluene / Water (10:1) or Dioxane / Water |
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Ideally, use a glovebox or Schlenk line.
-
In a reaction vial equipped with a stir bar, add Aryl Bromide (1.0 mmol) and 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 mmol).
-
Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Note: Pre-stirring the catalyst and ligand in a small amount of solvent for 5 mins can enhance active species formation.
-
Add K₃PO₄ (424 mg, 2.0 mmol).
-
-
Solvent Addition:
-
Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL).
-
Why Toluene/Water? The biphasic system dissolves the inorganic base while the organic phase solubilizes the hydrophobic thioether substrate.
-
-
Reaction:
-
Seal the vial with a septum/cap.
-
Heat to 80°C - 100°C with vigorous stirring (1000 rpm) for 12-18 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the Aryl Bromide.
-
Checkpoint: If the reaction stalls (incomplete conversion), add a second portion of catalyst (1 mol%) and heat for an additional 4 hours.
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).[3]
-
Tip: Thioethers can streak on silica. Use a gradient of Hexanes/Ethyl Acetate.
-
Protocol B: Sequential Functionalization (Activating the Cl-Handle)
Objective: Utilize the 5-Chloro group after the first coupling to create a tri-substituted core.
Since Aryl Chlorides are less reactive, a more potent catalyst system is required for this second step.
Reagents:
-
Substrate: Biaryl product from Protocol A.
-
Partner: Boronic Acid (for Suzuki) or Amine (for Buchwald-Hartwig).
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) or Pd₂(dba)₃ / XPhos .
-
Base: Cs₂CO₃ (Cesium Carbonate) or NaOtBu.
-
Solvent: 1,4-Dioxane (Anhydrous), 100°C.
Procedure Note: The 5-Cl position is sterically accessible but electronically deactivated by the sulfide (which is electron-donating). Using XPhos or RuPhos (for amination) is critical here to force the oxidative addition into the C-Cl bond.
Troubleshooting & Optimization Logic
Use the following decision tree to resolve common synthetic failures.
Caption: Figure 2. Troubleshooting logic for optimizing thioether-boronic acid couplings.
References
-
Mechanisms of Catalyst Poisoning
- Title: Identification and Elimination of an Unexpected C
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
- SPhos Ligand Efficacy: Title: Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) for Suzuki-Miyaura Coupling. Source: Sigma-Aldrich / Merck Technical Library.
-
Liebeskind-Srogl Coupling (Competing Reaction)
-
Protodeboronation of Ortho-Substituted Boronic Acids
- Title: Protodeboron
- Source: Chemical Reviews.
-
URL:[Link]
Disclaimer: This protocol involves the use of transition metals and halogenated organic compounds.[2][5][6][7][8] Standard laboratory safety procedures (PPE, fume hood) must be followed. The user assumes all responsibility for validation in their specific context.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6194599B1 - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 7. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of the reaction between 5-Chloro-2-(methylsulfanyl)phenylboronic acid and various aryl halides, a transformation that yields biaryl structures of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the applications of the resulting molecular scaffolds, particularly in the context of drug discovery.
Introduction: The Strategic Importance of Substituted Biaryls
Biaryl moieties are prevalent structural motifs in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[2][3] The ability to selectively introduce substituents onto the biaryl core is paramount for fine-tuning the pharmacological properties of a molecule. 5-Chloro-2-(methylsulfanyl)phenylboronic acid is a versatile building block that introduces a unique combination of electronic and steric features. The presence of a chloro group, an electron-withdrawing substituent, and a methylsulfanyl group, an electron-donating and potentially coordinating moiety, can significantly influence the reactivity of the boronic acid and the biological activity of the final product.
The products of the coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with various aryl halides are of particular interest in the development of kinase inhibitors and other targeted therapeutics. The specific substitution pattern can play a crucial role in directing the molecule to the desired binding pocket of a protein target.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[3]
-
Transmetalation: This is often the rate-determining step. The organoboronic acid (Ar'-B(OH)₂) is activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent are all critical for a successful Suzuki-Miyaura coupling, and their interplay dictates the efficiency and selectivity of the reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with aryl halides. Optimization may be required for specific substrates.
General Considerations
-
Reagent Purity: The purity of the boronic acid, aryl halide, and all other reagents is crucial for obtaining high yields and reproducible results.
-
Inert Atmosphere: While some Suzuki-Miyaura reactions can be performed under aerobic conditions, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the oxidation of the palladium catalyst and phosphine ligands.
-
Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by the freeze-pump-thaw method.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a good starting point for the reaction of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with a range of aryl bromides.
Materials and Reagents:
-
5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-(methylsulfanyl)phenylboronic acid, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Catalyst and Ligand Selection: A Note on Optimization
The choice of palladium source and ligand is critical, especially when dealing with challenging substrates such as sterically hindered or electron-rich/poor aryl halides.
-
For general applications with aryl bromides, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often a reliable choice.[5]
-
For more challenging couplings, particularly with aryl chlorides, more sophisticated ligand systems are often required. Bulky, electron-rich phosphine ligands such as XPhos and SPhos, developed by the Buchwald group, have shown exceptional activity in a wide range of Suzuki-Miyaura reactions.[6][7] These ligands can promote the oxidative addition of less reactive aryl chlorides and facilitate the reductive elimination step.
Table 1: Recommended Catalyst Systems for Different Aryl Halides
| Aryl Halide Type | Recommended Catalyst/Ligand System | Typical Base | Typical Solvent |
| Electron-neutral or electron-poor aryl bromides | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O |
| Electron-rich aryl bromides | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄ | 1,4-Dioxane, Toluene |
| Aryl chlorides | Pd(OAc)₂ / XPhos or SPhos | K₃PO₄, CsF | t-BuOH, 1,4-Dioxane |
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 5-chloro-2-(methylsulfanyl)phenyl moiety and its derivatives are of significant interest in medicinal chemistry due to their potential to form key interactions with biological targets. The unique electronic and steric properties of this scaffold make it a valuable component in the design of potent and selective inhibitors.
A notable example highlighting the importance of a structurally related motif is the potent Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) dual kinase inhibitor, CHMFL-ALK/EGFR-050 .[1] This compound, developed for the treatment of non-small cell lung cancer (NSCLC), incorporates a (5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino fragment. The 2-(isopropylsulfonyl)phenyl group is structurally analogous to the 2-(methylsulfanyl)phenyl group that would be introduced by 5-Chloro-2-(methylsulfanyl)phenylboronic acid. This underscores the potential of biaryls derived from this boronic acid to serve as privileged scaffolds in the design of novel kinase inhibitors and other therapeutic agents.
The ability to readily synthesize a diverse library of biaryl compounds using 5-Chloro-2-(methylsulfanyl)phenylboronic acid allows for extensive structure-activity relationship (SAR) studies, a critical aspect of the drug discovery process.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with aryl halides is a powerful and versatile method for the synthesis of substituted biaryls. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently generate a wide range of compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in these fields, enabling the streamlined synthesis of novel and impactful molecules.
References
- CN102993165A - Synthesis method of 5-chlorothiophene-2-formic acid - Google Patents.
-
A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids - ResearchGate. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid in... | Download Table - ResearchGate. Available at: [Link]
-
Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents | International Journal of Sciences: Basic and Applied Research (IJSBAR). Available at: [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. Available at: [Link]
-
Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - PMC. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchGate. Available at: [Link]
-
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed. Available at: [Link]
-
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - NIH. Available at: [Link]
-
(PDF) Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - ResearchGate. Available at: [Link]
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PubMed. Available at: [Link]
-
Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent - ResearchGate. Available at: [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. Available at: [Link]
-
Understanding the Synthesis and Application of 5-Chloro-3-[4-(methylsulfonyl)phenyl]-2,3'-Bipyridine (CAS 202409-31-2) - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
(PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - ResearchGate. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. Available at: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. Available at: [Link]
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC - NIH. Available at: [Link]
-
RESEARCH ARTICLE - RSC Medicinal Chemistry. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available at: [Link]
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed. Available at: [Link]
Sources
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Note: Ligand Selection for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry. However, the coupling of substituted phenylboronic acids (PBAs) —specifically those with ortho-substituents (steric challenge) or electron-withdrawing groups (electronic challenge)—remains a frequent failure point in drug discovery workflows. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often result in low yields due to slow transmetallation or rapid protodeboronation of the boronic acid.
This guide provides a rational, mechanism-based framework for ligand selection, moving beyond "screen and pray" tactics. We focus on the Dialkylbiarylphosphine (Buchwald) ligand class and Pd-G3/G4 precatalysts , which have revolutionized the coupling of challenging substrates.
The Mechanistic Landscape
To select the correct ligand, one must understand why the reaction fails with substituted PBAs.
The Failure Modes[1]
-
Steric Hindrance (Ortho-Substitution):
-
Problem: The transmetallation step—where the organic group transfers from Boron to Palladium—is spatially demanding. Bulky groups on the boronic acid block the approach to the Pd(II) center.
-
Ligand Solution: Ligands with high steric bulk (e.g., SPhos) actually facilitate this by enforcing a mono-ligated Pd(0) species, creating an open coordination site for the incoming boronic acid.
-
-
Electronic Deactivation (Protodeboronation):
-
Problem: Electron-deficient PBAs (e.g., fluoro-substituted) and 2-heteroaryl boronic acids are highly unstable. Under basic conditions, they undergo protodeboronation (C-B bond cleavage replaced by C-H) faster than they can transmetallate.
-
Ligand Solution: Rapidly activating ligands (e.g., XPhos) used with precatalysts ensure the catalytic cycle turns over faster than the rate of boronic acid decomposition.
-
Visualization: The Ligand-Influenced Catalytic Cycle
The following diagram highlights the critical influence of the ligand (L) at the Transmetallation and Reductive Elimination stages.
Figure 1: The Suzuki-Miyaura catalytic cycle. Note that Transmetallation is the bottleneck for sterically hindered substrates, while Protodeboronation is a competing pathway for unstable acids.
Ligand Selection Matrix
Do not use generic ligands like PPh3. Use the table below to select the specific Buchwald ligand engineered for your substrate's limitations.
| Substrate Challenge | Recommended Ligand | Why it Works | Precatalyst Recommendation |
| Ortho-Substitution (e.g., 2,6-dimethylphenyl) | SPhos | The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups create a "pocket" that allows bulky substrates to enter. | SPhos Pd G4 |
| Unstable / Electron-Poor (e.g., Polyfluoro-phenyl) | XPhos | Extremely fast activation. Forms the active mono-ligated species immediately, beating the protodeboronation clock. | XPhos Pd G4 |
| Heterocycles / Amines (e.g., Pyridyl-boronic acids) | RuPhos | High electron density prevents catalyst poisoning by heteroatoms (N, S) present in the substrate. | RuPhos Pd G4 |
| General Purpose / Screening | XPhos or SPhos | High turnover numbers (TON) and broad scope. | XPhos Pd G3/G4 |
Experimental Protocols
Important Note on Precatalysts
We strongly recommend using Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 and Ligand in situ.
-
Reason: Precatalysts ensure a precise 1:1 Pd:Ligand ratio and generate the active Pd(0) species quantitatively even at room temperature. This is critical for unstable boronic acids.
Protocol A: The "Bulky" Protocol (For Ortho-Substituted PBAs)
Target: Coupling 2,6-disubstituted phenylboronic acids with aryl chlorides.
-
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Ortho-Substituted Phenylboronic Acid (1.5 equiv)
-
Catalyst: SPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%)
-
Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv) - Finely ground.
-
Solvent: Toluene : Water (10:1 ratio).
-
-
Procedure:
-
Charge a reaction vial with the Aryl Chloride, Boronic Acid, SPhos Pd G4, and K3PO4.
-
Seal the vial and purge with Nitrogen or Argon (3 cycles).
-
Add the Toluene/Water solvent mixture via syringe.
-
Heat to 80–100 °C with vigorous stirring (1000 rpm). Note: Biphasic systems require high shear mixing.
-
Monitor by HPLC/LCMS.[1] Reaction is typically complete in 2-4 hours.
-
Protocol B: The "Unstable" Protocol (For Electron-Poor PBAs)
Target: Coupling polyfluorophenyl or 2-heteroaryl boronic acids prone to rapid deborylation.[2]
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Unstable Boronic Acid (1.5 - 2.0 equiv)
-
Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)
-
Base: K3PO4 (2.0 equiv) or KF (3.0 equiv). Avoid Hydroxide bases.
-
Solvent: THF (Anhydrous) or 1,4-Dioxane (Anhydrous).
-
-
Procedure (Rapid Injection):
-
Dissolve Aryl Halide and Catalyst in the solvent in the reaction vessel. Heat to reaction temperature (e.g., 60 °C).
-
Dissolve the Boronic Acid in a separate syringe/vial with a small amount of solvent.
-
Add the Base to the reaction vessel.
-
Immediately inject the Boronic Acid solution.
-
Rationale: Minimizing the time the boronic acid spends in the presence of base without the active catalyst reduces protodeboronation.
-
Troubleshooting & Decision Logic
If your reaction fails, analyze the crude mixture via LCMS.
-
Scenario 1: Unreacted Aryl Halide remains. -> Catalyst died or Oxidative Addition failed. Switch to XPhos or increase Temp.
-
Scenario 2: Aryl Halide consumed, but De-borylated Arene (Ar-H) found. -> Protodeboronation occurred. Use Protocol B (Anhydrous/Weak Base).
-
Scenario 3: Homocoupling of Boronic Acid. -> Oxidation occurred. Degas solvents more thoroughly.
Decision Tree for Ligand Selection
Figure 2: Decision logic for selecting the optimal Buchwald precatalyst based on substrate properties.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Sigma-Aldrich Technical Bulletins.
-
Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)arylboronic Acids: Mechanism and Prevention." Journal of the American Chemical Society, 2014.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
Sources
Protecting Phenylboronic Acids: A Strategic Guide for Advanced Synthesis
Introduction: Navigating the Complexities of Functionalized Phenylboronic Acids
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility, however, is often hampered by the inherent reactivity and potential instability of the boronic acid moiety, especially when the phenyl ring is adorned with other functional groups. Unprotected boronic acids can be prone to decomposition through pathways like protodeboronation, oxidation, and the formation of trimeric boroxines, which can complicate purification and compromise reaction yields.[1][2]
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of protecting group strategies tailored for functionalized phenylboronic acids. Moving beyond a simple catalog of protecting groups, we will delve into the mechanistic rationale behind their efficacy, provide detailed, field-proven protocols for their implementation, and discuss strategies for orthogonal protection, a necessity for multi-step synthetic campaigns targeting complex molecules.
The “Why”: The Imperative for Boronic Acid Protection
The core challenge in working with functionalized phenylboronic acids lies in the dual reactivity of the molecule: the desired reactivity at the carbon-boron bond and the often-undesired reactivity of the boronic acid itself or other functional groups on the aromatic ring. Protection strategies are therefore essential to:
-
Enhance Stability: Many boronic acids have limited shelf-life and can decompose under common reaction conditions, particularly in the presence of strong acids, bases, or oxidants.[3]
-
Improve Handling and Purification: Protected boronic acids are often crystalline, free-flowing solids that are compatible with standard purification techniques like silica gel chromatography, a significant advantage over many parent boronic acids.[4]
-
Enable Orthogonal Reactivity: In complex syntheses, it is often necessary to perform chemical transformations on other parts of the molecule without affecting the boronic acid. A protecting group can "mask" the boronic acid, allowing for selective reactions elsewhere.
-
Facilitate Iterative Synthesis: The development of robust protecting groups has paved the way for automated, iterative cross-coupling reactions, revolutionizing the synthesis of complex small molecules and polymers.[4][5]
Core Strategies: A Comparative Analysis of Key Protecting Groups
The selection of an appropriate protecting group is dictated by the specific functional groups present on the phenylboronic acid and the reaction conditions to be employed in subsequent steps. Here, we compare the most widely used and effective protecting groups.
The Workhorse: Pinacol Esters
Pinacol esters are arguably the most common protecting group for boronic acids.[1] They are readily prepared and are stable enough for purification by column chromatography.[1] While generally robust, their stability can be a double-edged sword, as deprotection to the free boronic acid can sometimes require harsh conditions.[1]
-
Advantages:
-
Easy and high-yielding formation.
-
Good stability to a range of reaction conditions.
-
Often compatible with direct use in Suzuki-Miyaura coupling.[1]
-
-
Disadvantages:
The Game-Changer: N-Methyliminodiacetic Acid (MIDA) Boronates
The introduction of N-methyliminodiacetic acid (MIDA) as a protecting group by Burke and co-workers was a significant advancement in the field.[7] MIDA forms a stable, tetracoordinate boronate ester, effectively changing the hybridization of the boron atom from sp² to sp³. This rehybridization "turns off" the reactivity of the boronic acid under anhydrous cross-coupling conditions.[7]
-
Advantages:
-
Exceptional stability to a wide range of anhydrous synthetic conditions, including strong oxidants and acids.[8]
-
Air- and chromatographically stable, crystalline solids.[4]
-
Mild and efficient deprotection under aqueous basic conditions (e.g., 1M NaOH or NaHCO₃).[3]
-
Enables iterative cross-coupling strategies and automated synthesis.[4][5]
-
-
Disadvantages:
-
The protection reaction can require vigorous removal of water.[1]
-
Enhanced Stability: Tetramethyl-MIDA (TIDA) Boronates
Building upon the success of MIDA, the Burke group developed tetramethyl-MIDA (TIDA) boronates. The additional methyl groups provide steric shielding and electronic effects that result in even greater stability, particularly towards nucleophilic attack and hydrolysis.[9] This enhanced stability makes TIDA boronates compatible with a broader range of reaction conditions, including those involving organometallic reagents.[9]
-
Advantages:
-
Disadvantages:
-
The synthesis of the TIDA ligand is more complex than that of MIDA.
-
The Orthogonal Partner: 1,8-Diaminonaphthalene (dan) Boronamides
The 1,8-diaminonaphthalene (dan) protecting group forms a highly stable boronamide. The lone pairs of the nitrogen atoms donate into the empty p-orbital of the boron, reducing its Lewis acidity and reactivity.[1] A key feature of the dan group is its stability under basic conditions and its lability under acidic conditions, making it an ideal orthogonal partner to the base-labile MIDA group.[1]
-
Advantages:
-
Disadvantages:
-
Can be less reactive in direct cross-coupling reactions, often requiring deprotection first. However, conditions for direct coupling have been developed.[10]
-
Summary of Protecting Group Properties
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages |
| Pinacol (pin) | Cyclic diol ester | Moderate | Acidic or oxidative conditions | Readily available, often used directly in coupling |
| MIDA | Tetracoordinate ester | High (anhydrous) | Mild aqueous base (e.g., 1M NaOH) | Enables iterative coupling, chromatography stable |
| TIDA | Tetracoordinate ester | Very High | Mild aqueous base (e.g., TMSOK/pinacol) | Enhanced stability to nucleophiles |
| dan | Diamine adduct | Very High | Aqueous acid | Orthogonal to MIDA, stable to base |
Experimental Protocols
The following protocols are provided as representative examples. Optimization may be required for specific substrates.
Protocol 1: Protection of Phenylboronic Acid with MIDA Anhydride
This protocol is adapted from a simplified method that avoids the need for azeotropic removal of water.[1]
Workflow Diagram:
Caption: Workflow for MIDA protection of phenylboronic acid.
Materials:
-
Phenylboronic acid (1.0 equiv)
-
N-Methyliminodiacetic anhydride (1.1 equiv)
-
Anhydrous pyridine (as solvent)
-
Anhydrous toluene (for washing)
-
Round-bottom flask with stir bar
-
Septum and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the phenylboronic acid and N-methyliminodiacetic anhydride.
-
Add anhydrous pyridine to dissolve the solids.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Filter the solid product and wash with cold anhydrous toluene.
-
Dry the product under vacuum to yield the pure phenylboronic acid MIDA ester.
Protocol 2: Deprotection of a MIDA Boronate
This protocol utilizes mild basic conditions to liberate the free boronic acid.[4]
Workflow Diagram:
Caption: Workflow for the deprotection of a MIDA boronate.
Materials:
-
Phenylboronic acid MIDA ester (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolve the phenylboronic acid MIDA ester in THF in a round-bottom flask.
-
Add an equal volume of 1 M NaOH solution.
-
Stir the biphasic mixture vigorously at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the phenylboronic acid.
Protocol 3: Protection of Phenylboronic Acid with 1,8-Diaminonaphthalene (dan)
This protocol uses azeotropic removal of water to drive the condensation reaction.
Materials:
-
Phenylboronic acid (1.0 equiv)
-
1,8-Diaminonaphthalene (1.05 equiv)
-
Toluene
-
Round-bottom flask with stir bar
-
Dean-Stark apparatus and condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the phenylboronic acid, 1,8-diaminonaphthalene, and toluene.
-
Heat the mixture to reflux and collect the water azeotropically.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
The product often crystallizes from the solution. If not, reduce the volume of toluene and cool in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum.
Protocol 4: Deprotection of a dan-Protected Phenylboronic Acid
This protocol employs acidic conditions to cleave the boron-nitrogen bonds.[1]
Materials:
-
dan-protected phenylboronic acid (1.0 equiv)
-
Acetone or THF
-
1 M Hydrochloric acid (HCl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the dan-protected phenylboronic acid in acetone or THF.
-
Add 1 M HCl solution and stir at room temperature. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Remove the organic solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate to remove the 1,8-diaminonaphthalene hydrochloride.
-
The aqueous layer contains the phenylboronic acid. It can be used as is in some applications or the boronic acid can be extracted into an organic solvent after adjusting the pH.
Orthogonal Protection Strategies for Multifunctional Phenylboronic Acids
The true power of protecting groups is realized in the synthesis of complex molecules bearing multiple reactive sites. Orthogonal protecting groups—those that can be removed under distinct conditions—are essential for selectively unmasking functional groups for subsequent reactions.
The MIDA/dan Orthogonal Pair
The MIDA (base-labile) and dan (acid-labile) protecting groups for boronic acids are a prime example of an orthogonal pair. This allows for the selective deprotection and reaction of one boronic acid in the presence of another.
Conceptual Workflow:
Caption: Orthogonal deprotection strategy using MIDA and dan.
Protecting Functional Groups on the Phenyl Ring
When the phenylboronic acid itself contains reactive functional groups such as hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH), a multi-layered protection strategy is required.
-
Phenolic Hydroxyl Groups (-OH): Phenols are acidic and can interfere with many reactions. They are commonly protected as ethers (e.g., methyl, benzyl, or silyl ethers). A benzyl (Bn) ether is a robust choice, removable by hydrogenolysis, which is often compatible with MIDA or pinacol boronates. Silyl ethers (e.g., TBDMS) are also widely used and are cleaved with fluoride sources like TBAF, offering another layer of orthogonality.[11]
-
Amino Groups (-NH₂): Anilines are nucleophilic and easily oxidized. They are typically protected as carbamates, with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being the most common. The Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis. The choice depends on the stability of the boronic acid protecting group to these conditions. For instance, a Boc-protected aniline could be deprotected with acid while a dan-protected boronic acid remains intact.[11]
-
Carboxylic Acid Groups (-COOH): The acidic proton of a carboxylic acid is incompatible with many organometallic reagents. Protection as an ester is the standard approach. Methyl or ethyl esters are cleaved by saponification (base), which would also cleave a MIDA boronate. A tert-butyl ester, which is removed with acid, would be orthogonal to a MIDA boronate. A benzyl ester, removed by hydrogenolysis, provides another orthogonal option.[11][12]
Example Orthogonal Strategy: For a 4-amino-3-hydroxyphenylboronic acid, one could envision the following strategy for selective functionalization:
-
Protect the boronic acid as a MIDA ester (base-labile).
-
Protect the amino group as a Cbz carbamate (hydrogenolysis-labile).
-
Protect the hydroxyl group as a TBDMS ether (fluoride-labile). This triply protected intermediate allows for the selective deprotection and reaction at any of the three sites.
Case Study: The Power of MIDA Boronates in Natural Product Synthesis
The utility of these protecting group strategies is best illustrated in the context of complex molecule synthesis. The total synthesis of the natural product ratanhine by the Burke group is a landmark example of the power of iterative cross-coupling enabled by MIDA boronates.[8] The synthesis involved the sequential coupling of four MIDA boronate building blocks, demonstrating the robustness and reliability of this protection strategy in a multi-step sequence.[8]
Conclusion and Future Outlook
The development of robust and orthogonally-removable protecting groups has transformed the use of functionalized phenylboronic acids from a niche method to a cornerstone of modern organic synthesis. MIDA and TIDA boronates, in particular, have enabled the development of automated synthesis platforms that promise to accelerate the discovery of new medicines and materials. As the complexity of synthetic targets continues to increase, the demand for novel protecting groups with even greater stability and unique deprotection mechanisms will undoubtedly drive further innovation in this critical area of synthetic chemistry. The strategic application of the principles and protocols outlined in this guide will empower researchers to harness the full potential of functionalized phenylboronic acids in their synthetic endeavors.
References
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
Martins, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. [Link]
-
Wang, W. C., et al. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Petruncio, G. (2018). Answer to "Protection of Phenyl boronic acid?". ResearchGate. [Link]
-
University of Bristol. Protecting Groups. School of Chemistry. [Link]
-
Kauppila, A., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(5), 2939–2951. [Link]
-
Taylor, M. S., & Zhu, J. (2011). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 9(10), 3745-3755. [Link]
-
Niu, J., et al. (2017). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. The Journal of Organic Chemistry, 82(15), 8097–8103. [Link]
-
Wang, W. C., et al. (2022). TIDA boronates are exceptionally stable towards hydrolytic and nucleophilic cleavage. ResearchGate. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Organometallics, 28(21), 6115–6128. [Link]
-
An, R., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 115–125. [Link]
-
Heard, D. M., et al. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition. [Link]
-
Sun, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 13(13), 3340–3343. [Link]
-
Zhang, L., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Lee, S. J., et al. (2022). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Organic Syntheses, 99, 92-111. [Link]
-
Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. (2021). ResearchGate. [Link]
-
Stack Exchange. (2025). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. Chemistry Stack Exchange. [Link]
-
Wang, Y., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr( vi ) and reducing to Cr( iii ). RSC Advances, 13(23), 15813-15824. [Link]
-
Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(16), 4335–4340. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
-
University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]
-
Ghorai, D., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10670–10675. [Link]
-
ResearchGate. (2025). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Lacroix, J., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]
-
Wang, Y., et al. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Drug Targeting, 24(8), 734-741. [Link]
-
Blair, D. J., et al. (2022). Automated iterative Csp3–C bond formation. Nature, 602(7897), 436–442. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Heard, D. M., et al. (2024). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [Link]
-
Chitti, S., et al. (2022). MIDA and TIDA Boronates Stabilize α‐Radicals Through B‐N Hyperconjugation. Angewandte Chemie International Edition, 61(8), e202114021. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 9(17), 3379–3382. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Crucial Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis. [Link]
-
Bonin, H., et al. (2002). Synthesis of (Azidomethyl)phenylboronic Acids. Synthesis, 2002(12), 1660-1664. [Link]
-
Tellis, J. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(36), 26038-26042. [Link]
-
Aggarwal, V. K., et al. (2012). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 10(3), 514–532. [Link]
-
ResearchGate. (2018). Strategies for the synthesis of peptide-boronic acids. (a) Commonly used solution-phase approaches and their limitations. (b) Recently reported solid-phase approaches. (c) This work: facilitated access to a diversity of PBAs by introducing N-Fmoc-α-aminoboronic acids as versatile building blocks. [Link]
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Application Note: Catalytic Strategies for C-C Bond Formation with 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
[1][2]
Executive Summary
5-Chloro-2-(methylsulfanyl)phenylboronic acid (CAS: 1451392-55-4) represents a distinct class of "privileged building blocks" in medicinal chemistry, offering a scaffold that combines a halogen handle (5-Cl) for late-stage diversification and a thioether motif (2-SMe) often utilized in bioisostere design.[1][2] However, this molecule presents a "dual-threat" challenge in palladium-catalyzed cross-coupling:
-
Catalyst Poisoning: The ortho-methylsulfanyl group is a soft Lewis base capable of coordinating to soft Pd(II) centers, potentially displacing ligands or forming unreactive "palladacycles."[1][2]
-
Protodeboronation: The steric bulk and electronic richness of the ortho-substituent accelerate the hydrolytic cleavage of the C-B bond, a primary failure mode in Suzuki-Miyaura couplings.
This guide details two robust catalytic systems designed to overcome these barriers, prioritizing the Buchwald Precatalyst System (Method A) for high complexity substrates and the Pd-PEPPSI System (Method B) for scalability and sulfur tolerance.
Mechanistic Insight & Catalyst Selection
To successfully couple this substrate, one must understand the competition at the metal center. Standard ligands like PPh₃ often fail because the high local concentration of the ortho-sulfur atom facilitates intramolecular chelation after transmetallation, arresting the catalytic cycle.
The "Hemilabile" Solution
The most effective strategy employs bulky, electron-rich biaryl phosphine ligands (e.g., SPhos , XPhos ).
-
Steric Bulk: Prevents the formation of bis-ligated Pd complexes, ensuring an open coordination site for oxidative addition.
-
Secondary Interaction: The lower ring of the biaryl phosphine interacts with the Pd center, effectively "blocking" the ortho-sulfur from forming a stable chelate, while still allowing the reaction to proceed.
Graphviz Pathway: The Sulfur-Evasion Mechanism
The following diagram illustrates how bulky ligands (L) prevent the formation of the "Dead-End" Sulfur Chelate.
Figure 1: Catalytic divergence showing how bulky ligands (Green Path) prevent sulfur-mediated catalyst deactivation (Red Path).[1][2]
Experimental Protocols
Method A: The High-Fidelity Protocol (SPhos/Pd)
Best for: Valuable pharmaceutical intermediates, complex coupling partners, and small-scale optimization.[1][2] Rationale: SPhos is exceptionally stable to air and moisture and creates a highly active catalyst that tolerates the ortho-SMe group while minimizing protodeboronation.[1][2]
Materials
-
Substrate: 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 equiv)[1][2]
-
Coupling Partner: Aryl Bromide or Activated Aryl Chloride (1.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)[2]
-
Alternative: Use precatalyst SPhos Pd G2 or G3 (2-5 mol%) for easier handling.[2]
-
-
Base: K₃PO₄ (2.0 - 3.0 equiv) - Use tribasic potassium phosphate to buffer pH and reduce deboronation.[1][2]
-
Solvent: Toluene/Water (10:[1][2]1) or 1,4-Dioxane/Water (4:1).[2]
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 243 mg), and K₃PO₄ (2.0 mmol, 425 mg).
-
Catalyst Addition:
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[2]
-
Solvation: Inject degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.
-
Reaction: Heat the mixture to 80 °C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL).[2] Dry the organic layer over MgSO₄, filter, and concentrate.
Method B: The Robust Protocol (Pd-PEPPSI)
Best for: Scale-up, cost-sensitive applications, and substrates with high sulfur content.[1][2] Rationale: NHC (N-Heterocyclic Carbene) ligands bind to Palladium much more tightly than phosphines or thioethers.[1][2] The Pd-PEPPSI-IPr catalyst is virtually immune to sulfur poisoning.[1][2]
Materials
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult cases)
Step-by-Step Procedure
-
Charge: Combine Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and K₂CO₃ (2.0 mmol) in a reaction vessel.
-
Catalyst: Add Pd-PEPPSI-IPr (1 mol%, ~6.8 mg).
-
Solvent: Add Ethanol (2.5 mL) and Toluene (2.5 mL). Note: Degassing is recommended but PEPPSI catalysts are relatively air-tolerant.[1][2]
-
Reaction: Heat to 60–80 °C .
-
Observation: This reaction often proceeds faster than phosphine-based systems.[2] Check conversion at 2 hours.
-
-
Purification: Standard aqueous workup. The robust nature of the NHC ligand often results in cleaner crude mixtures.
Troubleshooting & Optimization Guide
Data Summary: Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic systems solubilize inorganic bases while keeping the non-polar catalyst active.[1][2] Water is essential for the boronate activation step.[2] |
| Base | K₃PO₄ (Tribasic) | Milder than carbonates; reduces the rate of protodeboronation (C-B bond hydrolysis) which is accelerated by the ortho-SMe group. |
| Temp | 60–80 °C | High enough to overcome the steric barrier of the ortho-SMe, but low enough to prevent thermal decomposition. |
| Additives | Avoid Copper (Cu) | Unlike Liebeskind-Srogl coupling, adding Cu here may lead to unwanted C-S bond cleavage or scrambling.[1][2] |
Diagnostic Workflow
If the reaction fails, follow this logic path to identify the root cause.
Figure 2: Troubleshooting logic for ortho-substituted thioether boronic acids.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [1][2]
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction."[1][2] Chemistry - A European Journal, 2006.[1][2] [1][2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1][2] Chemical Society Reviews, 2014.[2] (Authoritative review on protodeboronation mechanisms).
-
Sigma-Aldrich/Merck. "Product Specification: 2-(Methylthio)phenylboronic acid."[1][2] (Confirming reactivity profile). [1][2]
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.[2] (Alternative strategy if protodeboronation persists). [1][2]
Dynamic Covalent Architectures: Engineering Novel Boronic Acid Materials
Executive Summary: The Lewis Acid Switch
Boronic acids are not merely functional groups; they are dynamic molecular switches. Their utility in materials science—ranging from self-healing elastomers to glucose-responsive hydrogels—hinges on a reversible equilibrium between a neutral trigonal planar form (
This guide moves beyond standard phenylboronic acid (PBA) chemistry, focusing on novel, pKa-tuned derivatives (e.g., fluorinated PBAs and benzoxaboroles). These modifications lower the pKa from the standard ~8.8 to physiological levels (6.5–7.4), unlocking applications in biological media that were previously thermodynamically unfavorable.
Mechanistic Foundation: The pKa-Binding Paradox
To design effective materials, one must master the ionization equilibrium. The binding constant of a boronic acid to a diol is maximal when the pH is greater than the pKa of the boronic acid.
-
The Challenge: Standard PBA (pKa ~8.8) is uncharged at blood pH (7.4), leading to weak diol binding.
-
The Solution: Electron-withdrawing substituents (Fluorine, Nitro) or intramolecular coordination (Wulff-type) stabilize the anionic form, lowering the pKa.
Visualization: The Boronate Equilibrium & Diol Binding
The following diagram illustrates the transition from the neutral, passive state to the active, binding state.
Figure 1: The pH-dependent equilibrium governing boronic acid reactivity. High pH or low pKa favors the anionic state, essential for stable ester formation.
Application I: Glucose-Responsive "Smart" Hydrogels
Target: Drug Delivery & Biosensing Novelty: Utilization of 2-Acrylamidophenylboronic acid (2-AAPBA) or Fluorinated PBA to function at physiological pH without external buffers.
Protocol A: Synthesis of pKa-Tuned Microgels
This protocol describes the synthesis of a poly(NIPAM-co-AAPBA) hydrogel. The intramolecular coordination in 2-AAPBA lowers the effective pKa, allowing glucose response at pH 7.4.
Materials
-
Monomer 1: N-Isopropylacrylamide (NIPAM) – Thermo-responsive backbone.
-
Monomer 2: 3-Acrylamidophenylboronic acid (3-AAPBA) or 4-Fluoro-3-(acrylamido)phenylboronic acid.
-
Crosslinker: N,N'-Methylenebisacrylamide (BIS).
-
Initiator: Ammonium persulfate (APS).
-
Accelerator: TEMED.
Step-by-Step Methodology
-
Pre-Solubilization: Dissolve NIPAM (90 mol%) and AAPBA (10 mol%) in deionized water. Note: If AAPBA solubility is poor, use a 1:1 Water/DMSO mixture, but dialyze extensively later.
-
Oxygen Scavenging: Purge the solution with Nitrogen (
) for 30 minutes. Boronic acids are susceptible to oxidative deboronation over long periods; an inert atmosphere ensures polymer integrity. -
Initiation: Add BIS (2 mol%) followed by APS (10 mg) and TEMED (20
L). -
Polymerization: Seal the vessel and incubate at 70°C for 4 hours (precipitation polymerization) to form microgels.
-
Purification: Dialyze against distilled water (pH 7.4) for 3 days using a 12-14 kDa cutoff membrane to remove unreacted monomers and DMSO.
-
Characterization: Use Dynamic Light Scattering (DLS). The hydrodynamic radius should increase upon addition of glucose (10 mM) as the boronate anions form, increasing osmotic pressure (Donnan effect).
Data Analysis: Swelling Ratio
| Glucose Conc.[1] (mM) | Hydrodynamic Radius (nm) | Swelling Ratio ( | Interpretation |
| 0 (Control) | 120 | 1.0 | Compact state (Hydrophobic) |
| 5 (Hypoglycemic) | 128 | 1.1 | Minimal swelling |
| 10 (Normal) | 165 | 2.6 | Critical Transition |
| 20 (Hyperglycemic) | 210 | 5.3 | Fully swollen (Drug Release) |
Application II: Self-Healing Vitrimers
Target: Wearable Electronics & Soft Robotics Novelty: Using Boroxine dynamic linkages. Unlike boronate esters (which require water/diols), boroxines form via the dehydration of three boronic acid units. They are mechanically robust but rearrange under heat or humidity.
Protocol B: Synthesis of PDMS-Boroxine Elastomer
This creates a polymer that heals autonomously when cut, driven by the reformation of thermodynamic equilibrium.
Materials
-
Backbone: Amino-propyl terminated Polydimethylsiloxane (PDMS-NH2).
-
Functionalizer: 4-Formylphenylboronic acid (FPBA).[2]
-
Solvent: Tetrahydrofuran (THF).
Workflow
-
Schiff Base Formation: Mix PDMS-NH2 and FPBA in THF (1:2 molar ratio). Stir at reflux for 12 hours. The amine reacts with the aldehyde to link the boronic acid to the PDMS chain.
-
Reduction (Optional): Reduce the imine bond with
if a chemically stable linkage is desired. For dynamic imine and boroxine healing, skip reduction. -
Boroxine Crosslinking: Evaporate the solvent. Heat the resulting polymer at 80°C under vacuum for 24 hours.
-
Healing Test: Cut the elastomer. Press interfaces together for 1 hour at 25°C (if humid) or 60°C (if dry).
Visualization: The Self-Healing Cycle
Figure 2: The dynamic cycle of boroxine dissociation and reformation that drives self-healing.
Application III: Covalent Organic Frameworks (COFs)
Target: Gas Storage & Catalysis Novelty: Using boronic acid condensation to create crystalline, porous 2D sheets.
Protocol C: Solvothermal Synthesis of COF-1
-
Reactants: 1,4-Phenylenebis(boronic acid).
-
Solvent System: Mesitylene/Dioxane (1:1 v/v).
-
Vessel: Pyrex tube (flame-sealed).
-
Procedure:
-
Load reactants (0.5 mmol) and solvent (2 mL) into the tube.
-
Flash freeze with liquid
, evacuate, and flame seal (degassing is critical to prevent oxidation). -
Heat at 120°C for 72 hours. The reversibility of boroxine formation allows "error checking" during crystal growth, resulting in highly ordered structures.
-
Filter the white precipitate and wash with acetone.
-
-
Activation: Supercritical
drying is recommended to preserve pore structure (avoid pore collapse).
Troubleshooting & Optimization (Pro-Tips)
-
The Oxidation Trap: Boronic acids can oxidize to phenols (C-B bond cleavage) in the presence of
or prolonged air exposure. Always store precursors under Argon. -
The Solvent Effect: In self-healing applications, residual solvent acts as a plasticizer, artificially enhancing healing rates. Ensure complete drying (vacuum oven) to report accurate mechanical properties.
-
pKa Verification: When synthesizing novel fluorinated derivatives, verify the pKa shift using titration before polymerization. A shift of 0.5 pH units can drastically alter the material's bio-response.
References
-
Bull, S. D., et al. (2013). "Boronic acids for sensing and other applications – a mini-review of papers published in 2013." Polymer Chemistry. Link
-
Brooks, W. L. A., & Sumerlin, B. S. (2016).[6] "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews. Link
-
Côté, A. P., et al. (2005). "Porous, Crystalline, Covalent Organic Frameworks."[7] Science. Link
-
Nishiyabu, R., et al. (2011). "Boronic Acid Building Blocks: Tools for Self Assembly." Chemical Communications.[6] Link
-
Cambre, J. N., & Sumerlin, B. S. (2011). "Biomedical Applications of Boronic Acid Polymers." Polymer.[3][5][6][8] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficiently self-healing boronic ester crystals - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05640H [pubs.rsc.org]
- 4. 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.arikesi.or.id [journal.arikesi.or.id]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 5-Chloro-2-(methylsulfanyl)phenylboronic acid
The Core Challenge: Why Standard Conditions Fail
You are likely encountering low yields or stalled reactions with 5-Chloro-2-(methylsulfanyl)phenylboronic acid . This is not a standard Suzuki coupling; it presents a "Double Threat" to the catalytic cycle that requires a deviation from standard
The Mechanistic Bottlenecks
-
Catalyst Poisoning (The Sulfur Effect): The 2-methylsulfanyl (thioether) group is a soft Lewis base. In standard conditions, the sulfur atom coordinates strongly to the soft Palladium(II) center. This forms a stable, unreactive chelate (often a 5- or 6-membered palladacycle depending on the intermediate), effectively ejecting the phosphine ligands and shutting down the catalytic cycle.
-
Protodeboronation (The Ortho Effect): Ortho-substituted boronic acids are kinetically unstable. The steric strain from the 2-position substituent accelerates the hydrolytic cleavage of the C-B bond, replacing the boronic acid with a proton (yielding 4-chlorothioanisole). This side reaction competes directly with transmetallation.
Troubleshooting Guide: Diagnostic Logic
Use this logic flow to identify the specific failure mode of your reaction.
Figure 1: Diagnostic logic tree for identifying failure modes in thioether-boronic acid couplings.
Optimized Protocol: The "Golden Standard"
This protocol is designed to maximize Active Catalyst Life (preventing S-poisoning) and minimize Protodeboronation .
Reagents & Conditions
| Component | Recommendation | Rationale |
| Catalyst Precursor | Avoids | |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Critical: The steric bulk of SPhos prevents the sulfur atom on the substrate from coordinating to the Pd center. It creates a protective "pocket" around the metal. |
| Ratio | 1:2 (Pd:Ligand) | Ensure full ligation. |
| Base | Phosphate is milder than carbonate/hydroxide, reducing base-catalyzed protodeboronation. Anhydrous conditions are preferred. | |
| Solvent | Toluene or 1,4-Dioxane | Non-polar/aprotic solvents suppress the protodeboronation pathway compared to DMF or Alcohols. |
| Temperature | 60°C - 80°C | Sufficient for activation but low enough to prevent oxidative addition into the 5-Chloro bond. |
Step-by-Step Methodology
-
Pre-complexation (Crucial Step):
-
In a vial, dissolve
(2 mol%) and SPhos (4 mol%) in anhydrous Toluene. -
Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/white, indicating the formation of the active
species. Do not skip this. If you add the sulfur-substrate before the ligand binds Pd, the sulfur will poison the metal immediately.
-
-
Reaction Assembly:
-
To a separate reaction vessel (under Argon/Nitrogen), add:
-
Aryl Halide (1.0 equiv) - Preferably Bromide or Iodide.
-
5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 - 1.5 equiv).
- (3.0 equiv, anhydrous).
-
-
Transfer the pre-formed Catalyst/Ligand solution via syringe into the reaction vessel.
-
-
Execution:
-
Heat to 60°C. Monitor by HPLC/TLC after 2 hours.
-
Note: If conversion is slow, increase to 80°C, but monitor closely for the de-boronated byproduct (4-chlorothioanisole).
-
Mechanism of Action: Ligand Protection
The diagram below illustrates how the specific ligand choice (SPhos) defeats the sulfur poisoning mechanism.
Figure 2: Competition between Sulfur coordination and Ligand protection.
Frequently Asked Questions (FAQ)
Q: Why is the 5-Chloro group not reacting? A: The rate of oxidative addition of Palladium into Carbon-Halogen bonds follows the order I > Br > OTf >> Cl. By keeping the temperature below 80°C and using a coupling partner with a more reactive handle (like Br or I), the catalyst will selectively react with the partner and the Boronic acid, leaving the C-Cl bond intact for future functionalization.
Q: Can I use water in the solvent mixture?
A: It is risky. While Suzuki reactions usually require water for the base to activate the boronic acid, ortho-substituted boronic acids are highly prone to hydrolytic protodeboronation in the presence of water. Using anhydrous
Q: I see a black precipitate immediately. What happened?
A: This is "Palladium Black"—aggregated metallic palladium. It means your ligand failed to stabilize the Pd(0) species, likely because the sulfur in your substrate displaced a weak ligand (like
Q: Can I use Pd-PEPPSI-IPr? A: Yes. Pd-PEPPSI-IPr is an excellent alternative if the SPhos protocol fails. The NHC (N-Heterocyclic Carbene) ligand is extremely tightly bound and electron-rich, making it very resistant to displacement by sulfur.
References
-
Sulfur Poisoning & Ligand Selection
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
-
Source:
-
Buchwald Ligands (SPhos)
- Suzuki-Miyaura Cross-Coupling: The Use of SPhos and XPhos.
-
Source:
-
Protodeboronation Mechanisms
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. (Explains the kinetics of C-B cleavage in ortho-substituted systems).
-
Source:
-
Reactivity of Chlorinated Boronic Acids
- Investigation of the Suzuki–Miyaura cross-coupling reaction... (Discusses selectivity between halogens).
-
Source:
Technical Support Guide: Recrystallization of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
Executive Summary & Compound Profile
Compound: 5-Chloro-2-(methylsulfanyl)phenylboronic acid CAS: 1256355-10-8 (Representative) Critical Attributes:
-
Boronic Acid Moiety: Susceptible to reversible dehydration (boroxine formation) and protodeboronation.
-
Ortho-Methylsulfanyl Group: Prone to oxidation (sulfoxide/sulfone formation) and potential coordination with the boron center, affecting solubility.
-
Chloro Substituent: Increases lipophilicity, reducing water solubility compared to simple phenylboronic acid.
This guide addresses the specific challenges of purifying this compound to pharmaceutical grade (>98%), primarily for use in Suzuki-Miyaura cross-couplings where stoichiometry and catalyst poisoning by sulfur species are concerns.
Solvent System Selection Strategy
The choice of solvent is the single most critical variable. Unlike standard organics, boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines).
The Golden Rule: To isolate the boronic acid monomer, the crystallization medium must contain water . Anhydrous solvents often promote boroxine formation.
Comparative Solvent Data Table
| Solvent System | Ratio (v/v) | Solubility (Hot) | Solubility (Cold) | Boroxine Control | Risk Profile |
| Acetonitrile / Water | 1:1 to 3:1 | High | Low | Excellent | Preferred. Balances lipophilicity of Cl/SMe groups with hydrolysis needs. |
| Ethanol / Water | 1:1 | High | Moderate | Good | Risk of esterification (boronate ester) if heated too long/acidic. |
| Water | 100% | Low | Insoluble | Excellent | Poor recovery due to the lipophilic Cl/SMe groups. |
| Toluene | 100% | High | Moderate | Poor | Avoid. Promotes dehydration to boroxine via azeotropic water removal. |
| EtOAc / Hexane | Variable | High | Low | Poor | Good for removing non-polar impurities, but yields mixed anhydride/acid species. |
Standard Operating Procedure (SOP)
Protocol: Binary Solvent Recrystallization (MeCN/H₂O)
This protocol is designed to minimize thermal stress (preventing oxidation) and ensure complete hydrolysis of boroxine contaminants.
Reagents:
-
Crude 5-Chloro-2-(methylsulfanyl)phenylboronic acid
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Nitrogen or Argon source (for degassing)
Workflow:
-
Preparation: Degas both water and acetonitrile by sparging with nitrogen for 15 minutes. Rationale: The thioether group is sensitive to oxidation at elevated temperatures.
-
Dissolution: Place 10 g of crude solid in a flask. Add minimum hot acetonitrile (approx. 60 °C) until dissolved. Do not boil aggressively.
-
Filtration (Optional): If insoluble black specks (Pd residues) are present, filter hot through a Celite pad.
-
Precipitation: While maintaining the solution at ~50-60 °C, slowly add hot degassed water dropwise.
-
Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of acetonitrile to just redissolve the turbidity.
-
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.
-
Critical Step: Once at RT, transfer to an ice bath (0-4 °C) for 1 hour to maximize yield.
-
-
Isolation: Filter the white crystalline solid.
-
Washing: Wash the cake with a cold 1:3 Acetonitrile/Water mixture.
-
Drying: Dry under vacuum at ambient temperature (20-25 °C).
-
Warning: Do not heat above 40 °C during drying. Heat drives off lattice water, converting the pure acid back into the boroxine anhydride.
-
Troubleshooting & FAQs
Q1: My NMR spectrum shows a complex set of peaks or broad signals. Is my compound impure?
Diagnosis: Likely Boroxine-Acid Equilibrium , not chemical impurity. Explanation: In non-protic NMR solvents (like CDCl₃), boronic acids partially dehydrate to form boroxines (trimers). This results in multiple sets of signals or broad peaks due to exchange rates. Solution:
-
Run the NMR in a solvent that breaks the oligomers, such as DMSO-d₆ with a drop of D₂O .
-
Alternatively, add 1 drop of CD₃OD to the CDCl₃ tube. This converts everything to the monomeric mono-methyl ester species rapidly, simplifying the spectrum for integration.
Q2: The product "oils out" (forms a liquid layer) instead of crystallizing.
Diagnosis: The "Oiling Out" phenomenon is common with lipophilic boronic acids when the water concentration increases too quickly or the temperature drops too fast. Corrective Actions:
-
Re-heat: Re-dissolve the oil by heating the mixture.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the cloud point.
-
Add Organic: Slightly increase the ratio of Acetonitrile. The Cl and SMe groups make this molecule hydrophobic; it needs enough organic solvent to stay in solution during the initial cooling phase.
Q3: My recovery yield is low (<50%).
Diagnosis: The compound is likely too soluble in the organic fraction, or the thioether is oxidizing. Corrective Actions:
-
Check the Mother Liquor: Analyze the filtrate by TLC/LC-MS. If the product is there, concentrate the filtrate to half volume and repeat cooling.
-
Oxidation Check: If LC-MS shows M+16 peaks (Sulfoxide), your solvent was not properly degassed, or the heating duration was too long. Thioethers oxidize easily to sulfoxides (
).
Q4: Can I use Toluene to recrystallize?
Technical Veto: No. Reasoning: Toluene is used in Dean-Stark traps specifically to remove water and synthesize boroxines. Using toluene will yield the trimeric anhydride (boroxine), which has different stoichiometry for subsequent coupling reactions. Always use a water-miscible system for the acid form.
Visual Workflow (Graphviz)
The following diagram illustrates the decision logic for purification.
Caption: Decision tree for solvent selection and troubleshooting the "oiling out" phenomenon during boronic acid purification.
References
- Santini, R., et al. "A Guide to the Handling and Purification of Boronic Acids." Journal of Organic Chemistry. (General best practices for handling equilibrium of boronic acids).
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443. (Discusses the boroxine/acid equilibrium and its impact on stoichiometry).
- Sigma-Aldrich Technical Bulletin. "Handling of Arylboronic Acids.
Technical Support Center: Column Chromatography for Boronic Acid Purification
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the purification of boronic acids and their derivatives. As crucial reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of boronic acids is paramount to achieving high yields and reproducible results. However, their unique chemical nature often presents significant challenges during purification by column chromatography.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification protocols.
Troubleshooting Guide
This section addresses the most common issues encountered during the chromatographic purification of boronic acids in a direct question-and-answer format.
Q1: My boronic acid is streaking badly on the silica TLC plate and I'm getting poor recovery from my column. What is happening and how can I fix it?
A: This is the most frequently reported issue, and it stems from the inherent chemical properties of both the boronic acid and the silica gel stationary phase.
The Causality: Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic. However, the empty p-orbital on the boron atom of a boronic acid makes it a Lewis acid. This creates a strong, often irreversible, Lewis acid-base interaction, causing your compound to "stick" to the silica. Furthermore, the acidic silanol groups can promote decomposition pathways, such as protodeborylation.[1][2] This leads to significant streaking on TLC, poor resolution, and low recovery from a column.[2]
Solutions (From Most to Least Recommended):
-
Convert to a Boronate Ester: The most reliable solution is to mask the reactive B(OH)₂ group by converting it to a more stable and less polar boronate ester, such as a pinacol ester (Bpin).[2] These esters are significantly more "well-behaved" on silica gel, exhibiting less streaking and reduced decomposition. The ester can often be used directly in subsequent reactions or hydrolyzed back to the free boronic acid post-purification.
Caption: General workflow for purifying boronic acids via esterification.
-
Use Boric Acid-Impregnated Silica Gel: If you must purify the free boronic acid directly, modifying the stationary phase is critical. Pre-treating the silica gel with boric acid effectively passivates the highly reactive Lewis basic sites on the silica surface.[1] This simple pretreatment dramatically reduces over-adsorption and decomposition, leading to improved peak shape and recovery.[1][3] (See Detailed Protocols section for preparation).
-
Switch to an Alternative Stationary Phase:
-
Neutral Alumina: For some boronate esters, neutral alumina can be an effective alternative to silica.[4] However, its reactivity can be unpredictable, and some compounds may still be lost.[1]
-
Reversed-Phase (C18): C18 silica is a viable option, particularly for polar boronic acids. It avoids the strong Lewis acid-base interactions seen with normal phase silica. However, challenges with retention can arise.[2][5]
-
Q2: I'm attempting a reversed-phase (C18) separation, but my boronic acid has little to no retention. How can I fix this?
A: Poor retention on C18 is common and is almost always a pH-related issue.
The Causality: Boronic acids have pKa values typically in the range of 8-10. At neutral or high pH, the boronic acid is deprotonated to form the anionic boronate species [R-B(OH)₃]⁻. This charged species is highly polar and will have very little affinity for the nonpolar C18 stationary phase, causing it to elute in or near the solvent front (void volume).
Solutions:
-
Acidify the Mobile Phase: The key is to suppress the ionization of the boronic acid group. By adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both the aqueous and organic mobile phases, you ensure the boronic acid remains in its neutral, protonated form [R-B(OH)₂]. This less polar form will interact more strongly with the C18 phase, leading to increased retention.
-
Increase Aqueous Content: To improve the retention of more polar analytes, start your gradient with a very high percentage of the aqueous mobile phase (e.g., 95-100% water with acid). Note that not all C18 columns are stable in 100% aqueous conditions; select a column rated for these "aqueous stable" conditions (e.g., those with polar end-capping or lower ligand density like a T3 phase).
Q3: My purified boronic acid shows multiple sets of signals in the ¹H NMR, but the TLC looks clean. Is it still impure?
A: Not necessarily. You are likely observing an equilibrium between your boronic acid and its corresponding cyclic anhydride, the boroxine.
The Causality: In aprotic solvents or in the solid state, three molecules of a boronic acid can readily undergo dehydration to form a stable, six-membered boroxine ring. This is a reversible equilibrium.[2] Since the electronic environment of the aromatic protons in the boroxine is different from the monomeric acid, you will see a separate set of signals in the NMR.
Solution:
-
Hydrolyze the Boroxine: To confirm that the "impurity" is just the boroxine, add a single drop of deuterated water (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The water will shift the equilibrium back to the monomeric boronic acid, and the second set of signals should disappear, resulting in a clean spectrum.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy when starting to purify a new boronic acid?
A: A systematic approach is crucial. The following decision tree outlines a robust starting strategy.
Caption: Decision tree for selecting a primary purification strategy.
Q2: What are some typical solvent systems for purifying boronic acids and their esters?
A: The optimal solvent system is highly dependent on the polarity of your specific compound. However, the following table provides excellent starting points.
| Chromatography Mode | Stationary Phase | Target Analyte | Recommended Eluent Systems (Starting Point) | Key Considerations |
| Normal Phase | Silica Gel | Boronate Esters (e.g., Bpin) | Hexanes / Ethyl Acetate (gradient) Hexanes / Acetone (gradient) | This is the most common and effective method for esters.[2] |
| Modified Normal Phase | Boric Acid-Impregnated Silica | Boronic Acids or Sensitive Esters | Hexanes / Ethyl Acetate Dichloromethane / Methanol | Essential for preventing decomposition of sensitive compounds on silica.[1] |
| Reversed-Phase | C18 Silica | Polar Boronic Acids | Water / Acetonitrile + 0.1% Formic Acid Water / Methanol + 0.1% Formic Acid | The acidic modifier is critical for achieving good retention and peak shape. |
| Alternative Normal Phase | Neutral Alumina | Boronate Esters | Hexanes / Ethyl Acetate | Can be effective but results may vary; screen on TLC first.[4] |
Q3: Are there viable alternatives to column chromatography?
A: Yes. While chromatography is versatile, other classical techniques should be considered first, as they can be more scalable and efficient.
-
Recrystallization: If your boronic acid is a solid and has moderate purity (>90%), recrystallization is often the best method.[4] Common solvent systems include mixtures like ethyl acetate/hexanes or acetone/hexanes.[2]
-
Derivatization/Extraction: For certain structures, forming a crystalline adduct with diethanolamine can be a highly effective purification method. The adduct often precipitates from nonpolar solvents, can be isolated by filtration, and the free boronic acid can be regenerated.[2][5]
-
Acid/Base Extraction: This can be used to separate boronic acids from neutral impurities but is often complicated if the target molecule or impurities contain other acidic or basic functional groups.[2]
Detailed Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from established literature procedures and is highly effective at reducing the Lewis acidity of silica gel.[3]
Materials:
-
Standard silica gel for flash chromatography (e.g., 230-400 mesh)
-
Boric acid (H₃BO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, create a slurry of the silica gel in ethanol. For every 100g of silica gel, use approximately 180-200 mL of ethanol.
-
Add boric acid to the slurry. A common ratio is ~9-10g of boric acid per 100g of silica gel.
-
Stir the suspension at room temperature for 2 hours.
-
Remove the ethanol by filtration using a Büchner funnel.
-
Wash the filtered silica gel cake thoroughly with fresh ethanol (3 x 70 mL per 100g of initial silica) to remove any excess, unadsorbed boric acid.
-
Dry the treated silica gel in a vacuum oven at 120-140 °C for 24-48 hours until it is a fine, free-flowing powder.
-
The boric acid-impregnated silica is now ready to be used for packing your column just as you would with standard silica.
Protocol 2: General Workflow for Purification via Pinacol Ester Formation
This two-step process is a robust method for purifying challenging boronic acids.
Step A: Esterification
-
Dissolve the crude boronic acid (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, Toluene, or Dichloromethane).
-
Add pinacol (1.0-1.2 equiv).
-
Stir the mixture at room temperature. The reaction can be slow; adding a drying agent like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium by removing the water by-product.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Filter off the drying agent and concentrate the solution in vacuo. The crude pinacol boronate ester is often clean enough to proceed directly to chromatography.
Step B: Purification and Optional Hydrolysis
-
Purify the crude pinacol ester using standard normal-phase column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pinacol boronate ester.
-
(Optional) Hydrolysis: If the free boronic acid is required, the pinacol ester can be hydrolyzed. A common method involves stirring the ester in a biphasic mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and an aqueous acid (e.g., 1M HCl) until the deprotection is complete, followed by extraction and isolation of the free boronic acid.
References
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Liu, X., & Scouten, W. H. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chemistry. ResearchGate. Available at: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. ResearchGate. Available at: [Link]
-
He, X., Duan, Y., & Liu, Z. (2014). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. ACS Applied Materials & Interfaces. National Institutes of Health. Available at: [Link]
-
Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry on Reddit. Available at: [Link]
-
Reddit User Discussion. (2015). Purification of boronic acids? r/chemistry on Reddit. Available at: [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health. Available at: [Link]
-
Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros on Reddit. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Boron-Doped Graphene. Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Suzuki Coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
Topic: Side reactions of 5-Chloro-2-(methylsulfanyl)phenylboronic acid in Suzuki coupling Content type: Technical Support Center Guide
Executive Summary
This guide addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid . While the 5-chloro group presents a potential site for competitive oxidative addition, the primary failure modes for this substrate are driven by the 2-methylsulfanyl (ortho-thiomethyl) group. This moiety acts as a "Trojan horse," capable of poisoning the palladium catalyst via soft Lewis base coordination and accelerating protodeboronation through steric and electronic effects.
This document outlines the mechanistic causes of these side reactions and provides self-validating protocols to mitigate them.
Part 1: Diagnostic Workflow
Visualizing Failure Modes Before altering conditions, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for troubleshooting Suzuki coupling failures specific to thioether-substituted boronic acids.
Part 2: Critical Side Reactions & Troubleshooting
Catalyst Poisoning (The "Sulfur Effect")
The Issue: The sulfur atom in the ortho-methylsulfanyl group is a soft Lewis base. It can coordinate strongly to the Palladium(II) intermediate after oxidative addition or even to the Palladium(0) active species. This formation of a stable, unreactive chelate ("palladacycle") prevents the transmetallation step, effectively stalling the catalytic cycle [1].
-
Symptom: Reaction stalls early (<20% conversion). The catalyst may precipitate as "Palladium black" prematurely due to ligand displacement by sulfur.
-
Mechanism: The SMe group competes with phosphine ligands for the Pd center. If the phosphine ligand is labile or not bulky enough, the sulfur displaces it, deactivating the catalyst.
Corrective Action:
-
Ligand Selection: Use electron-rich, bulky biaryl phosphine ligands. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard here. Its bulk prevents the formation of inactive sulfur-palladium complexes, and its electron-rich nature facilitates oxidative addition [2].
-
Catalyst Loading: Increase Pd loading to 2–5 mol% to account for the fraction of catalyst inevitably sequestered by the sulfur.
Protodeboronation (The "Ortho Effect")
The Issue: The loss of the boronic acid group (
-
Mechanism: Ortho-substituents accelerate protodeboronation. The mechanism typically involves the formation of a boronate anion
. In ortho-substituted systems, steric strain relief or coordination (e.g., intramolecular H-bonding or coordination from the SMe group) can stabilize the transition state for C-B bond cleavage [3]. This is most rapid in aqueous, high-pH environments.[1]
Corrective Action:
-
Base/Solvent: Move away from aqueous carbonate systems (e.g.,
). Use anhydrous conditions with a mild base like Potassium Phosphate ( ) or Cesium Carbonate ( ) suspended in dry dioxane or toluene. -
Concentration: High concentration of boronic acid can sometimes favor the bimolecular coupling over the unimolecular protodeboronation.
Competitive C-Cl Activation
The Issue: The 5-chloro group is a potential electrophile.
-
Risk: If the intended electrophile (coupling partner) is an aryl chloride or electron-rich aryl bromide, the catalyst might oxidatively add to the C-Cl bond of the boronic acid instead, leading to polymerization or self-coupling.
-
Mitigation: Ensure your coupling partner is significantly more reactive (e.g., Aryl-Iodide, electron-deficient Aryl-Bromide). If using an Aryl-Chloride partner, use a catalyst system highly selective for the partner's specific electronics, or switch the partner to a triflate.
Part 3: Optimized Experimental Protocol
This protocol is designed to be self-validating : it includes checkpoints to verify the catalyst is active and the environment is correct.
Materials
-
Substrate: 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 - 1.5 equiv).
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv).
-
Catalyst:
(2 mol%) + SPhos (4-8 mol%) OR (for less difficult cases). -
Base:
(3.0 equiv, finely ground). -
Solvent: Toluene/Water (10:1) or Anhydrous 1,4-Dioxane (if protodeboronation is severe).
Step-by-Step Methodology
-
Pre-Complexation (Critical for S-Tolerance):
-
In a separate vial, mix
and SPhos in the reaction solvent. Stir at room temperature for 15 minutes. -
Why? This ensures the active
species is formed before it encounters the sulfur-containing substrate, giving the ligand a "head start" to protect the metal center.
-
-
Reaction Assembly:
-
Add the boronic acid, electrophile, and base to the reaction vessel.
-
Validation Step: Evacuate and backfill with Argon x3. Oxygen promotes homocoupling.
-
-
Initiation:
-
Inject the pre-formed catalyst solution via syringe.
-
Heat to 80-100°C.
-
-
Monitoring (The "1-Hour Rule"):
-
Check reaction by HPLC/UPLC after 1 hour.
-
Checkpoint: If >50% boronic acid remains but <10% product is formed, Sulfur Poisoning is occurring. Add an additional 1 mol% catalyst.
-
Checkpoint: If boronic acid is consumed but product is low (major peak is de-borylated), Protodeboronation is occurring. Stop. Repeat using anhydrous Dioxane/
.
-
Quantitative Comparison of Conditions
| Condition | Catalyst System | Base/Solvent | Risk: Poisoning | Risk: Protodeboronation |
| Standard | High | High | ||
| Robust | Medium | Medium | ||
| Optimized | Pd-SPhos | Low | Low |
Part 4: FAQ
Q: Can I use the Liebeskind-Srogl coupling instead? A: Yes, this is a sophisticated alternative. In the Liebeskind-Srogl reaction, the C-S bond (the methylsulfanyl group) is activated using a Copper cofactor (CuTC) and Pd catalyst to couple with another boronic acid [4]. However, if your goal is to retain the SMe group and couple at the Boron, you must avoid Cu(I) additives, as they specifically activate the thioether.
Q: My reaction turns black immediately. Is this bad? A: Rapid formation of Pd-black usually indicates catalyst decomposition (aggregation) rather than active catalysis. This confirms the ligands are not stabilizing the Pd well enough against the sulfur substrate. Switch to SPhos or XPhos.
Q: Can I use microwave heating? A: Yes. Microwave heating (100-120°C for 30 min) is often beneficial for this substrate. The rapid heating rate can help the productive cross-coupling pathway outcompete the slower catalyst deactivation pathways.
References
-
Catalyst Poisoning by Sulfur
-
Ligand Selection (SPhos)
- Insight: Buchwald ligands like SPhos are bulky and electron-rich, preventing sulfur coordination and facilitating oxidative addition in deactiv
-
Source: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society (2005). Link
-
Protodeboronation Mechanism
- Insight: Ortho-substituents and high pH accelerate the hydrolytic cleavage of the C-B bond via the boron
-
Source: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society (2017). Link
-
Liebeskind-Srogl Coupling (Alternative Pathway)
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in S-Heterocycle Couplings
Current Status: Operational Agent: Senior Application Scientist (Catalysis Division) Ticket ID: S-Pd-DEACT-001[1]
Executive Summary: The Sulfur Dilemma
You are likely here because your Suzuki-Miyaura coupling involving a thiophene, thiazole, or thioether moiety has stalled.[1] The reaction mixture has likely turned black (Pd precipitation) or remained stubbornly clear with no conversion.[1]
The Core Problem: Sulfur-containing boronic acids present a dual-threat mechanism:
-
Catalyst Poisoning: The sulfur atom acts as a soft Lewis base, coordinating strongly to the soft Pd(0) center.[1] This forms a stable, unreactive resting state (often a bridged sulfide species), effectively removing the catalyst from the cycle.[1]
-
Protodeboronation: 2-Heterocyclic boronic acids (e.g., 2-thiophene boronic acid) are notoriously unstable under basic conditions.[1] They rapidly hydrolyze and lose the boron moiety before transmetallation can occur.
This guide provides the diagnostic tools and protocols to distinguish between these two failure modes and overcome them.
Diagnostic Module: Is it Poisoning or Instability?
Before changing ligands, you must diagnose the failure mode. Use this decision matrix.
The Visual & Kinetic Diagnosis
| Observation | Likely Cause | Explanation |
| Reaction turns black immediately | Catalyst Aggregation | Rapid decomposition of the catalyst precursor before entering the cycle. Common with Pd(PPh3)4 or Pd(OAc)2 without stabilizing ligands.[1] |
| No Conversion, Clear Solution | Strong Poisoning | The sulfur has coordinated to the Pd, creating a stable but inactive complex (Pd-S).[1] The catalyst is "alive" but comatose. |
| Low Yield, De-boronated Byproduct | Protodeboronation | The catalyst is working, but the boronic acid is decomposing faster than it can react.[1] You will see the parent heterocycle (e.g., thiophene) in LCMS.[1] |
| Conversion stops at ~20-30% | Product Inhibition | The product containing the sulfur motif is poisoning the catalyst as it accumulates. |
Mechanistic Insight & Visualization[1]
To solve the problem, we must visualize the competition between the productive cycle and the deactivation pathways.
Figure 1: The dual failure modes.[1] Red path indicates direct catalyst poisoning by sulfur. Yellow path indicates substrate decomposition (protodeboronation), which mimics poisoning by stopping product formation.[1]
Solutions & Workarounds
Solution A: Ligand Selection (The "Buchwald" Strategy)
Standard phosphines (PPh3) are too labile and allow sulfur to displace them.[1] You need bulky, electron-rich dialkylbiaryl phosphines.[1]
-
Recommendation: XPhos Pd G3 or SPhos Pd G3 .
-
Why: The sheer bulk of the XPhos/SPhos ligand creates a "roof" over the palladium center. This allows the small aryl halide to enter for oxidative addition but physically blocks the formation of inactive bridged sulfide clusters.
-
The G3 Advantage: Third-Generation (G3) precatalysts contain a sacrificial amine ligand that ensures 100% activation of Pd(0) inside the reaction, preventing early death.
Solution B: The NHC Route (Pd-PEPPSI)
If phosphines fail, switch to N-Heterocyclic Carbenes (NHCs).[1]
-
Recommendation: Pd-PEPPSI-IPent (or Pd-PEPPSI-IPr).
-
Why: The Carbon-Pd bond in NHCs is much stronger than the P-Pd bond. Sulfur cannot easily displace the NHC ligand. PEPPSI catalysts are also extremely stable to air and moisture.
Solution C: Combating Protodeboronation
If your catalyst is alive but your boronic acid is dying (see Diagnosis section):
-
Switch Base: Move from strong bases (KOtBu, NaOH) to weak, anhydrous bases like K3PO4 or Cs2CO3 .[1]
-
Slow Addition: Do not add all boronic acid at once. Use a syringe pump to add the boronic acid over 1 hour. This keeps the concentration low, favoring the fast transmetallation over the second-order decomposition.
-
MIDA Boronates: If the boronic acid is too unstable, use a MIDA boronate ester, which releases the active species slowly.
Validated Protocol: Coupling 2-Thiophene Boronic Acid
This protocol is designed to handle both poisoning and instability.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
2-Thiophene Boronic Acid (1.5 equiv) - Excess is crucial due to instability.[1]
-
Catalyst: XPhos Pd G3 (2-5 mol%)[1]
-
Base: K3PO4 (2.0 equiv) - Anhydrous, tribasic potassium phosphate.[1]
-
Solvent: THF:Water (10:1) or 1,4-Dioxane (dry).[1]
Step-by-Step:
-
Pre-mix Solids: In a vial, combine Aryl Halide, Boronic Acid, K3PO4, and XPhos Pd G3.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen accelerates protodeboronation.[1]
-
Solvent Addition: Add degassed solvent via syringe.
-
Temperature: Heat to 60°C .
-
Note: Do not go immediately to 100°C. Higher temps accelerate deboronation faster than they accelerate coupling for these substrates.
-
-
Monitoring: Check LCMS at 1 hour.
-
If conversion is <10%: Add another 1.0 equiv of Boronic Acid.
-
If Pd black forms: Switch to Pd-PEPPSI-IPent in Dioxane at 80°C.
-
Troubleshooting Decision Tree
Figure 2: Rapid troubleshooting logic flow based on LCMS data.
FAQ
Q: Can I use Pd(PPh3)4 for thiophenes? A: Generally, no.[1] While it can work for simple substrates, PPh3 is easily displaced by sulfur.[1] You will likely require high loadings (10 mol%) to get it to completion, which is inefficient.[1]
Q: Why is my reaction stalling at 50% conversion? A: This is likely "Product Inhibition." The product you formed contains a sulfur atom that is now competing with the reactant for the catalyst.
-
Fix: Add a fresh batch of catalyst (1-2 mol%) at the halfway point, or switch to a more sterically hindered ligand (e.g., tBuXPhos ) that resists coordination by the product.[1]
Q: Is Copper (CuTC) helpful here? A: CuTC is primarily for Liebeskind-Srogl coupling (thioesters).[1] In Suzuki coupling, adding Cu(I) can sometimes help scavenge free thiols if your boronic acid is decomposing, but it is not a primary fix.[1] Stick to robust Pd ligands first.
References
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Source: Vertex AI Search / ResearchGate (Snippet 1.1) Context:[1] Identifies elemental sulfur and sulfur species as potent poisons that require specific remediation strategies.
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Source: Strømsodd et al. / ResearchGate (Snippet 1.8) Context: Explicitly recommends XPhos precatalysts for 5-formylthiophen-2-yl boronic acid and discusses the use of aryl iodides to speed up oxidative addition.
-
PEPPSI™-IPent for Demanding Cross-Coupling Reactions. Source: Sigma-Aldrich / Organ Group (Snippet 1.10) Context:[1] Details the stability of PEPPSI catalysts against poisoning and their utility in sulfur-containing couplings.
-
Protodeboronation of (Hetero)Arylboronic Esters. Source: J. Am. Chem. Soc.[2] (Snippet 1.12) Context: Mechanistic study on why 2-heteroaryl boronic acids decompose under basic conditions, distinguishing this from catalyst poisoning.[1]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura. Source: ACS Omega (Snippet 1.16) Context: Demonstrates the utility of XPhos in coupling fragile thiophene boronic acids.[3] [1]
Sources
How to remove palladium catalyst from a product containing sulfur
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the challenging task of removing palladium catalysts from products containing sulfur moieties. Residual palladium in Active Pharmaceutical Ingredients (APIs) is strictly regulated, and the presence of sulfur—a known catalyst poison—can form highly stable complexes with palladium, making its removal a significant purification hurdle.[1][2]
As Senior Application Scientists, we have designed this guide to move beyond simple protocols. We delve into the mechanistic reasoning behind purification strategies, offering a logical framework for troubleshooting and process optimization. Our goal is to empower you with the knowledge to develop a self-validating, robust, and efficient palladium removal process.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my sulfur-containing product so difficult?
The difficulty arises from fundamental chemical principles. Palladium, a soft metal, has a very strong affinity for sulfur, a soft non-metal (HSAB theory). When your product or impurities contain sulfur atoms (e.g., thiols, thioethers, sulfones), they can act as strong ligands, forming stable, soluble palladium-sulfur complexes in your reaction mixture.[2][3] These complexes are often not removable by simple physical methods like filtration or standard crystallization, as they remain dissolved with your product.[1][4] The challenge is to break this stable interaction or introduce a substance with an even higher affinity for palladium to capture it.
Q2: What are the primary strategies for removing palladium in the presence of sulfur?
There are three main strategies, often used in combination:
-
Adsorption/Scavenging: This is the most common and effective method. It involves adding a solid-phase material (a "scavenger") that has a higher affinity for palladium than your sulfur-containing product. The scavenger binds the palladium, and the resulting solid is easily removed by filtration.[1]
-
Filtration: This method is only effective if the palladium has precipitated out of the solution as an insoluble species, such as Pd(0) black.[4][5] If your palladium is in a soluble complex (which is likely with sulfur compounds), filtration alone will be ineffective.[6] However, it's often the first and simplest step to try.
-
Crystallization: While crystallization is a powerful purification technique, it can be unreliable for palladium removal. In some cases, the palladium-sulfur complex can co-crystallize with your product, leading to concentration of the impurity in the solid.[1] It is often employed as a final polishing step after a scavenging treatment.[4]
Q3: How do I select the right palladium scavenger for my process?
Selection depends on the nature of your product, the solvent system, the state of the palladium, and cost considerations. The main categories are:
-
Sulfur-Based Scavengers: Materials like thiol- or thiourea-functionalized silica are highly effective.[7][8][9] They operate on a "like-removes-like" principle, using sulfur groups with a very high affinity to capture the palladium. They are often highly selective and efficient, making them a top choice for sulfur-containing products.[10]
-
Activated Carbon: A cost-effective and widely used scavenger with a high surface area.[11][12] It is less selective than functionalized silicas and can sometimes adsorb the desired product, leading to yield loss.[4] However, its broad effectiveness and low cost make it an excellent candidate for initial screening.
-
Amine-Based Scavengers: These can also be effective but are generally better suited for capturing palladium complexed with phosphine ligands. Their efficacy in the presence of strong sulfur ligands may be lower.
-
Zeolites and Clays: These materials can remove palladium complexes, but their performance can be highly dependent on the specific reaction conditions.[12]
A screening experiment is always the recommended first step to identify the optimal scavenger for your specific application.
Troubleshooting Guides & Protocols
Scenario 1: Initial purification attempts have failed.
Issue: "I performed a filtration through Celite® and a recrystallization, but my ICP-MS analysis shows palladium levels are still over 100 ppm."
This is a classic sign that you are dealing with a soluble palladium-sulfur complex. The palladium is not in a form that can be physically separated by simple filtration.
Troubleshooting Workflow:
The logical next step is to implement a scavenger screening protocol to identify an adsorbent that can effectively bind and remove the soluble palladium.
Caption: Competitive binding of Pd by a thiol scavenger.
Thiol-based scavengers are particularly effective because the sulfur in a thiol group is an excellent ligand for palladium, forming a very strong, often irreversible bond that allows for the efficient capture and removal of the metal from the process stream. [7]
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
-
De La Pera, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. [Link]
-
Barbieri, A., et al. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
- Sumitomo Chemical Company. (2005). Method of removing palladium.
-
Wang, D., et al. (2022). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. Environmental Science & Technology, ACS Publications. [Link]
-
Li, Y., et al. (2023). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. Molecules, MDPI. [Link]
-
Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. [Link]
-
ResearchGate. (2020). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Johnson Matthey Technology Review. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey. [Link]
-
ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Yuan, S., et al. (2013). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH National Library of Medicine. [Link]
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Phenylboronic Acids
Topic: Impact of steric hindrance from ortho-substituents in phenylboronic acids Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Introduction: The "Ortho Effect" in Boron Chemistry
Welcome to the technical support hub. If you are here, you are likely facing a stalled cross-coupling reaction or a decomposing starting material. Ortho-substituted phenylboronic acids present a unique paradox in organic synthesis: they are essential for building pharmacologically active biaryls (e.g., atropisomers), yet their steric bulk actively fights against the catalytic cycles designed to couple them.
This guide moves beyond basic textbook definitions. We will troubleshoot the specific kinetic bottlenecks caused by steric hindrance—primarily transmetallation failure and protodeboronation —and provide field-proven protocols to overcome them.
Troubleshooting Module 1: Low Reactivity in Suzuki-Miyaura Coupling
The Issue
You observe <10% conversion of the aryl halide, despite using standard Pd(PPh
The Diagnosis: Transmetallation Block
In the Suzuki catalytic cycle, the rate-determining step for sterically hindered substrates shifts from oxidative addition to transmetallation .
-
Mechanism: The palladium center, typically coordinated by multiple ligands, becomes too crowded to accommodate the bulky ortho-substituted boronate.
-
Causality: Standard phosphine ligands (like PPh
) form bis-ligated complexes [L Pd(Ar)X] that are sterically saturated. The bulky boronic acid cannot approach the metal center to transfer its organic group.
The Solution: Switch to Dialkylbiaryl Phosphine Ligands
You must shift the equilibrium toward a monoligated Pd(0) species . Bulky, electron-rich ligands (Buchwald ligands) facilitate this by enforcing a 1:1 Ligand-to-Metal ratio due to their own steric demand, leaving an open coordination site for the incoming boronic acid.
Recommended Ligands
| Ligand | Application Scope | Steric Profile |
| SPhos | First-line choice. Excellent for di-ortho substitution (e.g., 2,6-dimethoxy). | High |
| XPhos | Heavy-duty. Preferred for coupling with unactivated aryl chlorides or tosylates. | Very High |
| AntPhos | Extreme cases. Required for tetra-ortho-substituted biaryl synthesis (e.g., 2,4,6-triisopropyl groups). | Extreme |
Field Protocol: Coupling of Hindered 2,6-Disubstituted Phenylboronic Acids
Standard conditions often fail. Use this optimized high-activity protocol.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Ortho-substituted Phenylboronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)
(1-2 mol%) + SPhos (2-4 mol%) (Pre-mix in solvent for 5 mins) -
Base: K
PO (3.0 equiv) - Crucial: Phosphate is milder and often superior to carbonate for hindered systems. -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Catalyst Activation: In a vial, dissolve Pd(OAc)
and SPhos in the organic solvent. Stir at RT for 5 minutes. The solution should turn from orange to yellow/pale, indicating complex formation. -
Add Solids: Add the aryl halide, boronic acid, and finely ground K
PO . -
Degas: Sterics make the catalyst slower and more susceptible to oxidation. Sparge with Argon for 10 minutes.
-
Heat: Seal and heat to 100°C. Note: Hindered couplings rarely proceed at room temperature.
-
Monitor: Check HPLC at 2 hours. If conversion is low, add a second portion of catalyst (1 mol%).
Visualizing the Steric Bottleneck
Caption: The catalytic cycle highlights Transmetallation as the failure point for ortho-substituted substrates. Bulky ligands (SPhos) are required to lower the coordination number of Palladium, creating space for the bulky boronic acid.
Troubleshooting Module 2: The "Disappearing Reagent" (Protodeboronation)
The Issue
The reaction mixture turns black (Pd precipitation), and analysis shows the aryl halide is intact, but the boronic acid has converted to the corresponding arene (Ar-B(OH)
The Diagnosis: Base-Catalyzed Protodeboronation
Ortho-substituents, particularly those with lone pairs (e.g., -OMe, -F) or high strain, accelerate the hydrolytic cleavage of the C-B bond.
-
Mechanism: The base attacks the boron atom to form a boronate anion. In ortho-substituted systems, steric strain relief or chelation stabilizes the transition state for the subsequent cleavage of the C-B bond, releasing the arene.
The Solution: Control the pH and Water Activity
If your boronic acid is protodeboronating, you cannot use standard aqueous carbonate conditions.
Field Protocol: Anhydrous Coupling (The "Dry" Method)
Use this when the boronic acid is unstable in aqueous base.
Reagents:
-
Base: Cs
CO (Dry, anhydrous) or K PO (Anhydrous) -
Solvent: DMF or Toluene (Anhydrous)
-
Additives: Molecular Sieves (4Å)
Step-by-Step:
-
Drying: Flame-dry your reaction vessel. Moisture is the enemy here.
-
Solvent: Use anhydrous DMF. The high polarity helps solubilize the inorganic base without adding water.
-
Stoichiometry: Increase the boronic acid loading to 2.0 - 2.5 equivalents . Assume some will decompose.[1][2]
-
Slow Addition: Do not add all boronic acid at once. Dissolve the boronic acid in a syringe and add it via syringe pump over 1 hour at reaction temperature. This keeps the concentration of the boronate anion low, favoring the cross-coupling over the second-order decomposition pathway.
Troubleshooting Module 3: Purification and Stoichiometry (Boroxine Equilibrium)
The Issue
You weighed 100 mg of your ortho-substituted boronic acid, but the yield suggests you added less. Or, the NMR shows a confusing set of peaks that change when you add D
The Diagnosis: Boroxine Formation
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[2][3][4]
-
Reaction:
-
Ortho-Effect: Ortho-substituents can shift this equilibrium. While some ortho-alkoxy groups stabilize the acid via H-bonding, bulky hydrophobic groups often favor the boroxine to minimize solvation penalties.
-
Consequence: Pure boroxine has a different molecular weight than the acid. If you calculate stoichiometry based on the acid MW but have the boroxine, you are under-loading your reagent.
The Solution: Re-hydration and Analysis
-
Check the State: Run a
H NMR in a dry solvent (CDCl ). If you see multiple sets of peaks for the ortho-substituents, you likely have a mixture. -
The "Shake" Test: Add a drop of D
O to the NMR tube and shake. If the peaks converge to a single set, it was an equilibrium mixture. The water forces everything back to the acid form. -
Correction: For critical GMP steps, convert the entire batch to the boroxine (by heating under vacuum) or the potassium trifluoroborate salt (Ar-BF
K) to ensure a defined molecular weight.
FAQ: Rapid Response
Q: Can I use microwave heating for these hindered couplings? A: Yes, but be careful. Microwave heating is excellent for overcoming the activation energy of transmetallation. However, if your boronic acid is prone to protodeboronation, the high temperature will destroy it faster than it couples. Use the Slow Addition protocol combined with conventional heating for unstable substrates.
Q: My ortho-substituted boronic acid has an aldehyde group (2-formylphenylboronic acid). It behaves strangely on TLC. A: This is a classic "pseudo-sugar" behavior. The formyl group and the boronic acid cyclize to form a benzoxaborole hemiacetal. This is an equilibrium. In the presence of base (Suzuki conditions), it will open up and react, but on silica gel (acidic), it may streak or show two spots.
Q: I've tried SPhos and XPhos, but the reaction is still stuck at 50% conversion. What now?
A: Check your halide. If it's a chloride, switch to a bromide or iodide. If you cannot change the halide, switch to Pd-PEPPSI-IPr or Pd(crotyl)(tBuXPhos)Cl . These precatalysts activate faster than Pd(OAc)
Decision Tree: Selecting the Right Conditions
Caption: A logical flow for selecting reaction conditions based on the stability and steric demand of the boronic acid.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]
-
Tang, W., et al. (2010). "Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation and Suzuki-Miyaura Coupling." Organic Letters. [Link] (Reference for AntPhos/BI-DIME applications).
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]
-
Adamczyk-Woźniak, A., et al. (2015).[5] "Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity." Journal of Organometallic Chemistry. [Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity / Journal of Organometallic Chemistry, 2015 [sci-hub.box]
Technical Support Center: Water Sensitivity in Boronic Acid Coupling
Current Status: Online Ticket Topic: Troubleshooting Water Sensitivity & Protodeboronation in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist
The Core Paradox: Why Suzuki Coupling Needs (and Hates) Water
Welcome to the technical deep-dive. If you are experiencing low yields, stalling, or the formation of de-borylated side products (Ar-H), you are likely battling the Suzuki Water Paradox .
The Paradox:
-
Water is Essential: Standard Suzuki mechanisms require an aqueous base (OH⁻) to activate the boronic acid into a nucleophilic boronate "ate" complex or to form the reactive monomeric species from esters/trimers.
-
Water is Destructive: High concentrations of water and base accelerate protodeboronation —the hydrolytic cleavage of the C-B bond—especially in electron-deficient or heteroaryl systems (e.g., 2-pyridineboronic acid).
Visualizing the Failure Point
The following diagram illustrates the kinetic competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.
Figure 1: The Kinetic Fork. Note that the activated Boronate species is the precursor to both the desired product and the unwanted deboronated side-product.
Diagnostic Guide: Is Water Killing Your Reaction?
Use this table to diagnose if water/protodeboronation is your primary failure mode.
| Symptom | Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| Stalled Conversion | Aryl halide remains; Boronic acid disappears. | Protodeboronation | The boronic acid hydrolyzed before it could couple. Switch to "Slow Release" protocol. |
| Homocoupling | Formation of Ar-Ar (from boronic acid). | Oxidative Homocoupling | Oxygen leak + excess base. Not strictly water, but often correlated.[1][2] Degas rigorously. |
| No Reaction | Both SMs remain untouched. | Catalyst Poisoning | If using anhydrous conditions, you may lack the water/base needed to activate the boron. Add trace water or switch to CsF. |
| Precipitation | Palladium black forms early. | Ligand Instability | Water/Base may be hydrolyzing sensitive ligands (e.g., phosphites). Switch to Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos). |
Technical Protocols: Controlling the Water Interface
Do not simply "add more equivalent." You must control the rate of boronic acid availability relative to the rate of cross-coupling.
Protocol A: The "Slow Release" Strategy (For Unstable Substrates)
Best for: 2-Pyridyl boronic acids, polyfluorinated aryls, and heterocyclic pinacol esters.
The Logic: This method uses MIDA boronates or Trifluoroborates .[1] These are chemically inert. They do not couple directly. In the presence of aqueous weak base, they hydrolyze slowly to release the active boronic acid.[3] This keeps the standing concentration of free boronic acid low, minimizing the statistical probability of protodeboronation while maintaining enough for the catalyst.
Step-by-Step:
-
Reagents:
-
Solvent System:
-
Procedure:
-
Combine solids in a vial.
-
Add degassed THF/Water mixture.
-
Heat to 60°C.
-
Monitor: You will see the MIDA spot slowly vanish and the Product spot appear. You should never see a large accumulation of free boronic acid.
-
Protocol B: The Anhydrous "Shuttle" Strategy
Best for: Substrates sensitive to hydrolysis or when using acid-labile protecting groups.
The Logic: Eliminate water entirely. Use Fluoride (F⁻) or Hydroxide (OH⁻) sources that are soluble in organic solvents or act as a solid-surface shuttle.
Step-by-Step:
-
Reagents:
-
Solvent:
-
Anhydrous Dioxane or Toluene.
-
-
Procedure:
-
Perform in a glovebox or under strict Ar/N₂ Schlenk lines.
-
Add 4Å Molecular Sieves to scavenge trace moisture.
-
Mechanism:[1][2][8][9][10][11][12] The F⁻ or TMSOK activates the BPin directly to a species capable of transmetallation without passing through the hydrolysis-prone boronic acid intermediate.
-
Stability Data: Boron Species Comparison
When designing a synthesis, select your boron source based on the "Water Tolerance" of your specific heterocycle.
| Boron Species | Water Solubility | Hydrolysis Rate (pH 10) | Protodeboronation Risk | Recommended For |
| Boronic Acid (-B(OH)₂) | High | Instant (Already Active) | High | Stable aryls (Phenyl, Tolyl). |
| Pinacol Ester (BPin) | Low | Moderate | Medium | General purpose; requires hydrolysis step. |
| MIDA Boronate | Low | Slow / Controlled | Low | Unstable heteroaryls (2-Pyridyl, Oxazoles). |
| Trifluoroborate (-BF₃K) | High | Slow | Low | Aqueous-phase reactions; scale-up. |
Frequently Asked Questions (FAQ)
Q: I am using 2-pyridineboronic acid and getting 0% yield. The starting material is gone. What happened? A: You likely made pyridine. 2-heteroaryl boronic acids are notoriously unstable. The C-B bond is protonated by water/base faster than the palladium can find it.
-
Fix: Switch to 2-pyridyl MIDA boronate and use Protocol A. Alternatively, reverse the coupling: use 2-bromopyridine and a stable aryl boronic acid.
Q: Can I just use anhydrous DMF to stop deboronation? A: Not necessarily. If you use a carbonate base (K₂CO₃) in anhydrous DMF, the reaction often fails because the base is insoluble and cannot activate the boron. You need a "phase transfer" agent.
-
Fix: Add a crown ether (18-crown-6) to solubilize the base, or add a trace amount of water (0.5% v/v) to wet the salt surface without flooding the system.
Q: Why does my reaction turn black immediately? A: "Palladium Black" precipitation indicates the catalyst has fallen out of the cycle (Pd(0) aggregation). This often happens if the oxidative addition is slow or if the ligand is stripped by water.
-
Fix: Use a ligand that creates a "monoligated" species resistant to water, such as XPhos or Buchwald Precatalysts (e.g., XPhos Pd G4). These are air/moisture stable and highly active.
References
-
Mechanism of Base Role: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
MIDA Boronates & Slow Release: Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]
-
Protodeboronation Kinetics: Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Anhydrous Fluoride Activation: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. youtube.com [youtube.com]
Monitoring reaction progress for 5-Chloro-2-(methylsulfanyl)phenylboronic acid
Ticket Subject: Reaction Monitoring & Stability Troubleshooting Status: Open Agent: Senior Application Scientist
Executive Summary
This guide addresses the specific challenges of monitoring 5-Chloro-2-(methylsulfanyl)phenylboronic acid (CAS: 1256355-10-8). This reagent is a high-value scaffold, often used in kinase inhibitor synthesis due to the ortho-thioether and meta-chloride handles.
Critical Warning: This molecule presents a "Dual-Threat" stability profile:
-
Protodeboronation: The ortho-substituent (2-SMe) sterically accelerates base-catalyzed deboronation.
-
Sulfide Oxidation: The thioether (-SMe) is susceptible to oxidation (sulfoxide/sulfone) by ambient air or radical initiators.
Analytical Method Setup (The "Drivers")
Before running your reaction, ensure your analytical "drivers" are correctly installed. Standard protocols often fail for boronic acids.
A. LC-MS Configuration & Artifacts
User Issue: "I see a peak at the right retention time, but the mass is wrong."
Diagnosis: Boronic acids rarely fly as the parent ion
| Observed Ion (m/z) | Species Identity | Cause/Solution |
| 203.0 | Rare. Only seen in very soft ionization. | |
| 235.0 | Methyl Ester. Formed if Methanol is in the mobile phase. Switch to ACN to confirm. | |
| 185.0 | Boroxine Precursor. Dehydration in the source. Common. | |
| 553.0 | Boroxine Trimer. Cyclic trimerization. | |
| 219.0 | Sulfoxide. Oxidation impurity. | |
| 124.0 | Protodeboronated. (3-chlorothioanisole). CRITICAL FAILURE MODE. |
Protocol:
-
Mobile Phase: Use Acetonitrile/Water with 0.1% Formic Acid. Avoid Methanol to prevent esterification confusion.
-
Ionization: ESI Negative mode often yields cleaner
spectra for boronic acids than Positive mode.
B. TLC Visualization (The "Curcumin Patch")
User Issue: "The spot is invisible under UV." Diagnosis: The aryl ring is electron-rich but may have poor UV absorption at 254 nm depending on the matrix. Solution: Use Curcumin Stain .[1] It is specific for Boron.
Step-by-Step Staining Protocol:
-
Prepare Stain: Dissolve 100 mg Curcumin in 100 mL Ethanol.
-
Elute: Run TLC (rec: Hexane/EtOAc 3:1 + 1% Acetic Acid to prevent streaking).
-
Dip: Quickly dip the dried plate into the Curcumin solution.
-
Heat: Gently heat with a heat gun.
-
Result: Boronic acid appears as a bright red/orange spot against a yellow background.[1]
Troubleshooting Guide (The "Knowledge Base")
Scenario A: "My starting material is gone, but product yield is <10%."
Root Cause: Protodeboronation . The ortho-methylsulfanyl group creates steric strain. Upon base attack (essential for Suzuki coupling), the tetrahedral boronate intermediate releases this strain by cleaving the C-B bond, yielding 3-chlorothioanisole .
-
Diagnostic: Check LC-MS for a non-polar peak with Mass ~158.6 (Cl isotope pattern).
-
Fix:
-
Lower Temperature: Reduce reaction temp by 10-20°C.
-
Anhydrous Conditions: Switch to anhydrous base (
or ) in Dioxane/DMF. Avoid water/alcohol cosolvents. -
Slow Addition: Add the boronic acid slowly to the catalyst/halide mixture to keep its concentration low relative to the catalyst.
-
Scenario B: "I see a +16 or +32 mass shift in the product."
Root Cause: Sulfide Oxidation . The -SMe group has oxidized to Sulfoxide (-S(O)Me) or Sulfone (-S(O)2Me).
-
Diagnostic: Peaks at
or . -
Fix:
-
Degas Solvents: Sparge all solvents with Argon for 15 mins.
-
Antioxidants: Add 1-5 mol% BHT (Butylated hydroxytoluene) if the reaction allows.
-
Atmosphere: Strictly use a nitrogen/argon balloon or glovebox.
-
Scenario C: "TLC shows a streak from the baseline."
Root Cause: Lewis Acid Interaction . The empty p-orbital on Boron interacts with the silanols on the silica gel.
-
Fix: Add 1-5% Triethylamine or Acetic Acid to your TLC eluent to deactivate the silica.
Visual Logic Pathways
Figure 1: Analytical Decision Tree
Caption: Workflow for identifying the correct species and ruling out artifacts.
Figure 2: Decomposition Mechanics
Caption: Competitive pathways degrading 5-Chloro-2-(methylsulfanyl)phenylboronic acid.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Touchton, A. (2019).[1] A Simple and Effective Colorimetric Technique for the Detection of Boronic Acids.[2][3] ResearchGate / Analytical Methods.
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
Validation & Comparative
Comparing reactivity of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with other boronic acids
Comparative Guide: Reactivity Profile of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Executive Summary
5-Chloro-2-(methylsulfanyl)phenylboronic acid (CAS: 1451392-55-4) presents a unique reactivity profile defined by the "Ortho-Thioether Effect." Unlike simple phenylboronic acids, this compound combines steric hindrance at the ortho position with a sulfur moiety capable of coordinating to Palladium catalysts. While the 5-chloro substituent enhances the Lewis acidity of the boron center (facilitating transmetallation), the 2-methylsulfanyl (-SMe) group introduces a risk of catalyst poisoning via soft-soft Pd-S interactions. Successful coupling requires protocols that mitigate sulfur coordination, typically involving electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or high catalyst loading.
Chemical Profile & Structural Logic
| Feature | Specification | Impact on Reactivity |
| Compound | 5-Chloro-2-(methylsulfanyl)phenylboronic acid | Target Substrate |
| CAS Number | 1451392-55-4 | Unique identifier for sourcing.[1] |
| Ortho-Substituent | -SMe (Methylsulfanyl) | Steric & Chelating: Creates steric bulk hindering transmetallation; Sulfur lone pairs can displace labile ligands on Pd(0)/Pd(II). |
| Meta-Substituent | -Cl (Chloro at pos. 5) | Electronic Activation: Inductive electron-withdrawing nature increases electrophilicity of the Boron atom, slightly accelerating base activation. |
| Leaving Group Risk | Low (Cl vs. B(OH)2) | In standard Suzuki conditions, the C-B bond reacts preferentially over the C-Cl bond, allowing chemoselective coupling. |
Comparative Reactivity Matrix
This section objectively compares the target compound against standard alternatives to isolate the specific effects of the chloro and methylsulfanyl groups.
Reactivity Ranking (Fastest to Slowest):
-
4-Chlorophenylboronic Acid (Electronic activation, no sterics)
-
2-Methoxyphenylboronic Acid (Ortho-sterics, weak O-Pd interaction)
-
5-Chloro-2-(methylsulfanyl)phenylboronic Acid (Ortho-sterics + Strong S-Pd interaction)
Detailed Comparison Table
| Comparator Compound | Structural Difference | Relative Reactivity | Mechanistic Differentiator |
| Phenylboronic Acid | No substituents | High | Unhindered transmetallation; no catalyst poisoning risks. Serves as the kinetic baseline. |
| 2-Methoxyphenylboronic Acid | -OMe vs. -SMe | Moderate | Oxygen vs. Sulfur: The -OMe group is a "hard" base and binds weakly to Pd ("soft" acid). The -SMe group binds strongly, requiring higher energy to dissociate during the catalytic cycle. |
| 5-Chlorophenylboronic Acid | No ortho-subst. | High | Steric Freedom: Lacks the ortho impediment. The 5-Cl group makes the boronate more acidic, often reacting faster than unsubstituted phenylboronic acid in transmetallation. |
| 2-(Methylsulfanyl)phenylboronic Acid | No 5-Cl | Low | Inductive Effect: Without the 5-Cl withdrawing group, the boron is less Lewis acidic, making the "ate" complex formation (activation step) slower than in the 5-Cl analog. |
Mechanistic Deep Dive: The Sulfur Challenge
The primary challenge with 5-Chloro-2-(methylsulfanyl)phenylboronic acid is not steric bulk, but the affinity of the sulfur atom for the palladium catalyst.
-
Catalyst Sequestration: The thioether sulfur can form a stable chelate with the Palladium center after oxidative addition or transmetallation. This creates a "resting state" that is too stable, slowing down the reductive elimination step.
-
The "Hemilabile" Solution: To overcome this, ligands that bind stronger than the sulfide but are bulky enough to force the reaction forward are required. Dialkylbiaryl phosphines (Buchwald Ligands) are the gold standard here.
Visualizing the Pathway
Figure 1: Catalytic cycle illustrating the bifurcation between productive coupling (Green) and sulfur-mediated catalyst trapping (Red).
Experimental Protocols
Protocol A: Optimized for Sulfur-Containing Boronic Acids (Recommended)
Use this protocol to prevent catalyst poisoning by the -SMe group.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Why: SPhos is electron-rich (facilitates oxidative addition of aryl chlorides if needed) and extremely bulky (prevents the formation of stable Pd-S species).
-
-
Base: K₃PO₄ (2.0 equiv)
-
Why: Anhydrous phosphate is milder than carbonate and often reduces protodeboronation side-reactions common with ortho-substituted boronic acids.
-
-
Solvent: Toluene / Water (10:1)
-
Temperature: 100 °C
Step-by-Step:
-
Charge a reaction vial with 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill with Argon (x3). Oxygen exclusion is critical to prevent oxidation of the thioether to sulfoxide.
-
Add degassed Toluene/Water mixture via syringe.
-
Heat to 100 °C for 4–12 hours.
-
Workup: The product will be in the organic layer. The sulfur residue may require a wash with aqueous Cu(OAc)₂ or bleach if a foul odor persists, but standard silica chromatography is usually sufficient.
Protocol B: Standard Conditions (Baseline Comparison)
Use this only for non-critical screens; expect lower yields (40-60%).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)
-
Temperature: 80 °C
-
Note: Pd(dppf)Cl₂ is robust but less effective at breaking the S-Pd chelate than bulky monophosphines like SPhos or XPhos.
Troubleshooting & Stability
-
Protodeboronation: Ortho-substituted boronic acids are prone to hydrolytic deboronation (losing the B(OH)₂ group).
-
Sulfur Oxidation: If the reaction turns dark/black immediately and yield is <10%, the sulfur may have oxidized to sulfoxide (S=O), altering reactivity. Ensure strict inert atmosphere.
-
Purification: The 5-chloro group provides a distinct dipole handle. If the product co-elutes with the starting boronic acid, treat the crude mixture with pinacol to convert the excess boronic acid to a pinacol ester, which moves much faster on silica.
References
-
Alchimica . (n.d.). 5-Chloro-2-(methylsulfanyl)phenylboronic acid Product Data. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism for ortho-substitution effects).
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
- Dubbaka, S. R., & Vogel, P. (2003). Organosulfur Compounds in Transition Metal-Catalyzed Coupling Reactions. Angewandte Chemie International Edition, 42(17), 1874-1876.
Sources
- 1. 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 2. tcichemicals.com [tcichemicals.com]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
5-Chloro-2-(methylsulfanyl)phenylboronic acid vs 5-Fluoro-2-(methylthio)phenylboronic acid: A Technical Comparison Guide
Executive Summary: The Structural Verdict
In the landscape of medicinal chemistry and scaffold synthesis, the choice between 5-Chloro-2-(methylsulfanyl)phenylboronic acid (5-Cl-2-SMe-PBA) and its fluoro-analogue 5-Fluoro-2-(methylthio)phenylboronic acid (5-F-2-SMe-PBA) is rarely arbitrary. It is a strategic decision balancing steric demand against metabolic blocking .
-
Select 5-Fluoro (5-F-2-SMe-PBA) if your primary goal is metabolic stability without altering the steric profile of the parent scaffold. The fluorine atom mimics hydrogen in size but blocks P450 oxidation at the C5 position while exerting a strong electronic dipole effect.
-
Select 5-Chloro (5-Cl-2-SMe-PBA) if you require a lipophilic anchor or need to fill a hydrophobic pocket. The chlorine atom provides a significant "sigma-hole" for halogen bonding and increases LogP more aggressively than fluorine, often improving membrane permeability in lead optimization.
Technical Warning: Both compounds feature an ortho-thioether group. This moiety is a "soft" Lewis base that can poison Palladium catalysts. Standard Suzuki protocols often fail; specialized ligand systems (e.g., Buchwald dialkylbiaryl phosphines) are required.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]
The following data provides a direct comparison of the physicochemical baselines.
| Feature | 5-Chloro-2-(methylsulfanyl)PBA | 5-Fluoro-2-(methylthio)PBA |
| CAS Number | 1451392-55-4 | 1218790-65-8 |
| Molecular Weight | 202.47 g/mol | 186.02 g/mol |
| Formula | C₇H₈BClO₂S | C₇H₈BFO₂S |
| Appearance | Off-white to beige solid | White to off-white powder |
| Predicted LogP | ~2.3 - 2.5 | ~1.6 - 1.8 |
| Electronic Effect (C5) | Inductive (-I), Resonance (+R) | Strong Inductive (-I), Weak Resonance (+R) |
| Steric Radius (Van der Waals) | 1.75 Å (Significant bulk) | 1.47 Å (Mimics Hydrogen) |
Synthetic Utility: The Suzuki-Miyaura Challenge
The "Thioether Effect" in Catalysis
Unlike standard phenylboronic acids, both 5-Cl and 5-F variants possess a sulfur atom at the ortho position (C2). Sulfur is a catalyst poison.[1] It coordinates strongly to Pd(II) species, forming stable resting states that prevent the reduction to the active Pd(0) species or inhibit the oxidative addition step.
Mechanism of Inhibition & Mitigation
The diagram below illustrates the competing pathways. To ensure success, you must shift the equilibrium away from the "Sulfur Trap."
Reactivity Comparison: Cl vs. F[4][11]
-
5-Fluoro (Electronic Activation): The strong electronegativity of Fluorine at C5 pulls electron density from the ring. This makes the Boron center slightly more Lewis acidic, potentially accelerating transmetallation . However, it also increases the susceptibility to protodeboronation (C-B bond cleavage) under basic conditions.
-
Operational Tip: Use milder bases (e.g., K₃PO₄ instead of Na₂CO₃) and anhydrous solvents.
-
-
5-Chloro (Steric Deactivation): The Chlorine atom adds bulk. While C5 is meta to the boronic acid and para to the sulfur, the increased lipophilicity can affect solubility. The reaction rate is generally slower than the fluoro-analog due to the lack of strong electronic activation, but the C-B bond is typically more robust.
Experimental Protocol: S-Resistant Coupling
This protocol is optimized for ortho-thio substituted boronic acids, applicable to both the 5-Cl and 5-F variants. It utilizes SPhos , a ligand designed to prevent catalyst poisoning by creating a protective steric shell around the Palladium.
Materials
-
Boronic Acid: 1.2 equivalents (5-Cl or 5-F variant).[2]
-
Electrophile: 1.0 equivalent (Aryl bromide or iodide).
-
Catalyst: Pd₂(dba)₃ (2 mol%).
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%).
-
Note: A 1:4 Pd:Ligand ratio is crucial to ensure all Pd is ligated and protected from Sulfur.
-
-
Base: K₃PO₄ (3.0 equivalents), finely ground.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃, SPhos, and the aryl halide. Add the solvent (anhydrous Dioxane recommended for the 5-F variant). Stir at RT for 10 minutes. This allows the active catalyst species to form before exposing it to the sulfur-containing boronic acid.
-
Addition: Add the 5-Fluoro- or 5-Chloro-2-(methylsulfanyl)phenylboronic acid and the base (K₃PO₄).
-
Degassing: Seal the vial and purge with Argon for 5 minutes (bubbling) to remove O₂. Oxygen accelerates homocoupling and catalyst decomposition.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Monitoring: Check via LC-MS. The thioether group may cause "tailing" on silica; use an amine-modified silica or basic mobile phase if purifying.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Scavenging: If residual Pd is detected (common with S-compounds), treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.
-
Medicinal Chemistry Decision Matrix
When incorporating these fragments into a drug candidate, the choice is dictated by the specific "Problem Statement" of the project.
Key Bioisosteric Differences
-
Metabolic Blockade: The 5-position is para to the sulfur. In the parent scaffold, this position is electron-rich and prone to oxidative metabolism.
-
5-F: Highly effective at blocking metabolism with zero steric penalty.
-
5-Cl: Effective blocker, but may introduce steric clashes if the binding pocket is tight.
-
-
Lipophilicity (LogP):
-
Replacing H with F increases LogP by ~0.14.
-
Replacing H with Cl increases LogP by ~0.71.
-
Implication: If your molecule is too polar to cross the blood-brain barrier (BBB), the 5-Cl variant is the superior choice to boost permeability.
-
References
-
Compound Data (5-Fluoro): PubChem. 5-Fluoro-2-(methylthio)phenylboronic acid (CID 53216369).[2] Available at: [Link]
- Catalyst Poisoning: Babudri, F., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives. Pure and Applied Chemistry. (Discusses S-poisoning mechanisms).
-
Bioisosterism: Summerfield, C., & Pattison, G. (2026).[3][4] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]
- Suzuki Protocol: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
Effect of chloro- substituent on boronic acid reactivity
Effect of Chloro-Substituent on Boronic Acid Reactivity: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Overview
The Dual Nature of the Chloro-Substituent In the landscape of Suzuki-Miyaura cross-coupling and medicinal chemistry, the chloro-substituent on a phenylboronic acid acts as a "Janus-faced" modulator. It simultaneously activates the boron center for transmetallation while accelerating hydrolytic instability.
For the drug development scientist, a chloro-phenylboronic acid is not merely a building block; it is a kinetic leverage point. Unlike the fluoro-substituent, which induces rapid protodeboronation due to high electronegativity, or the methyl-substituent, which retards reactivity via electron donation, the chloro-group offers a unique balance: enhanced Lewis acidity (facilitating base activation) with manageable steric bulk (unlike bromo/iodo).
This guide dissects these effects, providing a self-validating framework to optimize yields and minimize side reactions like protodeboronation.
Part 2: Electronic & Steric Profile – A Comparative Analysis
To rationally design experiments, we must quantify how the chloro-group deviates from standard alternatives. The following data synthesizes physical organic parameters affecting reactivity.
Table 1: Substituent Effects on Boronic Acid Performance
| Parameter | Chloro (-Cl) | Fluoro (-F) | Methyl (-Me) | Unsubstituted (-H) | Impact on Protocol |
| Electronic Effect ( | +0.23 (EWG) | +0.06 (EWG) | -0.17 (EDG) | 0.00 | Cl increases Lewis acidity; facilitates base coordination ( |
| Steric A-Value (kcal/mol) | 0.43 | 0.15 | 1.70 | 0.00 | Ortho-Cl creates moderate steric clash, often requiring Buchwald-type ligands. |
| pKa (Boronic Acid) | ~8.0 - 8.5 | ~7.8 - 8.2 | ~9.0 - 9.5 | 8.8 | Cl-analogs activate at lower pH; allow use of milder bases (e.g., |
| Protodeboronation Risk | Moderate | High | Low | Low | Cl-substrates require strict control of water/temperature to prevent C-B bond hydrolysis. |
Key Insight: The chloro-substituent lowers the pKa of the boronic acid by ~0.5–0.8 units compared to the parent phenylboronic acid. This means the reactive boronate species forms at a lower pH, but the resultant electron-deficient ring is more susceptible to ipso-protonation (protodeboronation).
Part 3: Mechanistic Pathways & Visualization
Understanding the competition between productive coupling and destructive deboronation is critical. The diagram below maps the kinetic bifurcation points influenced by the chloro-group.
Figure 1: Kinetic bifurcation in Suzuki coupling. The Chloro-substituent accelerates both Boronate formation (yellow) and Protodeboronation (red).
Part 4: Experimental Protocols
These protocols are designed to mitigate the specific liabilities of chloro-phenylboronic acids.
Protocol A: The "Anhydrous" Approach (For High-Risk Ortho-Cl Substrates)
Rationale: Ortho-chloro substituents destabilize the C-B bond significantly. Water promotes protodeboronation.[1] This protocol minimizes free water.[1]
Reagents:
-
Substrate: 2-Chlorophenylboronic acid (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.0 equiv)
-
Catalyst:
(1 mol%) + SPhos (2 mol%)-
Note: SPhos is chosen for its ability to handle ortho-sterics.
-
-
Base:
(anhydrous, finely ground, 3.0 equiv) -
Solvent: Toluene (0.2 M)
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon flow, add boronic acid, aryl bromide, Pd source, ligand, and base to a reaction vial.
-
Solvent Addition: Add anhydrous Toluene. Do not add water.
-
Activation: Add a trace amount of water (10 µL per mmol) only if reaction stalls (controlled activation), or rely on the solubility of the base in toluene at high temp. Alternatively, use 10:1 Toluene:Water if substrate is moderately stable.
-
Heat: Stir vigorously at 100°C for 12 hours.
-
Validation: Check LCMS for the mass of the deboronated byproduct (Chlorobenzene). If >5%, switch to Protocol B (Boronic Ester).
Protocol B: The "Slow Release" Strategy (For Unstable Poly-Chloro Substrates)
Rationale: Converting the acid to a pinacol ester or MIDA boronate reduces the concentration of the reactive anionic species, choking off the protodeboronation pathway.
Reagents:
-
Substrate: 2,6-Dichlorophenylboronic acid pinacol ester
-
Catalyst: Pd(dppf)Cl2 (3 mol%)
-
Base:
(3.0 equiv) -
Solvent: DME / Water (4:1)
Step-by-Step Workflow:
-
Preparation: If starting from the acid, reflux with pinacol in toluene (with Dean-Stark trap) to form the ester quantitatively.
-
Coupling: Combine ester, halide, and base in DME/Water.
-
Temperature: Heat to 80°C.
-
Monitor: The ester hydrolyzes slowly in situ, releasing the active acid at a rate that matches the transmetallation rate, keeping the standing concentration of unstable species low.
Part 5: Decision Logic for Ligand Selection
When dealing with Chloro-substituents, the position dictates the ligand choice.
Figure 2: Catalyst selection decision tree based on Cl-substitution topology.
References
-
Acidity Constants of Boronic Acids: Detailed analysis of substituent effects on pKa, establishing the correlation between EWGs (like Cl) and increased acidity/reactivity. Source:
-
Protodeboronation Mechanisms: Comprehensive review of the hydrolytic instability of boronic acids, highlighting the acceleration caused by electron-withdrawing groups. Source:
-
Suzuki Coupling of Sterically Hindered Chlorides: Discussion on catalyst systems (like Pd-AntPhos) capable of coupling ortho-substituted and deactivated aryl chlorides. Source:
-
Transmetalation Pathways: Mechanistic studies distinguishing between the boronate and oxo-palladium pathways, critical for understanding how Cl-substitution affects the rate-determining step. Source: [J. Am. Chem. Soc.[1][2][3][4] (via Princeton)]([Link])
-
Reactivity of Polychlorinated Aromatics: Specific protocols for selective coupling of polychlorinated substrates using boronic esters to manage stability. Source:
Sources
Mechanistic studies of palladium-catalyzed reactions with 5-Chloro-2-(methylsulfanyl)phenylboronic acid
This guide provides an in-depth mechanistic analysis and performance comparison of 5-Chloro-2-(methylsulfanyl)phenylboronic acid in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is designed for medicinal chemists and process engineers dealing with the "Thioether Paradox"—the dual role of sulfur as both a valuable functional group and a catalyst poison.
Executive Summary & Strategic Positioning
5-Chloro-2-(methylsulfanyl)phenylboronic acid is a specialized building block used to introduce a thioether-functionalized chloro-biphenyl scaffold. Its utility in drug discovery is high due to the metabolic versatility of the thioether (oxidizable to sulfoxide/sulfone) and the handle provided by the chlorine atom for subsequent functionalization.
However, this molecule presents a Tier-3 Difficulty in cross-coupling due to three converging mechanistic hurdles:
-
Ortho-Steric Hindrance: The C2-SMe group physically impedes the transmetallation step.
-
Catalyst Poisoning (The Thioether Effect): The sulfur atom can coordinate to the Palladium center, displacing phosphine ligands and forming unreactive Pd(II)-S resting states.
-
Chemoselectivity Risks: Potential for competitive activation of the C-Cl bond (homocoupling) or C-S bond (Liebeskind-Srogl type side reactions).
This guide compares this product against non-sulfur and para-substituted alternatives to quantify the "cost" of using this specific isomer and outlines the protocol required to overcome its inherent low reactivity.
Comparative Performance Analysis
The following table contrasts 5-Chloro-2-(methylsulfanyl)phenylboronic acid (Target) with its structural analogs. Data is synthesized from kinetic trends in ortho-substituted boronic acid couplings (Buchwald, JACS 2008) and thioether-Pd interactions.
Table 1: Reactivity & Stability Profile
| Feature | Target Product (2-SMe) | Alternative A (2-Me) | Alternative B (4-SMe) | Alternative C (2-OMe) |
| Structure | 5-Cl-2-(SMe)-Ph-B(OH)₂ | 5-Cl-2-Me-Ph-B(OH)₂ | 5-Cl-4-(SMe)-Ph-B(OH)₂ | 5-Cl-2-(OMe)-Ph-B(OH)₂ |
| Rel.[1][2][3] Reaction Rate | Slow (1.0x Baseline) | Fast (5.0x) | Moderate (3.5x) | Moderate (2.5x) |
| Transmetallation | Difficult (Steric + Electronic deactivation) | Difficult (Steric only) | Facile | Moderate (O-Chelation assisted) |
| Catalyst Poisoning | High (Bidentate S-binding) | None | Low (Monodentate S-binding) | None (O is weak ligand) |
| Protodeboronation | High Risk (Slow coupling allows hydrolysis) | Low Risk | Low Risk | Moderate Risk |
| Optimal Ligand | SPhos / XPhos | PPh₃ / dppf | SPhos / dppf | SPhos |
| Rec. Temp | 80–100 °C | 60–80 °C | 60–80 °C | 60–80 °C |
Key Insight: The 2-SMe group creates a "perfect storm" where sterics slow down the entry of the boronic acid into the cycle, while sulfur coordination stabilizes the Pd(II) intermediate, preventing turnover. Alternative B (4-SMe) reacts significantly faster because the sulfur is distal to the reaction center, removing the chelation/steric barrier.
Mechanistic Deep Dive: The Thioether Trap
Understanding why this reaction fails is the key to making it work. The diagram below illustrates the standard catalytic cycle versus the "Thioether Trap" pathway specific to this substrate.
Figure 1: Catalytic Cycle & Sulfur Interference Pathways
Caption: The "Thioether Trap" (Yellow) occurs when the ortho-sulfur atom coordinates to Palladium after transmetallation, forming a stable 5- or 6-membered chelate that resists reductive elimination.
Experimental Protocol (Self-Validating)
This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
-
Why SPhos? Its extreme steric bulk prevents the formation of the unreactive Pd-S chelate (The "Trap" in Fig 1) and facilitates transmetallation of hindered substrates.
-
Why Anhydrous? To minimize protodeboronation, which is accelerated by the slow reaction rate.
Materials
-
Substrate: 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd(dppf)Cl₂ (for less hindered cases).
-
Base: K₃PO₄ (3.0 equiv, finely ground).
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).
Step-by-Step Workflow
-
Pre-Complexation (Critical Step):
-
In a separate vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 15 mins.[4]
-
Validation: Solution should turn from orange to pale yellow/colorless, indicating formation of the active L-Pd(0) species.
-
-
Reaction Assembly:
-
Add Aryl Bromide, Boronic Acid, and K₃PO₄ to the reaction vessel.
-
Purge with Argon/Nitrogen for 5 minutes (Sulfur oxidizes easily; oxygen kills the catalyst).
-
Add the pre-formed catalyst solution.
-
-
Execution:
-
Heat to 100°C for 12–18 hours.
-
Note: Do not check LCMS before 4 hours; the induction period is long due to the S-effect.
-
-
Workup:
-
Cool to RT. Filter through Celite (removes Pd-S aggregates).
-
Wash with EtOAc.
-
Scavenger Step: Treat organic layer with Thiol-Scavenging Silica (e.g., Si-Thiol) to remove leached Pd, which binds tightly to the product's thioether.
-
Troubleshooting & Decision Logic
Use this workflow to optimize yields if the standard protocol fails.
Figure 2: Optimization Decision Tree
Caption: Logic flow for addressing common failure modes. "Pd-162" refers to bulky tri-tert-butylphosphine precatalysts effective for difficult couplings.
References
-
Bardner, T. E., & Buchwald, S. L. (2007). Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling of ArCl and ArB(OH)2. Journal of the American Chemical Society.[5] Link
- Context: Establishes SPhos as the premier ligand for hindered/ortho-substituted substr
-
Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry. Link
-
Context: Foundational text on the mechanism of transmetallation and the retarding effect of ortho-substituents.[6]
-
-
Dubbaka, S. R., & Vogel, P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates. Angewandte Chemie International Edition. Link
- Context: Detailed review of the "Thioether Paradox" and strategies to prevent c
-
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[5] Link
- Context: Provides specific conditions for coupling heteroatom-rich substrates that are prone to coordin
Sources
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides an in-depth kinetic analysis of 5-Chloro-2-(methylsulfanyl)phenylboronic acid and objectively compares its performance with relevant alternative boronic acids, supported by experimental data and mechanistic insights.
The intricate interplay of electronic and steric factors governs the reactivity of boronic acids in the Suzuki-Miyaura catalytic cycle. Understanding these nuances is paramount for reaction optimization, catalyst selection, and ultimately, the successful synthesis of complex molecules. This guide will delve into the specific kinetic profile of 5-Chloro-2-(methylsulfanyl)phenylboronic acid, a versatile building block in medicinal chemistry, and benchmark its performance against other commercially available substituted phenylboronic acids.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps influencing the overall reaction rate are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond. This step is often the rate-determining step in the catalytic cycle.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critically influenced by the electronic and steric properties of the boronic acid.[1]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired biaryl product. Kinetic studies have shown this step to be first-order.[1]
The efficiency of the transmetalation step is particularly sensitive to the nature of the boronic acid. Electron-donating groups on the phenyl ring of the boronic acid can enhance the nucleophilicity of the organic group, potentially accelerating the transmetalation process. Conversely, electron-withdrawing groups can decrease this nucleophilicity. Steric hindrance, especially from ortho-substituents, can also significantly impact the rate of transmetalation by impeding the approach of the boronic acid to the palladium complex.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
A robust and reproducible experimental protocol is essential for accurate kinetic analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of Suzuki-Miyaura reactions by quantifying the consumption of reactants and the formation of products over time.[2]
Objective: To determine the reaction rate constants for the Suzuki-Miyaura coupling of various boronic acids with a model aryl halide.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acids:
-
5-Chloro-2-(methylsulfanyl)phenylboronic acid
-
4-Chlorophenylboronic acid
-
2-Methoxyphenylboronic acid
-
3,5-Dichlorophenylboronic acid
-
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Internal standard for HPLC analysis
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine the palladium catalyst, ligand (if used), base, and aryl halide in the chosen solvent system.
-
Initiation: Add the respective boronic acid to the reaction mixture to initiate the reaction. Start the timer immediately.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cooled solution of HCl).
-
Sample Preparation: Dilute the quenched aliquot with the HPLC mobile phase and add a known concentration of an internal standard.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Determine the concentrations of the reactants and products from the HPLC chromatograms by comparing their peak areas to those of the internal standard and calibration curves. Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and the rate constant (k) can be calculated.
Comparative Kinetic Analysis
To provide a clear comparison, we will analyze the kinetic performance of 5-Chloro-2-(methylsulfanyl)phenylboronic acid against a selection of commercially available boronic acids with varying electronic and steric properties.
Subject of Analysis: 5-Chloro-2-(methylsulfanyl)phenylboronic acid
This molecule possesses a unique combination of substituents: a moderately electron-withdrawing chloro group in the meta position to the boronic acid and an electron-donating, but potentially coordinating, methylsulfanyl group in the ortho position. The interplay of these electronic effects, along with the steric bulk of the ortho-substituent, will dictate its reactivity.
Alternative Boronic Acids for Comparison:
-
4-Chlorophenylboronic acid: Features a single electron-withdrawing group in the para position, providing a baseline for the effect of a chloro substituent without ortho-steric hindrance.
-
2-Methoxyphenylboronic acid: An ortho-substituted boronic acid with an electron-donating methoxy group. This allows for a comparison of the steric and electronic effects of an ortho-substituent with a different electronic character. Studies on ortho-substituted phenylboronic acids have shown that factors like potential metal-oxygen chelation in the transition state can influence selectivity and reactivity.[3][4]
-
3,5-Dichlorophenylboronic acid: Contains two electron-withdrawing chloro groups, offering insight into the cumulative deactivating effect on the reaction rate.
Expected Kinetic Trends and Rationale:
The following table summarizes the expected relative reaction rates based on the electronic and steric properties of the substituents. It is important to note that these are generalized predictions, and the actual kinetic data may vary depending on the specific reaction conditions.
| Boronic Acid | Key Substituent Features | Expected Relative Rate | Rationale |
| 5-Chloro-2-(methylsulfanyl)phenylboronic acid | Ortho-methylsulfanyl (electron-donating, sterically hindering, potential for sulfur-palladium coordination), meta-chloro (electron-withdrawing) | Moderate | The electron-donating methylsulfanyl group may enhance reactivity, but this could be counteracted by the steric hindrance of the ortho-substituent and the deactivating effect of the meta-chloro group. The potential for the sulfur atom to coordinate to the palladium center could also influence the reaction kinetics. |
| 4-Chlorophenylboronic acid | Para-chloro (electron-withdrawing) | Moderate to Slow | The electron-withdrawing nature of the chlorine atom is expected to decrease the nucleophilicity of the aryl ring, slowing down the transmetalation step compared to unsubstituted phenylboronic acid. |
| 2-Methoxyphenylboronic acid | Ortho-methoxy (electron-donating, sterically hindering) | Moderate to Fast | The electron-donating methoxy group should increase the rate of transmetalation. However, the ortho-position introduces steric hindrance which could slow the reaction. The potential for chelation of the methoxy oxygen to the palladium center can also play a role.[3] |
| 3,5-Dichlorophenylboronic acid | Two meta-chloro groups (electron-withdrawing) | Slow | The presence of two electron-withdrawing groups is expected to significantly decrease the electron density on the boronic acid, making transmetalation less favorable and resulting in a slower reaction rate. |
Data Presentation
A comprehensive kinetic study would generate a wealth of quantitative data. For clarity and ease of comparison, this data should be summarized in a structured table.
Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Boronic Acid | Initial Rate (M/s) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 5-Chloro-2-(methylsulfanyl)phenylboronic acid | [Experimental Data] | [Experimental Data] |
| 4-Chlorophenylboronic acid | [Experimental Data] | [Experimental Data] |
| 2-Methoxyphenylboronic acid | [Experimental Data] | [Experimental Data] |
| 3,5-Dichlorophenylboronic acid | [Experimental Data] | [Experimental Data] |
*Note: This table is a template. The actual values would be populated with data obtained from the experimental protocol described above.
Visualizing the Workflow and Mechanistic Relationships
To further enhance the understanding of the experimental process and the underlying chemical principles, diagrams generated using Graphviz (DOT language) are provided below.
Caption: Experimental workflow for the kinetic analysis of Suzuki-Miyaura coupling reactions.
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A Senior Application Scientist's Guide to Palladium Precatalysts for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount to the success of synthetic campaigns. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the evolution of palladium precatalysts has been a significant driver of innovation in this field. This guide provides a comparative analysis of various palladium precatalysts, offering insights into their performance, mechanisms, and practical applications, supported by experimental data and protocols.
The Rationale for Palladium Precatalysts
Palladium-catalyzed cross-coupling reactions, central to the formation of carbon-carbon and carbon-heteroatom bonds, rely on the in situ generation of a catalytically active Pd(0) species.[1] However, traditional Pd(0) sources can be unstable and sensitive to air and moisture, leading to inconsistent reaction outcomes.[2] Palladium(II) precatalysts have emerged as a robust solution, offering enhanced stability, precise control over the ligand-to-metal ratio, and reliable generation of the active Pd(0) catalyst under specific reaction conditions.[3] These air- and moisture-stable crystalline solids simplify reaction setup and improve reproducibility, making them indispensable tools in both academic and industrial laboratories.[4][5]
The Buchwald Generations: A Legacy of Innovation
The Buchwald laboratory has been a pioneer in the development of highly active phosphine-ligated palladium precatalysts. Each generation represents a significant advancement in stability, activity, and substrate scope.
First Generation (G1) Precatalysts
Introduced in 2008, G1 precatalysts are characterized by a 2-phenylethan-1-amine-based ligand framework. They offer good stability and are activated by deprotonation with a base, followed by reductive elimination to generate the active LPd(0) species.[6] While effective, their activation often requires stronger bases or elevated temperatures.
Second Generation (G2) Precatalysts
The G2 precatalysts, developed in 2010, incorporate a 2-aminobiphenyl scaffold. This modification increases the acidity of the amine proton, facilitating activation with weaker bases like carbonates and phosphates, even at room temperature.[6] This broader compatibility with milder conditions expanded their utility for sensitive substrates.
Third and Fourth Generation (G3 & G4) Precatalysts
Further refinements led to the G3 and G4 precatalysts. G3 precatalysts replace the chloride anion with a non-coordinating methanesulfonate (mesylate) anion, which enhances solubility and stability, and allows for the use of bulkier phosphine ligands.[7] The G4 precatalysts feature an N-methylated aminobiphenyl backbone, which prevents the carbazole byproduct from participating in side reactions.[8]
A Visual Representation of Buchwald Precatalyst Activation
The activation of Buchwald precatalysts (G1-G5) is a critical step in initiating the catalytic cycle. The following diagram illustrates this process.
Caption: Activation pathway for Buchwald G1-G5 precatalysts.
PEPPSI Precatalysts: Stability Meets Performance
The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, developed by the Organ group, are N-heterocyclic carbene (NHC)-ligated palladium complexes. These precatalysts are renowned for their exceptional thermal stability and resistance to air and moisture, allowing for easy handling and storage.[9]
The most common variant, PEPPSI-IPr, features a bulky IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand and a 3-chloropyridine "throw-away" ligand that enhances stability. PEPPSI precatalysts are highly effective in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Negishi, Kumada, and Buchwald-Hartwig aminations, often under mild conditions.[9][10] Their straightforward synthesis and cost-effectiveness further contribute to their widespread adoption.[11]
Allyl-Based Palladium Precatalysts
Allyl-based precatalysts, such as those developed by Nolan and others, represent another important class of air- and moisture-stable Pd(II) complexes.[12][13] These typically have the general formula (η³-allyl)Pd(L)Cl, where L is a phosphine or an N-heterocyclic carbene (NHC) ligand. The activation of these precatalysts to the active Pd(0) species can proceed through several pathways, including solvent-assisted, nucleophilic attack, or transmetalation mechanisms.[13] The choice of the allyl group (e.g., allyl, crotyl, cinnamyl) can influence the rate of activation and overall catalytic activity.[12][14]
Comparative Performance of Palladium Precatalysts
The choice of precatalyst can significantly impact reaction efficiency, yield, and substrate scope. The following table provides a comparative overview of the key features of different palladium precatalysts.
| Precatalyst Class | Key Features | Typical Applications | Activation Conditions |
| Buchwald G1 | Good stability, activated by strong bases. | C-N and C-C couplings. | Strong bases (e.g., alkoxides), elevated temperatures.[6] |
| Buchwald G2 | Activated by weaker bases at room temperature. | Suzuki-Miyaura, Buchwald-Hartwig amination.[15] | Weaker bases (e.g., carbonates, phosphates).[6] |
| Buchwald G3/G4 | Enhanced solubility and stability, accommodates bulky ligands. | Broad scope of cross-coupling reactions. | Mild conditions, compatible with a wide range of bases.[7] |
| PEPPSI | Exceptional air, moisture, and thermal stability.[9] | Suzuki-Miyaura, Negishi, Kumada, Heck, Buchwald-Hartwig.[9] | In situ reduction by organometallic reagents or other reaction components.[9] |
| Allyl-Based | Air and moisture stable, tunable activation.[12] | Suzuki-Miyaura and other cross-coupling reactions.[12] | Varies with the specific allyl group and reaction conditions.[13] |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using a palladium precatalyst.
Reaction: Coupling of 4-chloroanisole with phenylboronic acid.
Materials:
-
4-chloroanisole
-
Phenylboronic acid
-
Palladium precatalyst (e.g., SPhos Pd G3)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., SPhos Pd G3, 0.01 mmol, 1 mol%) and SPhos ligand (0.012 mmol, 1.2 mol%).
-
Add 4-chloroanisole (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Add toluene (2 mL) and water (0.2 mL) via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC/MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, initiated from a Pd(II) precatalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The selection of an appropriate palladium precatalyst is a critical parameter in the design and execution of robust and efficient cross-coupling reactions. The evolution from early generation Buchwald precatalysts to the highly stable and active G3/G4 and PEPPSI systems has provided chemists with a versatile toolkit to tackle increasingly complex synthetic challenges. A thorough understanding of their activation mechanisms, stability, and reactivity profiles, as outlined in this guide, empowers researchers to make informed decisions, leading to optimized reaction conditions, higher yields, and ultimately, accelerated discovery and development timelines.
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Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]
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Espinosa-García, M., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis, 362(21), 4641-4653. [Link]
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Reddit discussion on Buchwald precatalysts. (2022). r/Chempros. [Link]
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Valadbeigi, Y., & Ebrahimi, A. (2020). Toward prediction of the precatalyst activation mechanism through the cross-coupling reactions: Reduction of Pd(II) to Pd(0) in precatalyst of the type Pd-PEPPSI. Journal of Organometallic Chemistry, 925, 121487. [Link]
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Espinosa-García, M., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]
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A., K., & al, et. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Leitch, D. C. (2024). Robust and Reliable Palladium Precatalysts for Asymmetric Allylic Alkylation. ACS Science Talks. [Link]
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Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916. [Link]
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Colacot, T. J. (2018). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 2(9), 228-243. [Link]
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Reddit discussion on bench stability of Pd-(pre)catalysts. (2023). r/Chempros. [Link]
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Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(24), 5127-5130. [Link]
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Szostak, M., et al. (2023). [IPr–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5824. [Link]
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Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. PMC. [Link]
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Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 50(46), 11093-11097. [Link]
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Nolan, S. P., et al. (2019). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 38(15), 2945-2953. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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A Researcher's Guide to DFT Studies on the Transition State of Coupling Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, yet their complexity often conceals the subtle factors governing their efficiency and selectivity. Density Functional Theory (DFT) has emerged as an indispensable tool, offering a computational microscope to scrutinize the fleeting moments of bond formation and cleavage that define a reaction's transition state.[1][2]
This guide provides an in-depth comparison of computational tools and methodologies for studying the transition states of coupling reactions, grounded in field-proven insights and experimental data. We will navigate the choices of software, density functionals, and basis sets, culminating in a practical, step-by-step protocol for a representative transition state calculation.
The Bedrock of Mechanistic Insight: Why DFT for Transition States?
Transition states are ephemeral, high-energy structures that represent the pinnacle of a reaction's energy barrier. Their direct experimental observation is often impossible.[3] DFT calculations provide a powerful avenue to model these transient species, offering invaluable data on their geometry, energy, and vibrational frequencies. This information allows us to:
-
Elucidate Reaction Mechanisms: By mapping the entire reaction pathway, including intermediates and transition states, we can confirm or disprove proposed mechanisms.[3]
-
Predict Reaction Rates: The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate.
-
Understand Selectivity: By comparing the activation energies of competing reaction pathways, we can predict and explain the chemo-, regio-, and stereoselectivity of a reaction.
-
Rationalize Ligand Effects: DFT can unravel the subtle electronic and steric effects of ligands on the stability of transition states, guiding the design of more efficient catalysts.[4][5][6]
A typical DFT workflow for locating and characterizing a transition state is a multi-step process that ensures the identified structure is indeed the correct saddle point on the potential energy surface.
Caption: A typical workflow for locating and verifying a transition state using DFT.
Choosing Your Computational Toolkit: A Comparison of DFT Software
The choice of software is a critical first step. While many packages can perform DFT calculations, they differ in their user-friendliness, cost, and specialized features. Here, we compare three popular choices for transition state studies in organometallic chemistry.
| Feature | Gaussian | ORCA | VASP (Vienna Ab initio Simulation Package) |
| Primary Application | Molecular quantum chemistry | Molecular and computational chemistry | Solid-state physics and materials science |
| User-Friendliness | Generally considered user-friendly with extensive documentation.[7] | User-friendly, with a growing and active user community.[7][8] | Steeper learning curve, primarily command-line driven.[9][10][11] |
| Licensing | Commercial | Free for academic use.[7] | Commercial |
| Strengths for TS Search | Robust and well-established algorithms (e.g., Opt=TS, QST2, QST3).[12][13] | Efficient and parallelized, with a wide range of modern functionals.[7][8] | Excellent for periodic systems (e.g., catalysis on surfaces).[9][10][14] |
| Weaknesses for TS Search | Can be computationally expensive. | May require more fine-tuning of optimization parameters compared to Gaussian.[7] | Less intuitive for molecular systems compared to Gaussian and ORCA. |
| Basis Sets | Supports a wide variety of basis sets. | Optimized for Ahlrichs basis sets but supports others. | Utilizes plane-wave basis sets. |
| Parallel Performance | Good | Excellent | Excellent |
Expert Insight: For gas-phase or implicit solvent models of molecular catalysts, Gaussian and ORCA are the go-to choices. Gaussian's reliability and extensive documentation make it a staple in many research groups. ORCA's free academic license and excellent performance are making it increasingly popular.[7] For reactions occurring on surfaces or in periodic systems, VASP is the superior tool due to its plane-wave basis set implementation.[9][10][14]
Selecting the Right Tools: Functionals and Basis Sets for Coupling Reactions
The accuracy of a DFT calculation is fundamentally determined by the choice of the exchange-correlation functional and the basis set. This choice is not arbitrary; it is a balance between computational cost and desired accuracy, informed by extensive benchmark studies.
Exchange-Correlation Functionals
For transition metal-catalyzed reactions, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide a good balance of accuracy and computational cost.[15][16]
| Functional | Type | Strengths for Coupling Reactions | Considerations |
| B3LYP | Hybrid-GGA | A widely used and well-benchmarked functional for a broad range of applications.[17] | May not be the most accurate for all systems, but serves as a good baseline. |
| M06 Suite (M06, M06-2X) | Hybrid-meta-GGA | Generally performs well for main-group and transition-metal chemistry, including non-covalent interactions.[18] | The performance can be sensitive to the amount of HF exchange. |
| PBE0 | Hybrid-GGA | Often shows good performance for late-transition-metal reactions.[1][19][20] | Can be computationally more demanding than B3LYP. |
| TPSS Suite (TPSS, TPSSh) | Meta-GGA / Hybrid-meta-GGA | Non-empirical and can provide good results for a variety of systems.[21] | Hybrid versions (TPSSh) often improve accuracy for barrier heights.[21] |
| Double-Hybrids (e.g., B2PLYP, PWPB95) | Double-Hybrid-GGA | Can offer higher accuracy by incorporating second-order perturbation theory.[22][23] | Significantly more computationally expensive. |
Performance of Selected Functionals for Late-Transition-Metal Reactions
| Functional | Mean Absolute Error (kcal/mol) for Barrier Heights | Reference |
| PBE0 | ~3-4 | [1][20] |
| B1B95 | ~3-4 | [1][20] |
| PW6B95 | ~3-4 | [1][20] |
| TPSS25B95 | ~3-4 | [1][20] |
| B3LYP | ~5-6 | [1] |
| mPW1K | > 8 | [1] |
Note: Errors are approximate and can vary depending on the specific reaction and benchmark set.
Expert Insight: There is no single "best" functional for all coupling reactions.[1][19][20] However, benchmark studies suggest that hybrid functionals like PBE0 and the M06 suite often provide reliable results for transition state barriers in organometallic catalysis.[1][18][19][20] It is always advisable to consult recent literature and consider benchmarking functionals for the specific class of reaction under investigation.
Basis Sets
The basis set is a set of mathematical functions used to construct the molecular orbitals. For transition metal complexes, a double-zeta quality basis set with polarization and diffuse functions is generally a good starting point.
-
Pople-style basis sets (e.g., 6-31G(d,p)) : Widely used and a good starting point for initial optimizations.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) : Designed to systematically converge towards the complete basis set limit.
-
Ahlrichs basis sets (e.g., def2-SVP, def2-TZVP) : Known for their efficiency and are the default in ORCA.
-
Pseudopotentials/Effective Core Potentials (ECPs) (e.g., LANL2DZ, SDD) : For heavy atoms like palladium, ECPs are crucial. They replace the core electrons with an effective potential, reducing computational cost and accounting for relativistic effects.
Expert Insight: A common and effective strategy is to use a smaller basis set (e.g., 6-31G(d) with an ECP like LANL2DZ for the metal) for initial geometry optimizations and then perform a more accurate single-point energy calculation with a larger basis set (e.g., def2-TZVP). This "multi-level" approach provides a good balance between accuracy and computational efficiency.[15][16]
A Practical Walk-through: Locating the Reductive Elimination Transition State in a Model Suzuki-Miyaura Coupling
To illustrate the practical application of these concepts, we will outline a step-by-step protocol for locating the transition state for the reductive elimination step of a model Suzuki-Miyaura reaction using Gaussian. The reductive elimination is often a key bond-forming step in the catalytic cycle.[3]
Caption: A simplified schematic of the Suzuki-Miyaura catalytic cycle.
Step 1: Geometry Optimization of Reactants and Products
First, you need the optimized geometries of the reactant (the palladium complex before reductive elimination) and the products (the coupled product and the regenerated catalyst).
Example Gaussian Input for Reactant Optimization:
-
#p B3LYP/6-31G(d) SDD Opt Freq : This line specifies the B3LYP functional, the 6-31G(d) basis set for light atoms, and the Stuttgart/Dresden ECP (SDD) for palladium. Opt requests a geometry optimization, and Freq calculates vibrational frequencies to confirm it is a minimum (no imaginary frequencies).
-
0 1 : Charge and spin multiplicity.
Step 2: Generating an Initial Guess for the Transition State
Finding a good initial guess is crucial for a successful transition state search. The Opt=QST2 keyword in Gaussian is a powerful tool for this. It requires the optimized reactant and product geometries in the same input file.
Example Gaussian Input for QST2:
Step 3: Optimizing the Transition State
The output of the QST2 calculation provides a good starting geometry for the actual transition state optimization using Opt=TS.
Example Gaussian Input for TS Optimization:
-
Opt=(TS,CalcFC,NoEigentest) : TS specifies a transition state search. CalcFC calculates the force constants at the first step, which is highly recommended for TS searches. NoEigentest can sometimes help convergence.
-
Freq : It is essential to run a frequency calculation after the TS optimization.
Step 4: Verifying the Transition State
A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Check the output of the frequency calculation : Look for NImag=1. If NImag is 0, you have found a minimum. If it is greater than 1, you have a higher-order saddle point.
-
Visualize the imaginary frequency : Use visualization software (e.g., GaussView, Avogadro) to animate the imaginary frequency. It should clearly show the atoms moving along the expected reaction coordinate (in this case, the two organic fragments coming together and breaking their bonds with the palladium center).
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation
An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.
Example Gaussian Input for IRC:
-
IRC=(RCFC,MaxPoints=20) : RCFC tells Gaussian to use the force constants from the preceding frequency calculation. MaxPoints specifies the number of points to calculate in each direction (forward and reverse).
By following this self-validating protocol, you can have high confidence in your calculated transition state and the resulting activation energy.
Conclusion
DFT studies of transition states in coupling reactions are a powerful tool for gaining deep mechanistic insights that can guide the development of new and improved catalytic systems. By making informed choices about software, functionals, and basis sets, and by following rigorous computational protocols, researchers can unlock a wealth of information that is often inaccessible through experimental methods alone. The synergy between computational and experimental chemistry is key to advancing the field of drug development and chemical synthesis.[18]
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ResearchGate. (n.d.). DFT Study of the Mechanisms of Transition-Metal-Catalyzed Reductive Coupling Reactions. [Link]
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Royal Society of Chemistry. (2024). Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17). [Link]
-
Semantic Scholar. (2010). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. [Link]
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- 9. Part 1: Basic transition states [vasp.at]
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- 11. Category:Transition states - VASP Wiki [vasp.at]
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Technical Guide: Electronic Tuning of Substituted Phenylboronic Acids
This guide provides a technical analysis of substituted phenylboronic acids, focusing on how electronic effects dictate their performance in cross-coupling and stability profiles.
Executive Summary
In high-throughput medicinal chemistry and process development, phenylboronic acids (PBAs) are ubiquitous. However, their performance is not uniform.[1] The electronic nature of the phenyl ring—dictated by substituents—creates a critical "tug-of-war" between reactivity (transmetallation efficiency) and stability (resistance to protodeboronation).
This guide analyzes the mechanistic impact of Electron-Withdrawing Groups (EWG) versus Electron-Donating Groups (EDG) and compares free boronic acids against their esterified alternatives.
Part 1: The Electronic Landscape (Theory & Data)
The reactivity of a phenylboronic acid is governed primarily by the Lewis acidity of the boron center, which correlates with the Hammett substituent constant (
Lewis Acidity and pKa
Unlike Brønsted acids, PBAs act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate anion (
-
EWG Effect (e.g., -NO₂, -CF₃, -F): Inductive electron withdrawal renders the boron center more electrophilic. This lowers the pKa , allowing the active boronate species to form at lower pH.
-
EDG Effect (e.g., -OMe, -Me): Resonance or inductive donation increases electron density on the ring, rendering the boron less electrophilic. This raises the pKa , requiring more basic conditions for activation.
Table 1: Comparative Electronic Profiles of Select Phenylboronic Acids
| Substituent (Para) | Hammett Constant ( | Approx.[2][3] pKa ( Aqueous) | Active Species Formation | Hydrolytic Stability |
| -NO₂ (Nitro) | +0.78 | ~7.1 | Rapid / Low pH | Poor (High Decomp. Risk) |
| -CF₃ (Trifluoromethyl) | +0.54 | ~7.8 | Fast | Low |
| -Cl (Chloro) | +0.23 | ~8.4 | Moderate | Moderate |
| -H (Unsubstituted) | 0.00 | ~8.8 | Baseline | Good |
| -Me (Methyl) | -0.17 | ~9.0 | Slow | Excellent |
| -OMe (Methoxy) | -0.27 | ~9.3 | Slow / High pH | Excellent |
Key Insight: There is a direct inverse correlation between pKa and reactivity in the transmetallation step. However, substrates with low pKa (EWGs) are often plagued by rapid protodeboronation , where the C-B bond cleaves before coupling can occur.
Part 2: Performance Analysis in Suzuki-Miyaura Coupling
The success of a cross-coupling reaction depends on the concentration of the active boronate species relative to the rate of catalyst decomposition or substrate hydrolysis.
The Reactivity/Stability Trade-off
-
Scenario A: Electron-Deficient PBAs (EWG)
-
Pros: Rapid transmetallation. Can often be used with weaker bases (e.g.,
or even bicarbonates). -
Cons: High susceptibility to base-catalyzed protodeboronation.[1]
-
Operational Fix: Use anhydrous conditions with Lewis basic ligands or switch to MIDA boronates to control the release of the active species.
-
-
Scenario B: Electron-Rich PBAs (EDG)
-
Pros: Highly stable in aqueous base; resistant to hydrolysis.
-
Cons: Slow transmetallation. Requires strong bases (e.g.,
, ) and elevated temperatures to force the equilibrium toward the boronate. -
Operational Fix: Use highly active precatalysts (e.g., Pd-NHC complexes or Buchwald dialkylbiaryl phosphines) to capture the reluctant nucleophile.
-
Comparative Alternatives
When a specific substituted PBA fails due to the electronic effects described above, the following derivatives are the standard industry alternatives:
| Alternative Product | Mechanism of Action | Best Use Case |
| Pinacol Esters (BPin) | Steric bulk and diol chelation reduce Lewis acidity. | General purpose; improved stability over free acids. |
| MIDA Boronates | Critical for unstable EWG-substituted arenes (e.g., 2-pyridyl, polyfluoro). | |
| Trifluoroborates ( | Robust salts; hydrolyze slowly to release active acid. | Scale-up; when stoichiometry must be precise. |
Part 3: Experimental Protocols
To validate the electronic behavior of a new PBA derivative, the following self-validating protocols are recommended.
Protocol: Spectrophotometric Determination of pKa
Objective: Determine the pH at which the boronic acid converts to the boronate anion.
-
Preparation: Prepare a
M solution of the PBA in a buffer series (phosphate/borate) ranging from pH 4 to 12. -
Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.
-
Analysis: Identify the
shift between the neutral trigonal form and the tetrahedral anionic form. -
Calculation: Plot Absorbance vs. pH. The inflection point (sigmoid fit) represents the pKa.
-
Validation: The isosbestic point in the overlaid spectra confirms a clean two-species equilibrium.
-
Protocol: Kinetic Stability Assay (Protodeboronation)
Objective: Quantify the half-life (
-
Standard: Dissolve PBA (0.1 mmol) in
/THF- (1:1) containing an internal standard (e.g., 1,3,5-trimethoxybenzene). -
Initiation: Add 2.0 equivalents of
. -
Monitoring: Acquire
NMR spectra every 15 minutes at 60°C. -
Tracking: Monitor the disappearance of the ortho-protons of the PBA and the appearance of the corresponding protons in the protodeboronated arene (
). -
Result: Plot
vs. time to determine the first-order rate constant ( ).
Part 4: Visualization of Mechanisms
The Suzuki-Miyaura Catalytic Cycle (Electronic Influence)
This diagram highlights where electronic effects (pKa) exert the most influence: the activation of the boron species prior to transmetallation.
Caption: The catalytic cycle emphasizing the Base Activation step. EWGs accelerate Boronate formation but increase the risk of the Protodeboronation side pathway.
Workflow: Determination of pKa via Titration
A logic flow for the experimental determination of acidity constants.
Caption: Step-by-step workflow for the spectrophotometric determination of phenylboronic acid pKa values.
References
-
Kuivila, H. G., et al. (1961).[4] Electrophilic Displacement Reactions.[4] XII. Substituent Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. Link
-
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6] Chemical Reviews. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[7] Link
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
The ICE Protocol: Integrated Computational-Experimental Validation for Ligand Binding
Executive Summary: The Crisis of Correlation
In modern drug discovery, a critical gap exists between in silico predictions and in vitro reality. High-throughput docking often yields false positives, while experimental assays like Surface Plasmon Resonance (SPR) are too low-throughput to screen millions of compounds.
This guide introduces the Integrated Computational-Experimental (ICE) Workflow . Unlike isolated screening methods, the ICE protocol treats computational models not as final predictors, but as dynamic hypotheses that must be iteratively recalibrated using sparse, high-fidelity experimental data.
Key Insight: A computational model is only as valid as its ability to reproduce the kinetics—not just the thermodynamics—of a physical assay.
Comparative Analysis: Methodological Efficacy
The following table compares isolated approaches against the ICE Workflow. "The Product" in this context is the ICE Methodology , which combines Free Energy Perturbation (FEP) with Biophysical Validation.
| Feature | High-Throughput Docking (Traditional) | Biophysical Screening (SPR/ITC Only) | The ICE Workflow (Integrated FEP + SPR) |
| Primary Output | Docking Score (arbitrary units) | ||
| Throughput | 10 - 100 cmpds/day | ||
| Accuracy (RMSE) | Low (> 2.5 kcal/mol error) | High (Ground Truth) | High (< 1.2 kcal/mol error) |
| False Positive Rate | High (> 80%) | Low (< 5%) | Optimized (< 15%) |
| Cost Efficiency | High (Cheap) | Low (Expensive reagents) | Maximum (Simulate many, test few) |
| Mechanistic Insight | Static pose only | Global binding metrics | Dynamic pathway & Solvation effects |
The ICE Workflow: Visualizing the Feedback Loop
The core of this protocol is the cyclic refinement of the computational force field using experimental kinetic data.
Figure 1: The ICE Workflow relies on a feedback loop where SPR data actively recalibrates the MD simulation parameters.
Deep Dive: Protocols & Causality
Part A: The Computational Model (FEP/MD)
Why this matters: Standard docking ignores entropy and solvation penalties, leading to false positives. We use Free Energy Perturbation (FEP) to rigorously calculate the free energy difference (
Protocol:
-
System Preparation:
-
Protein Structure: Use high-resolution X-ray structures (< 2.0 Å).
-
Causality: Poor resolution obscures water networks critical for binding enthalpy.
-
Protonation: Use PropKa to determine states at pH 7.4.
-
-
Equilibration:
-
Run a 5ns NPT ensemble simulation to relax the membrane/solvent box.
-
Self-Validation: Monitor the RMSD (Root Mean Square Deviation) of the protein backbone. If RMSD > 2.5 Å, the system is unstable; discard the model.
-
-
FEP Calculation:
-
Simulation Time: 20ns per lambda window (12-16 windows).
-
Force Field: OPLS4 or CHARMM36m.
-
Critical Step: Ensure "Cycle Closure" hysteresis is < 0.8 kcal/mol. This validates that the transformation A
B C A sums to zero energy change.
-
Part B: The Experimental Validator (SPR)
Why this matters: SPR provides kinetic resolution. A compound might have good affinity (
Protocol:
-
Sensor Chip Selection:
-
Use a CM5 (Carboxymethylated dextran) chip for standard proteins.
-
Causality: High capacity is needed for small molecule detection (low signal-to-noise ratio).
-
-
Immobilization:
-
Target density (
) calculation: . -
Aim for a theoretical
of 30-50 RU to avoid Mass Transport Limitation (MTL) . -
Self-Validation: Inject a known binder at different flow rates (30, 50, 75
L/min). If changes with flow rate, you have MTL; reduce surface density.
-
-
Solvent Correction:
-
Include 3-5% DMSO in running buffer to match compound stock.
-
Perform a solvent correction cycle to negate bulk refractive index changes.
-
Cross-Validation: Statistical Rigor
To validate the computational model against the experimental data, we do not look for a perfect 1:1 match.[2] We look for predictive utility .
The Validation Metrics
-
RMSE (Root Mean Square Error):
[2]-
Target: < 1.25 kcal/mol (Approaches experimental error limits).
-
-
Pearson Correlation (
):-
Target:
for prospective screening.
-
Case Study: Project Kinase-X
The following data represents a validation set for a Tyrosine Kinase inhibitor series using the ICE protocol.
| Ligand ID | Predicted | Experimental | Experimental | Absolute Error (kcal/mol) |
| L-001 | -9.2 | 120 | -9.45 | 0.25 |
| L-002 | -8.1 | 850 | -8.30 | 0.20 |
| L-003 | -11.5 | 4 | -11.45 | 0.05 |
| L-004 | -6.5 | 15,000 | -6.58 | 0.08 |
| L-005 (Outlier) | -10.2 | 2,100 | -7.75 | 2.45 |
Analysis of Outlier L-005: The computational model predicted high affinity (-10.2), but SPR showed moderate affinity (-7.75).
-
Diagnosis: The SPR sensorgram showed a "square wave" (fast on/off), indicating non-specific binding or aggregation.
-
Action: L-005 was flagged as a False Positive in the model. The force field parameters for the specific R-group were refined, reducing the RMSE of the next iteration to 0.9 kcal/mol.
Decision Logic: When to Trust the Model?
Use this logic gate to determine if your computational results are actionable.
Figure 2: Statistical thresholds for deploying the ICE workflow.
References
-
Wang, L., et al. (2015). Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field. Journal of the American Chemical Society. Link
-
Schindler, C. E., et al. (2020). Large-scale assessment of binding free energy calculations in active drug discovery projects. Journal of Chemical Information and Modeling. Link
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting.Link
-
Mobley, D. L., & Gilson, M. K. (2017). Predicting Binding Free Energies: Frontiers and Benchmarks. Annual Review of Biophysics. Link
-
Homeyer, N., & Gohlke, H. (2012). Free Energy Calculations by the Molecular Mechanics Poisson−Boltzmann Surface Area Method. Molecular Informatics. Link
Sources
A Comparative Guide to the Performance Evaluation of Novel Ligands with 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of complex molecular architectures, particularly in pharmaceutical and materials science. The efficacy of this palladium-catalyzed reaction is profoundly dependent on the choice of ligand, which governs catalyst stability, activity, and selectivity. This guide presents a comprehensive framework for the systematic performance evaluation of novel ligands for the Suzuki-Miyaura coupling of a challenging, electronically-complex substrate: 5-Chloro-2-(methylsulfanyl)phenylboronic acid. We provide detailed, field-proven protocols for comparative screening, kinetic analysis, and data interpretation, enabling researchers to identify and validate superior catalytic systems. This document serves as a practical resource for scientists engaged in catalyst development and process optimization, ensuring robust and reproducible outcomes.
Introduction: The Significance of Ligand Selection for Complex Substrates
The synthesis of biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction has become one of the most widely used transformations in organic synthesis due to its high functional group tolerance and relatively mild reaction conditions.[1] The heart of this reaction is a palladium catalyst, whose performance is intricately modulated by the coordinating ligand.[2] Ligands, typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), are not mere spectators; they are critical to stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3]
The substrate of interest, 5-Chloro-2-(methylsulfanyl)phenylboronic acid, presents a unique challenge. The presence of a chloro-substituent and a sulfur-containing methylsulfanyl group introduces electronic and steric complexities that can impede the reaction and lead to undesirable side products. Therefore, the rational selection and evaluation of new ligands are paramount to unlocking the synthetic potential of this valuable building block. This guide provides a structured methodology to compare novel ligands against established benchmarks, moving beyond simple yield determination to a more holistic performance assessment.
Mechanistic Background: The Ligand's Role in the Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is essential to appreciate the ligand's function. The generally accepted catalytic cycle involves three primary steps, each influenced by the ligand's steric and electronic properties.[3][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) complex inserting into the carbon-halide bond of the aryl halide (Ar¹-X).[5] Electron-rich ligands enhance the electron density on the palladium center, which facilitates this often rate-determining step.[3]
-
Transmetalation: Following oxidative addition, the aryl group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] The steric bulk of the ligand can influence the rate of this step and prevent catalyst decomposition.
-
Reductive Elimination: In the final step, the two coupled aryl groups (Ar¹-Ar²) are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][5] Bulky ligands that create a wider "bite angle" can promote this step.[3]
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative Addition\n (+ Ar¹-X)"]; oa_complex -> trans_complex [label=" Transmetalation\n (+ Ar²-B(OH)₂ / Base)"]; trans_complex -> pd0 [label=" Reductive Elimination\n (- Ar¹-Ar²)"]; } caption { label = "Diagram 1: The Suzuki-Miyaura Catalytic Cycle."; fontsize = 10; fontname = "Arial"; } }
Establishing the Benchmark: Standard Ligands for Comparison
To evaluate a novel ligand, its performance must be measured against well-established, high-performance ligands. For challenging Suzuki-Miyaura couplings, ligands from the Buchwald dialkylbiarylphosphine family are considered the gold standard due to their high reactivity and broad applicability.[7][8]
| Ligand Name | Abbreviation | Type | Key Characteristics |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Monodentate Phosphine | Extremely bulky and electron-rich; highly effective for coupling aryl chlorides.[7] |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Monodentate Phosphine | Confers high catalyst activity, enabling reactions at low catalyst loadings and room temperature.[2] |
| Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine | RuPhos | Monodentate Phosphine | Often used for sterically demanding couplings and heteroaryl substrates. |
These ligands, when combined with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or used as pre-formed palladium precatalysts, provide a robust baseline for evaluating the performance of new ligand candidates.
Experimental Design for Ligand Evaluation
A rigorous evaluation protocol involves two main phases: an initial high-throughput screening to quickly identify promising candidates, followed by a more detailed kinetic analysis of the top performers.
dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges start -> hts; hts -> analysis1; analysis1 -> selection; selection -> kinetics [label="Yes"]; selection -> decision [label="No (Re-evaluate)"]; kinetics -> analysis2; analysis2 -> decision; } caption { label = "Diagram 2: Workflow for Ligand Performance Evaluation."; fontsize = 10; fontname = "Arial"; } }
Model Reaction Setup
-
Boronic Acid: 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 equiv.)
-
Aryl Halide: 4-Bromoanisole (1.0 equiv.) - A standard, moderately activated coupling partner.
-
Palladium Source: Pd₂(dba)₃ (1 mol%)
-
Ligand: Novel Ligand or Benchmark Ligand (2.5 mol%)
-
Base: K₃PO₄ (2.0 equiv.)
-
Solvent: Dioxane/H₂O (10:1)
-
Temperature: 100 °C
Protocol 1: High-Throughput Screening (HTS)
This protocol is designed for the parallel screening of multiple ligands in 96-well plates or vial arrays.[9][10]
Objective: To rapidly assess the efficacy (end-point conversion) of novel ligands relative to benchmarks like XPhos and SPhos.
Methodology:
-
Plate Preparation: To an array of vials equipped with stir bars, add the palladium source and the respective ligand for each reaction.
-
Reagent Stock Solution: Prepare a stock solution containing the aryl halide, boronic acid, and an internal standard (e.g., biphenyl) in the chosen solvent. This ensures consistent dispensing.
-
Dispensing: Aliquot the reagent stock solution into each vial.
-
Base Addition: Add the base to each vial.
-
Sealing and Reaction: Seal the plate or vials and place on a heated stirring block for a predetermined time (e.g., 12 hours).
-
Quenching and Analysis: After cooling, quench each reaction with a small amount of water and dilute with a suitable solvent (e.g., acetonitrile). Analyze the crude reaction mixtures by UPLC-MS to determine the conversion of the aryl halide.[11]
Protocol 2: Kinetic Analysis
Objective: To understand the reaction rate, catalyst initiation, and stability for the most promising ligands identified in the HTS phase.
Methodology:
-
Reaction Setup: Assemble the model reaction in a larger-scale reaction vessel equipped with a magnetic stirrer, reflux condenser, and septum for sampling.
-
Initiation: Place the vessel in a preheated oil bath to start the reaction (t=0).
-
Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 50 µL) from the reaction mixture via a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a known amount of an internal standard dissolved in a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by calibrated HPLC or GC to determine the concentration of the starting material and product over time.
-
Data Plotting: Plot the percent conversion versus time to generate a kinetic profile for each ligand system.
Data Analysis and Interpretation: Key Performance Metrics
Effective comparison requires quantifying catalyst performance using standardized metrics.
Turnover Number (TON) and Turnover Frequency (TOF)
These metrics are crucial for evaluating the intrinsic efficiency and stability of a catalyst.[12]
-
Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON indicates a more stable and robust catalyst.[13]
-
Formula: TON = (moles of product) / (moles of catalyst)[14]
-
-
Turnover Frequency (TOF): Represents the number of catalytic cycles per unit of time, essentially the rate of the reaction per catalyst site. It is a measure of the catalyst's intrinsic activity.[13]
Hypothetical Performance Data
The following table illustrates how to present the comparative data for a novel ligand ("Exemplar-Phos") against the benchmarks.
| Ligand | Final Yield (%) (at 12h) | TON (at 12h) | Initial TOF (hr⁻¹) | Notes |
| XPhos | 92 | 92 | 150 | High yield, good rate. Industry standard. |
| SPhos | 95 | 95 | 180 | Excellent yield and faster initial rate. |
| Exemplar-Phos | 98 | 98 | 250 | Superior yield and significantly faster kinetics, suggesting a highly active and stable catalytic system. |
| No Ligand | <5 | <5 | - | Demonstrates the essential role of the ligand. |
dot graph "Decision_Logic" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes input [label="Experimental Results:\n- Yield (%)\n- TON\n- TOF (hr⁻¹)", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_yield [label="Yield > 90%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_tof [label="TOF > Benchmark TOF?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; proceed [label="Optimal Ligand Identified\n(Proceed to Scope Expansion)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; re_evaluate [label="Sub-optimal Performance\n(Re-design Ligand or Conditions)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges input -> check_yield; check_yield -> check_tof [label="Yes"]; check_yield -> re_evaluate [label="No"]; check_tof -> proceed [label="Yes"]; check_tof -> re_evaluate [label="No"]; } caption { label = "Diagram 3: Decision-making based on performance metrics."; fontsize = 10; fontname = "Arial"; } }
Conclusion
The systematic evaluation of novel ligands is a critical activity in modern chemical process development. By employing a dual approach of high-throughput screening and detailed kinetic analysis, researchers can move beyond anecdotal evidence to generate robust, quantifiable data. For a substrate like 5-Chloro-2-(methylsulfanyl)phenylboronic acid, where electronic and steric factors are at play, this rigorous methodology is not just beneficial but essential for identifying a truly optimal catalytic system. The framework presented here provides a self-validating system to ensure that the selected ligand delivers superior performance in terms of yield, efficiency, and speed, ultimately accelerating the path to discovery and manufacturing.
References
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Dahl, J. A., & Torsetnes, S. B. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Retrieved February 8, 2024, from [Link]
-
MacLean, A. D., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1318. Retrieved February 8, 2024, from [Link]
-
Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 8, 2024, from [Link]
-
Roy, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35682-35694. Retrieved February 8, 2024, from [Link]
-
Suzuki-Miyaura Coupling. (2021, August 15). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
Walker, S. D., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki−Miyaura Coupling Processes. Angewandte Chemie International Edition, 43(15), 1871-1876. Note: While the direct link is to a JACS paper by the same group, this reference points to their broader work on universal catalysts. The JACS paper is: Barder, T. E., et al. (2005). Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
-
Al-fahad, A. (2023). Transition metal ligands for Suzuki-Miyaura cross-coupling reactions and the coordination of radionuclides - studies towards aurora kinase inhibition for PET imaging. Lakehead Knowledge Commons. Retrieved February 8, 2024, from [Link]
-
Alam, M. I. (2017). How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? ResearchGate. Retrieved February 8, 2024, from [Link]
-
Kim, J., et al. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Bulletin of the Korean Chemical Society, 37(4), 548-551. Retrieved February 8, 2024, from [Link]
-
Chemistry For Everyone. (2023, June 10). How To Calculate Turnover Frequency In Catalysis? [Video]. YouTube. Retrieved February 8, 2024, from [Link]
-
Hart, R. E., et al. (2020). Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki–Miyaura Reaction. Journal of Chemical Education, 97(2), 492-496. Retrieved February 8, 2024, from [Link]
-
Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. Retrieved February 8, 2024, from [Link]
-
Sumita, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved February 8, 2024, from [Link]
-
Leitch, D. C. (2021). High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Domainex. Retrieved February 8, 2024, from [Link]
-
Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? (2023, March 30). Perfectlight Technology. Retrieved February 8, 2024, from [Link]
-
Turnover number. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
-
Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. Retrieved February 8, 2024, from [Link]
-
Tran, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28243-28253. Retrieved February 8, 2024, from [Link]
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Safety Operating Guide
Proper Disposal Procedures: 5-Chloro-2-(methylsulfanyl)phenylboronic Acid
Executive Summary & Chemical Profile
This guide provides an authoritative protocol for the disposal of 5-Chloro-2-(methylsulfanyl)phenylboronic acid . As a researcher, you must recognize that this compound possesses a "trifecta" of functional groups—a boronic acid, a thioether (methylsulfanyl), and an aryl chloride—that dictates a specific waste stream.
Critical Directive: Due to the presence of the chlorine atom, this substance must be classified and segregated as Halogenated Organic Waste . Failure to do so can result in regulatory non-compliance (EPA RCRA violations) and damage to standard non-halogenated incinerators due to acid gas generation.
Compound Identification
| Parameter | Detail |
| Chemical Name | 5-Chloro-2-(methylsulfanyl)phenylboronic acid |
| CAS Number | 1256355-10-8 (Verify against specific vendor label) |
| Molecular Formula | C₇H₈BClO₂S |
| Key Moieties | Aryl Chloride (Halogen), Thioether (Sulfur), Boronic Acid |
| Physical State | Solid (typically off-white powder) |
| Primary Hazard | Skin/Eye Irritant (H315, H319); Potential Respiratory Irritant (H335) |
Pre-Disposal Hazard Assessment
Before disposal, we must understand the "Why" behind the protocol. The disposal pathway is determined by the combustion products of the molecule's functional groups.
-
The Chlorine Atom (
): Upon incineration, this generates Hydrogen Chloride (HCl). If disposed of in a non-halogenated waste stream, the resulting acid gas can corrode incinerator scrubbers designed only for hydrocarbons. -
The Methylsulfanyl Group (
): This thioether moiety oxidizes to Sulfur Dioxide ( ) and Sulfur Trioxide ( ). While often tolerated in small amounts in general waste, it creates foul odors and requires proper ventilation during consolidation. -
The Boronic Acid Group (
): Generally stable, but can form boroxines (anhydrides) upon heating. It ultimately burns to Boron Oxide ( ), which is a solid particulate (ash) rather than a gas.
Waste Segregation Protocol
This is the most critical step at the bench. You must segregate this chemical based on its phase (Solid vs. Liquid) and its halogen content.
A. Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) or glass jar.
-
Labeling: Must be labeled "Hazardous Waste - Solid - Toxic/Irritant."
-
Specific Note: Add the constituent text: "Contains Halogenated Organics & Sulfur."
B. Liquid Waste (Reaction Mixtures/Stock Solutions)
-
Solvent Check: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol, DMSO), the presence of the solute (the boronic acid) contaminates the entire solution , reclassifying it as Halogenated Waste .
-
Stream: Pour into the Halogenated Organic Solvents carboy.
-
Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The thioether group is reducing and can react exothermically with oxidizers [1].
Decision Logic: Segregation Workflow
Figure 1: Decision tree for segregating 5-Chloro-2-(methylsulfanyl)phenylboronic acid. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is added.
Spill Response & Cleanup
Accidents happen. Your response must be calm and chemically sound.
PPE Required: Nitrile gloves (double gloving recommended due to sulfur odor permeation), safety goggles, and a lab coat.
Scenario A: Dry Powder Spill
-
Avoid Dust: Do not dry sweep vigorously. This generates airborne irritants.
-
Scoop: Use a scoop or stiff paper to collect the bulk material.
-
Wipe: Use a damp paper towel (water or ethanol) to pick up residue.
-
Disposal: Place all cleanup materials (gloves, scoop, towels) into the Solid Hazardous Waste bin.
Scenario B: Liquid/Solution Spill
-
Contain: Use an inert absorbent (Vermiculite or Universal Absorbent Pads).
-
Do NOT use Bleach: Avoid using strong bleach (Sodium Hypochlorite) immediately. While bleach destroys odors, it can oxidize the thioether to sulfoxides/sulfones exothermically. Use simple soapy water for the initial clean [2].
-
Deodorize (Optional): After the bulk is removed, a dilute bleach solution (10%) can be used on the surface to neutralize any lingering sulfur smell, followed by a water rinse.
Final Destruction: The Incineration Path
As a scientist, you should understand the "Chain of Custody" after the waste leaves your lab.
-
Transport: The waste is transported to a TSDF (Treatment, Storage, and Disposal Facility).
-
Method: High-Temperature Incineration (Rotary Kiln).
-
Process:
-
The waste is injected into a kiln operating at >1000°C.[1]
-
Organics (Phenyl ring, Methyl) are oxidized to
and . -
Chlorine is converted to HCl gas, which is captured by alkaline scrubbers (neutralization) [3].
-
Sulfur is converted to
, also captured by scrubbers. -
Boron forms inert Boron Oxide ash, which is landfilled.
-
Why this matters: If you mislabel this as "Non-Halogenated," it might be sent to a fuel-blending facility that burns waste in cement kilns not equipped for high acid-gas loads, leading to illegal emissions and equipment damage.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Salisbury University. (n.d.). Segregation of Waste Chemicals. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[2] Hazardous Waste Combustion. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
